molecular formula C4H7NO B7942871 But-2-enamide

But-2-enamide

Katalognummer: B7942871
Molekulargewicht: 85.10 g/mol
InChI-Schlüssel: NQQRXZOPZBKCNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enamide is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030885
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23350-58-5
Record name 2-Butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23350-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (E)-but-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-but-2-enamide, also known by its common name crotonamide (B15916), is an unsaturated amide with a simple chemical structure. Its derivatives are found in various natural products and have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of (E)-but-2-enamide, including its chemical identity, synthesis, and known biological context, with a focus on data and methodologies relevant to research and drug development.

IUPAC Name and Chemical Structure

The nomenclature and structural details of (E)-but-2-enamide are fundamental for its accurate identification and study.

IUPAC Name: (E)-but-2-enamide[1]

Synonyms: Crotonamide, trans-2-Butenamide[1]

Molecular Formula: C₄H₇NO

Molecular Weight: 85.10 g/mol

Structure:

The structure of (E)-but-2-enamide is characterized by a four-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and a primary amide group at one end.

Chemical Structure Diagram:

Caption: 2D structure of (E)-but-2-enamide.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Weight85.10 g/mol PubChem
XLogP3-AA-0.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

Note: The data presented above is computationally generated and sourced from PubChem.

Spectroscopic data is crucial for the unambiguous identification of (E)-but-2-enamide. While specific spectra for the parent compound were not retrieved, data for derivatives such as (E)-N-butan-2-ylbut-2-enamide are available and can serve as a reference.[2]

Synthesis and Experimental Protocols

The synthesis of enamides, including (E)-but-2-enamide, can be achieved through various established organic chemistry methodologies. A general and direct approach involves the N-dehydrogenation of the corresponding saturated amide.

General Experimental Protocol for Enamide Synthesis via Amide Activation

This protocol is adapted from a general method for the synthesis of enamides and may require optimization for the specific synthesis of (E)-but-2-enamide.[3]

Materials:

Procedure:

  • To a solution of butanamide (1.0 mmol) in anhydrous diethyl ether (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LiHMDS solution (4.8 mmol, 4.8 equiv) dropwise.

  • After stirring for 15 minutes at -78 °C, add trifluoromethanesulfonic anhydride (2.4 mmol, 2.4 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure (E)-but-2-enamide.

Characterization: The structure of the synthesized (E)-but-2-enamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications

While extensive biological data for (E)-but-2-enamide itself is limited in the available literature, the broader class of crotonamide derivatives has shown a range of biological activities. Compounds from Croton species, which may contain related structures, have been investigated for cytotoxic, anti-inflammatory, antifungal, and other properties.[4][5]

For instance, certain derivatives of crotonamide have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.[6] Additionally, other amide-containing natural products have demonstrated significant antiproliferative effects on various cancer cell lines.[7][8][9]

The lack of specific quantitative data for (E)-but-2-enamide highlights an area for future research. Its simple, unsaturated amide scaffold makes it an attractive starting point for the synthesis of new derivatives with potential therapeutic applications.

Signaling Pathways: A Putative Role

Given the preliminary nature of the biological data for (E)-but-2-enamide, its precise mechanism of action and involvement in specific signaling pathways have not been elucidated. However, based on the activities of structurally related compounds and other bioactive amides, it is plausible to hypothesize potential interactions with key cellular signaling cascades implicated in cell proliferation and inflammation, such as the NF-κB and mTOR pathways. It must be emphasized that the following is a generalized representation and direct evidence for the effect of (E)-but-2-enamide on these pathways is currently lacking.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

G cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β Receptor TNFR / IL-1R Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA κB DNA sites NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Generalized NF-κB signaling pathway.

Conclusion

(E)-but-2-enamide is a fundamental unsaturated amide with potential as a scaffold for the development of novel bioactive compounds. While detailed biological data and specific experimental protocols for this parent compound are not extensively documented, the broader class of crotonamides and related natural products exhibit promising activities. Further research is warranted to fully elucidate the biological profile of (E)-but-2-enamide and its derivatives, including quantitative assessment of their effects on various cellular targets and signaling pathways. The synthetic methodologies outlined in this guide provide a foundation for the preparation of (E)-but-2-enamide and its analogues for such future investigations.

References

An In-depth Technical Guide to the Synthesis of But-2-enamide from Primary Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing but-2-enamide, also known as crotonamide, with a focus on pathways originating from primary amides. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction workflows for clarity.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds and serve as versatile building blocks in organic synthesis. The α,β-unsaturated amide functionality is a key pharmacophore and a valuable intermediate for the synthesis of more complex molecules. This guide explores two primary synthetic strategies for obtaining this compound: the amidation of crotonic acid and the direct dehydrogenation of butanamide.

Route 1: Synthesis of this compound via Amidation of Crotonic Acid

This is a well-established and high-yielding method that proceeds in two main stages: the activation of crotonic acid to form an acyl chloride intermediate, followed by amidation with an ammonia (B1221849) source.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of crotonamide[1].

Step 1: Formation of Crotonyl Chloride

  • In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of crotonic acid, dichloromethane (B109758) (as solvent), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.

  • The mixture is cooled to a temperature between 0-10 °C.

  • Thionyl chloride is added dropwise to the cooled mixture while maintaining the temperature.

  • The reaction is stirred at this temperature until the conversion of crotonic acid to crotonyl chloride is complete.

Step 2: Amidation of Crotonyl Chloride

  • In a separate reaction vessel, an aqueous solution of ammonia is cooled to 0-5 °C.

  • The solution of crotonyl chloride prepared in Step 1 is added dropwise to the cooled ammonia solution, ensuring the temperature remains between 0-10 °C.

  • The reaction mixture is stirred for 1-2 hours at this temperature.

  • After the reaction is complete, the pressure is reduced to remove excess ammonia.

  • The resulting slurry is centrifuged, and the filter cake is washed with a small amount of ice water.

  • The solid product is dried at 60-70 °C to yield this compound (crotonamide) as a white solid.

Quantitative Data
ParameterValueReference
Starting Material Crotonic Acid[1]
Reagents Thionyl Chloride, Ammonia, DMF (catalyst)[1]
Solvent Dichloromethane, Water[1]
Reaction Temperature 0-10 °C[1]
Yield 80.9%[1]

Reaction Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Crotonic_Acid Crotonic Acid Crotonyl_Chloride Crotonyl Chloride Crotonic_Acid->Crotonyl_Chloride 0-10 °C Thionyl_Chloride SOCl₂ Thionyl_Chloride->Crotonyl_Chloride DMF_cat DMF (cat.) DMF_cat->Crotonyl_Chloride DCM CH₂Cl₂ DCM->Crotonyl_Chloride Crotonyl_Chloride_2 Crotonyl Chloride Crotonyl_Chloride->Crotonyl_Chloride_2 Ammonia NH₃(aq) But_2_enamide This compound Ammonia->But_2_enamide Crotonyl_Chloride_2->But_2_enamide 0-10 °C

Caption: Workflow for the synthesis of this compound from Crotonic Acid.

Route 2: Synthesis of this compound via Dehydrogenation of Butanamide (A Conceptual Overview)

A more direct and atom-economical approach to this compound is the α,β-dehydrogenation of its saturated precursor, butanamide. While this method is a significant area of research for the synthesis of α,β-unsaturated amides in general, a specific, detailed experimental protocol for the dehydrogenation of butanamide to this compound is not yet well-documented in scientific literature. The majority of existing methods are optimized for secondary or tertiary amides. Below is a conceptual overview of how such a transformation could be achieved based on current knowledge.

General Methodologies for α,β-Dehydrogenation of Amides

Several catalytic and stoichiometric methods have been developed for the dehydrogenation of saturated amides. These methods typically involve the formation of an enolate or an activated intermediate, followed by the elimination of hydrogen.

  • Selenium-Mediated Dehydrogenation: This method involves the electrophilic activation of the amide, followed by an in situ selenium-mediated dehydrogenation. This approach has been shown to be highly chemoselective for amides in the presence of other carbonyl groups.

  • Palladium-Catalyzed Dehydrogenation: Palladium catalysts, in combination with an oxidant, can facilitate the dehydrogenation of amides. These reactions often proceed through the formation of an enolate intermediate.

  • Radical-Based Dehydrogenation: Transition-metal-free radical processes have also been developed for the selective α,β-dehydrogenation of saturated amides under mild conditions.

Conceptual Experimental Workflow

A hypothetical protocol for the dehydrogenation of butanamide could involve the following general steps:

  • Dissolving butanamide in a suitable anhydrous solvent.

  • Addition of a catalyst (e.g., a palladium complex or a selenium-based reagent) and an oxidant.

  • Heating the reaction mixture to the required temperature for a specified time.

  • Quenching the reaction and purification of the product, this compound, using standard techniques such as chromatography or recrystallization.

Conceptual Workflow Diagram

G Butanamide Butanamide But_2_enamide This compound Butanamide->But_2_enamide Heat Catalyst Catalyst (e.g., Pd, Se) Catalyst->But_2_enamide Oxidant Oxidant Oxidant->But_2_enamide Solvent Solvent Solvent->But_2_enamide

Caption: Conceptual workflow for the direct dehydrogenation of Butanamide.

Conclusion

The synthesis of this compound can be reliably achieved through the amidation of crotonic acid, a method for which detailed experimental protocols and yield data are available. This route provides a robust and scalable option for researchers and drug development professionals. The direct dehydrogenation of butanamide represents a more modern and atom-economical alternative. However, further research is required to develop and optimize a specific protocol for this primary amide. The conceptual framework provided for the dehydrogenation route is intended to guide future experimental design in this promising area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of But-2-enamide, also known as crotonamide. The information is presented to support research, scientific discovery, and drug development activities involving this compound. All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of its potential biological activities based on structurally related molecules.

Chemical and Physical Properties

This compound is an organic compound classified as an unsaturated amide. It exists as a white to light yellow crystalline solid and is characterized by a four-carbon chain containing a double bond.

Table 1: General and Structural Properties of this compound
PropertyValueSource(s)
IUPAC Name (E)-but-2-enamide[1]
Synonyms Crotonamide, trans-2-Butenamide[1]
CAS Number 625-37-6, 23350-58-5[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Canonical SMILES C/C=C/C(=O)N[1]
InChI Key NQQRXZOPZBKCNF-NSCUHMNNSA-N[1]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Melting Point 158-162 °C[1]
Boiling Point 218.7 °C[2][3][4]
Solubility Slightly soluble in water; Soluble in benzene, ethanol, and methanol.[5]

Experimental Protocols

Synthesis of this compound from Crotonic Acid

This protocol details the synthesis of this compound via the conversion of crotonic acid to crotonyl chloride, followed by amination.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amination cluster_2 Step 3: Work-up and Purification CrotonicAcid Crotonic Acid Reaction1 Stir at 0-10 °C CrotonicAcid->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 DMF DMF (catalyst) DMF->Reaction1 DCM Dichloromethane DCM->Reaction1 CrotonylChloride Crotonyl Chloride Solution Reaction1->CrotonylChloride Reaction2 Add Crotonyl Chloride soln. dropwise Stir at 0-10 °C for 1-2 hours CrotonylChloride->Reaction2 Ammonia Aqueous Ammonia Ammonia->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Vacuum Vacuum to remove excess ammonia CrudeProduct->Vacuum Centrifuge Centrifugation Vacuum->Centrifuge Wash Wash with ice water Centrifuge->Wash Dry Dry at 60-70 °C Wash->Dry FinalProduct Pure this compound Dry->FinalProduct G cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Inflammasome Activation cluster_3 Inflammatory Response But2enamide This compound (or Acrylamide) ROS Reactive Oxygen Species (ROS) Generation But2enamide->ROS MAPK MAPK Pathway Activation ROS->MAPK activates NLRP3 NLRP3 Inflammasome Assembly MAPK->NLRP3 promotes Caspase1 Caspase-1 Activation NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory Cytokine) ProIL18->IL18

References

An In-depth Technical Guide to the Spectroscopic Data of But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for But-2-enamide (also known as crotonamide), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy data comparison and includes detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-But-2-enamide.

Table 1: ¹H NMR Spectroscopic Data for (E)-But-2-enamide

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (CH₃)~1.8-1.9Doublet of doublets~6.9, ~1.6
H-2 (=CH)~5.8-6.0Doublet of quartets~15.2, ~1.6
H-3 (=CH)~6.8-7.0Doublet of quartets~15.2, ~6.9
H-4 (NH₂)~5.5-6.5 (broad)Singlet-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (E)-But-2-enamide [1]

CarbonChemical Shift (δ) ppm
C-1 (CH₃)~18.0
C-2 (=CH)~123.5
C-3 (=CH)~142.0
C-4 (C=O)~168.0

Note: These are typical chemical shift values and can be influenced by the experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200N-H stretch (amide)
~3050-3000=C-H stretch (alkene)
~2950-2850C-H stretch (alkane)
~1680-1640C=O stretch (amide I)
~1640-1600C=C stretch (alkene)
~1650-1550N-H bend (amide II)
~970=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
85Molecular ion [M]⁺
70[M - NH₃]⁺
69[M - O]⁺ or [M - NH₂ - H]⁺
44[C(=O)NH₂]⁺
41[CH₃CH=CH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background correction. The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

2.3 Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_State Solid Sample Sample->Solid_State Vaporization Vaporization Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer Solid_State->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Spectroscopic_Data_Relationship cluster_technique Spectroscopic Technique cluster_information Information Provided cluster_structure Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environment of Nuclei NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups Present (e.g., C=O, N-H, C=C) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Relationship of spectroscopic data to structure.

References

An In-depth Technical Guide to (2Z)-but-2-enamide: Stereoisomer Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z)-but-2-enamide, a stereoisomer of crotonamide, represents a class of unsaturated amides that are of significant interest in organic synthesis and medicinal chemistry. While its E-isomer, crotonamide, is well-documented, the Z-isomer presents unique stereochemical challenges in its synthesis and possesses distinct physicochemical properties. This technical guide provides a comprehensive overview of the available data on (2Z)-but-2-enamide, focusing on its properties, stereoselective synthesis, and analytical characterization. Due to the limited direct experimental data for (2Z)-but-2-enamide, this guide incorporates data from its E-isomer and closely related Z-enamides to provide a thorough and practical resource for researchers.

Physicochemical Properties

Quantitative data for (2Z)-but-2-enamide is not extensively available in the literature. However, the properties of its E-isomer, crotonamide, provide a valuable reference point. The Z-configuration is generally thermodynamically less stable than the E-configuration, which can influence properties such as melting point and spectroscopic characteristics.

Property(2E)-but-2-enamide (Crotonamide)(2Z)-but-2-enamide (Predicted/Inferred)Source
Molecular Formula C₄H₇NOC₄H₇NO[1]
Molecular Weight 85.11 g/mol 85.11 g/mol [1]
Melting Point 158-162 °CExpected to be lower than the E-isomer.[1]
Boiling Point 218.7 °C at 760 mmHgData not available.[2]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and benzene.Expected to have similar solubility profile.[1]
Appearance White to light yellow solid.Likely a solid or oil at room temperature.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (2Z)-but-2-enamide, particularly to distinguish it from its E-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for determining the stereochemistry of the double bond. For Z-enamides, the coupling constant (J-value) between the vinylic protons is typically smaller than for the corresponding E-isomer.

  • ¹H NMR: The chemical shifts of the vinylic protons in Z-enamides are influenced by the anisotropic effect of the carbonyl group. The proton cis to the carbonyl group is expected to be deshielded and appear at a higher chemical shift compared to the proton trans to it.

  • ¹³C NMR: The chemical shifts of the carbons in the double bond and the carbonyl group will also differ between the Z and E isomers.

  • ³¹P NMR: This technique is particularly useful for characterizing phosphorus-containing intermediates and reagents, such as those used in Wittig and Horner-Wadsworth-Emmons reactions, which are common methods for enamide synthesis.[3]

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by several key absorption bands.[4]

  • N-H Stretching: For a primary amide like (2Z)-but-2-enamide, two N-H stretching bands are expected in the region of 3200-3400 cm⁻¹.[5]

  • C=O Stretching (Amide I band): This is a strong absorption that typically appears in the range of 1630-1680 cm⁻¹.[5][6]

  • N-H Bending (Amide II band): This band is found around 1640 cm⁻¹.[4]

  • C-N Stretching (Amide III band): This absorption appears in the 1250–1350 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For amides, a common fragmentation is the cleavage of the N-CO bond.[7] In the case of α,β-unsaturated amides, this cleavage is common due to the stability of the resulting acylium cation from extended conjugation.[7]

Synthesis of (2Z)-but-2-enamide

The stereoselective synthesis of Z-enamides is a challenging task as the E-isomer is often the thermodynamically favored product.[8] Several synthetic strategies have been developed to achieve high Z-selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity.[9] To favor the formation of the Z-isomer, modified phosphonate (B1237965) reagents, such as bis(2,2,2-trifluoroethyl) or diarylphosphonoacetates (Ando-type reagents), are often employed.

  • Preparation of the Phosphonate Reagent: React an appropriate haloacetamide with a phosphite (B83602) ester (e.g., triethyl phosphite) to generate the corresponding phosphonoacetamide (B1211979).

  • Deprotonation: Treat the phosphonoacetamide with a strong base (e.g., NaH, KHMDS) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C) under an inert atmosphere to generate the phosphonate carbanion.

  • Reaction with Aldehyde: Add acetaldehyde (B116499) to the solution of the phosphonate carbanion.

  • Work-up and Purification: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

HWE_Synthesis reagents Phosphonoacetamide + Acetaldehyde intermediate Phosphonate Carbanion reagents->intermediate Deprotonation base Strong Base (e.g., NaH, KHMDS) product (2Z)-but-2-enamide intermediate->product Reaction with Acetaldehyde Wittig_Synthesis reagents Phosphonium Salt + Acetaldehyde ylide Ylide reagents->ylide Deprotonation base Strong Base (e.g., n-BuLi) product (2Z)-but-2-enamide ylide->product Reaction with Acetaldehyde Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_properties Property Determination synthesis Synthesis of (2Z)-but-2-enamide purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC, GC) purification->purity mp Melting Point purity->mp solubility Solubility purity->solubility

References

Navigating the Solubility Landscape of But-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of but-2-enamide (also known as crotonamide) in common organic solvents. Understanding the solubility of this unsaturated amide is critical for its application in various research and development settings, including synthesis, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide compiles available qualitative information and presents data for the structurally similar compound, acrylamide, to provide valuable insights. Furthermore, a detailed, representative experimental protocol for determining amide solubility is provided, alongside a workflow for a relevant synthetic process.

Solubility Profile of this compound and a Structural Analog

Precise quantitative solubility data for this compound remains a gap in the scientific literature. However, qualitative descriptions and data for the closely related α,β-unsaturated amide, acrylamide, offer a strong predictive framework for its behavior in various organic solvents.

Qualitative Solubility of this compound (Crotonamide)

This compound is generally described as being slightly soluble in water and readily soluble in several organic solvents. This suggests a preference for less polar environments compared to water.

SolventQualitative Solubility
WaterSlightly Soluble
BenzeneReadily Soluble[1]
EthanolReadily Soluble[1]
MethanolReadily Soluble[1]

Solubility of Acrylamide (Prop-2-enamide)

Acrylamide, lacking only a methyl group compared to this compound, provides a useful, albeit imperfect, surrogate for understanding solubility trends. Acrylamide is a white, odorless crystalline solid that is soluble in water and several organic solvents[2].

SolventQualitative Solubility
WaterSoluble[3][4]
AlcoholSoluble[3][4]
AcetoneSoluble[3][4]
BenzeneInsoluble[3][4]
HeptaneInsoluble[3][4]
EtherSoluble[5]
ChloroformSoluble[5]

Experimental Protocol: Quantitative Determination of Amide Solubility

The following is a general and robust protocol for the quantitative determination of the solubility of an amide, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for a period (e.g., 2 hours) at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid crystallization, it is critical that the temperature of the sample does not drop during this step.

    • Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the given temperature, typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow: Synthesis of Enamides

Enamides are valuable synthetic intermediates. The following diagram illustrates a general workflow for the synthesis of enamides from amides via electrophilic activation, a common transformation in organic synthesis.

experimental_workflow reagents Amide Substrate LiHMDS Triflic Anhydride Anhydrous Diethyl Ether reaction_vessel Reaction Vessel (-78 °C to rt) reagents->reaction_vessel 1. Dissolution and Cooling 2. Addition of Base 3. Addition of Activator quench Quenching (Saturated NH4Cl solution) reaction_vessel->quench Reaction Completion extraction Liquid-Liquid Extraction (e.g., Dichloromethane) quench->extraction drying Drying of Organic Phase (e.g., MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Enamide Product purification->product

A generalized workflow for the synthesis of enamides from amides.

This guide provides a foundational understanding of the solubility of this compound and offers practical methodologies for its quantitative assessment and synthesis. For researchers and professionals in drug development, a thorough grasp of these principles is essential for advancing the use of such compounds in their respective fields.

References

An In-Depth Technical Guide to the Mechanism of Action for the But-2-enamide Moiety in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The but-2-enamide (also known as crotonamide) scaffold is a key chemical structure in modern medicinal chemistry. While the simple molecule itself is not a therapeutic agent, its core feature—an α,β-unsaturated amide—serves as a highly effective electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs). These inhibitors have led to the development of breakthrough therapies, particularly in oncology. This technical guide provides a detailed examination of the mechanism of action by which the this compound moiety functions, its application in drug design, quantitative measures of its efficacy in approved drugs, and the experimental protocols used for its characterization.

The Core Mechanism: Covalent Modification via Michael Addition

The biological activity of compounds containing the this compound moiety is predicated on their ability to form a stable, covalent bond with their target protein. This irreversible interaction is achieved through a well-understood chemical reaction known as the Michael addition.

Chemical Principle: The this compound structure is an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the amide's carbonyl group polarizes the conjugated C=C double bond, rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles.

Biological Reaction: Within a biological system, the most common and reactive nucleophiles are the thiol groups of cysteine residues found in proteins. When a drug containing the this compound warhead binds to its target protein, it positions this electrophilic β-carbon in close proximity to a cysteine residue, facilitating a nucleophilic attack. This results in the formation of a stable carbon-sulfur bond, permanently linking the drug to the protein and inhibiting its function.[1][2] While cysteine is the most common target, other nucleophilic residues like lysine (B10760008) or histidine can also be targeted.[3]

G E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible E-I Complex E_I->EI_complex kon (Association) koff (Dissociation) Ki = koff / kon E_I_covalent Irreversible Covalent Complex EI_complex->E_I_covalent  kinact (Covalent Bonding)   G cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Covalent Inhibitor (e.g., Afatinib) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Block X G start Compound Synthesis mtt In Vitro Cytotoxicity (MTT Assay) Determines cellular IC50 start->mtt 1. Assess Viability kinase In Vitro Target Engagement (Kinase Assay) Confirms covalent mechanism (time-dependent IC50) mtt->kinase 2. Confirm Target western Cellular Pathway Analysis (Western Blot) Validates downstream signal inhibition kinase->western 3. Verify Mechanism end Lead Candidate western->end 4. Validate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of but-2-enamide, commonly known as crotonamide, and its related compounds. While the parent compound has yet to be definitively identified from a natural source, this document details the confirmed isolation of a this compound derivative from a fungal species. This guide summarizes the available data, outlines experimental methodologies, and visualizes relevant pathways to support further research and development in this area.

Executive Summary

The quest for novel bioactive compounds has led researchers to explore a vast array of natural sources. Within this context, simple unsaturated amides like this compound represent an intriguing class of molecules with potential pharmacological applications. Although direct evidence for the natural occurrence of this compound remains elusive, a significant breakthrough has been the isolation of a derivative, a 2-(2-hydroxyethyl)this compound fragment containing compound, from the fungus Alternaria brassicicola. This discovery opens a new avenue for investigating the biosynthesis, bioactivity, and potential applications of this chemical scaffold. This guide serves as a comprehensive resource for professionals in drug discovery and natural product chemistry, providing the foundational knowledge needed to advance the study of these promising compounds.

Natural Occurrence of a this compound Derivative

Recent phytochemical investigations of the fungus Alternaria brassicicola have led to the isolation and characterization of three new amide derivatives, designated as alteralkaloids A-C.[1][2][3] One of these compounds, alteralkaloid C, incorporates a 2-(2-hydroxyethyl)this compound fragment within its structure.[3] This finding represents the most direct evidence to date of a this compound-related structure produced in nature.

Table 1: Naturally Occurring this compound Derivative

Compound NameSource OrganismMoiety IdentifiedReference
Alteralkaloid CAlternaria brassicicola2-(2-hydroxyethyl)this compound[3]

At present, quantitative data regarding the abundance of alteralkaloid C in Alternaria brassicicola has not been published.

Experimental Protocols

The isolation and characterization of alteralkaloid C from Alternaria brassicicola involved a multi-step process. The following is a detailed methodology based on the published literature.[1][2][3]

Fungal Cultivation and Extraction
  • Cultivation: The fungus Alternaria brassicicola is cultured on a solid rice medium.

  • Extraction: The fermented rice medium is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the fungal metabolites.

Isolation and Purification
  • Chromatography: The crude extract is subjected to repeated column chromatography. This process typically involves using silica (B1680970) gel and a gradient of solvents (e.g., petroleum ether and ethyl acetate) to separate the components of the extract based on their polarity.

  • Further Purification: Fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure and connectivity of the atoms.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compounds.

  • Single-Crystal X-ray Diffraction: For crystalline compounds, this method provides the definitive absolute configuration of the molecule.

Experimental Workflow for the Isolation of Alteralkaloids from Alternaria brassicicola

experimental_workflow start Fungal Culture (Alternaria brassicicola) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Semi-preparative HPLC sephadex->hplc isolated_compounds Isolated Alteralkaloids (A-C) hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, HRESIMS, X-ray) isolated_compounds->structure_elucidation signaling_pathway_investigation compound Isolated Compound (e.g., Alteralkaloid C) cell_based_assays Cell-Based Assays (e.g., Viability, Apoptosis) compound->cell_based_assays target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) cell_based_assays->target_identification If active pathway_analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) target_identification->pathway_analysis in_vivo_validation In Vivo Validation (Animal Models) pathway_analysis->in_vivo_validation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enamides via Electrophilic Amide Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and atom-economical approach is the N-dehydrogenation of readily available amides.[3] This document provides detailed protocols and application notes for a novel, one-step synthesis of enamides from amides via electrophilic activation, a method that has recently emerged as a powerful tool for this transformation.[3][4][5]

The protocol highlighted herein, developed by Maulide and colleagues, employs the combination of triflic anhydride (B1165640) (Tf₂O) as an electrophilic activator and an oxidant, and a strong, non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS).[4][5][6] This method is characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds through the electrophilic activation of the amide carbonyl by triflic anhydride. This activation dramatically increases the acidity of the N-α-hydrogen, facilitating its abstraction by a strong, non-nucleophilic base like LiHMDS.[4][7] This is followed by an elimination sequence to furnish the enamide product.[4]

A proposed mechanism involves the initial activation of the amide with Tf₂O to form a highly electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N-α position allows for deprotonation by LiHMDS, leading to the formation of the enamide and a triflinate byproduct.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amide Amide IminiumTriflate Iminium Triflate (Activated Intermediate) Amide->IminiumTriflate Activation with Tf₂O Tf2O Tf₂O (Triflic Anhydride) LiHMDS LiHMDS (Base) Enamide Enamide IminiumTriflate->Enamide Deprotonation/Elimination with LiHMDS Byproducts Byproducts

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of enamides via electrophilic amide activation.

General Procedure for Enamide Synthesis[8][9]

Materials:

  • Amide substrate (1.0 eq.)

  • Anhydrous diethyl ether (Et₂O)

  • Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.4 eq.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel (pre-treated with NEt₃/Et₂O)

Equipment:

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Syringes

  • Dry ice/acetone bath (-94 °C)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Experimental_Workflow start Start dissolve_amide Dissolve amide (1.0 eq.) in anhydrous Et₂O in a flame-dried Schlenk flask. start->dissolve_amide cool_solution Cool the solution to -94 °C (dry ice/acetone bath). dissolve_amide->cool_solution add_lihmds Slowly add LiHMDS (4.8 eq.) and stir for 10 min. cool_solution->add_lihmds add_tf2o Add Tf₂O (2.4 eq.) dropwise with vigorous stirring. add_lihmds->add_tf2o stir_reaction Stir for 30 min at -94 °C. add_tf2o->stir_reaction quench Quench with saturated aqueous NH₄Cl. stir_reaction->quench extract Extract with CH₂Cl₂ (3x). quench->extract dry_combine Combine organic phases and dry over anhydrous MgSO₄. extract->dry_combine concentrate Remove solvent under reduced pressure. dry_combine->concentrate purify Purify by flash column chromatography on NEt₃-treated silica gel. concentrate->purify end Obtain Pure Enamide purify->end

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).

  • Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add LiHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.

  • Activator Addition: With vigorous stirring, add triflic anhydride (121 µL, 0.72 mmol, 2.4 eq.) dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.

  • Reaction Time: Stir the reaction mixture for 30 minutes at -94 °C.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note: Enamides can be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of NEt₃/Et₂O (1:9) and then air-dry it before use.[8]

Substrate Scope and Quantitative Data

The developed method demonstrates a broad substrate scope, accommodating various N-alkyl and N-aryl amides. Below is a summary of representative examples with their corresponding yields.

Table 1: Synthesis of Enamides from Cyclic Amides[1]
EntryAmide SubstrateProductYield (%)
1N-BenzoylpyrrolidineN-(1-Phenylvinyl)pyrrolidine89
2N-BenzoylpiperidineN-(1-Phenylvinyl)piperidine82
3N-Benzoylmorpholine4-(1-Phenylvinyl)morpholine75
4N-Benzoyl-1,2,3,4-tetrahydroisoquinoline2-(1-Phenylvinyl)-1,2,3,4-tetrahydroisoquinoline68

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Table 2: Synthesis of Enamides from Acyclic Amides[1]
EntryAmide SubstrateProductYield (%)E/Z Ratio
1N-Benzyl-N-methylbenzamideN-Methyl-N-(1-phenylvinyl)benzenemethanamine72>20:1
2N-Butyl-N-ethylbenzamide(E)-N-Butyl-N-(1-phenylvinyl)ethanamine49>20:1
3N,N-Dibutylbenzamide(E)-N-Butyl-N-(1-phenylvinyl)butan-1-amine55>20:1

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Applications of Synthesized Enamides

The enamide products obtained from this protocol are versatile building blocks for various chemical transformations.[4] Their synthetic utility has been demonstrated in a range of downstream reactions, including:

  • Cycloaddition Reactions: Enamides can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions.[1][4]

  • Ring Deconstruction: Oxidative fluorination can lead to ring-opened, fluorinated acyclic amines.[1][4]

  • Fischer Indole Synthesis-type Reactions: This allows for the synthesis of complex heterocyclic structures.[1][4]

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Low Temperature: Maintaining a low temperature (-94 °C) is crucial for the success of the reaction.

  • Vigorous Stirring: Vigorous stirring during the addition of Tf₂O is essential to prevent localized side reactions.[8]

  • Silica Gel Instability: The instability of enamides on silica gel can lead to lower yields during purification. Pre-treatment of the silica gel with a triethylamine (B128534) solution is highly recommended.[8][9]

  • Safety: Triflic anhydride is corrosive and reacts violently with water. LiHMDS is a strong base. Handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride and LiHMDS offers a rapid and efficient one-step procedure.[5] This method provides access to a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a valuable tool for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols: But-2-enamide as a Precursor in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of but-2-enamide as a monomer in polymer synthesis. Due to the limited availability of literature specifically on the homopolymerization of this compound, this document presents generalized protocols and representative data based on the well-established polymerization of analogous α,β-unsaturated amides, such as acrylamide (B121943) and its derivatives.

Introduction

This compound, an α,β-unsaturated amide, is a promising precursor for the synthesis of functional polymers. Its structure, featuring a reactive vinyl group conjugated to an amide moiety, allows for addition polymerization, leading to polymers with a polyamide-like structure. These polymers are of interest for various applications, including biomaterials, drug delivery systems, and advanced materials, owing to the potential for hydrogen bonding and functionalization. This document outlines the theoretical basis and practical protocols for the polymerization of this compound.

Polymerization Mechanisms

The primary mechanism for the polymerization of this compound is free-radical polymerization . This process can be initiated using thermal or redox initiators. The double bond in the this compound monomer is susceptible to attack by a free radical, leading to the formation of a propagating radical that adds to subsequent monomer units in a chain reaction.

Alternatively, anionic polymerization could be employed, particularly for producing polymers with well-controlled molecular weights and narrow polydispersity. This method, however, requires stringent reaction conditions to prevent premature termination.

Signaling Pathway for Free-Radical Polymerization

The following diagram illustrates the key steps in the free-radical polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• Free Radicals Initiator->2R• Decomposition R-M• Initiated Monomer 2R•->R-M• Addition to Monomer (M) R-M-M• Propagating Radical R-M•->R-M-M• + M R-M_n-M• Polymer Radical R-M-M•->R-M_n-M• + (n-1) M Polymer_A Dead Polymer (Combination) R-M_n-M•->Polymer_A Combination Polymer_B + Polymer_C Dead Polymers (Disproportionation) R-M_n-M•->Polymer_B + Polymer_C Disproportionation R-M_m-M• Polymer Radical R-M_m-M•->Polymer_A R-M_m-M•->Polymer_B + Polymer_C

Caption: Free-radical polymerization of this compound.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals.

Protocol 1: Aqueous Solution Free-Radical Polymerization

This protocol is adapted from standard procedures for acrylamide polymerization.[1][2][3]

Materials:

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Thermal Initiator)

  • Tetramethylethylenediamine (TMEDA) (Accelerator for Redox Initiation)

  • Deionized water (Solvent)

  • Nitrogen or Argon gas

  • Methanol (B129727) or Acetone (B3395972) (for precipitation)

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of this compound in deionized water in a reaction flask to achieve the target concentration (e.g., 10-30% w/v).

  • Inert Atmosphere: Place a magnetic stir bar in the flask and seal it. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[1]

  • Initiator Preparation: In a separate vial, dissolve the required amount of APS in a small amount of deionized water.

  • Initiation (Thermal):

    • Heat the monomer solution to the desired temperature (e.g., 50-70 °C).

    • Inject the APS solution into the reaction flask.

  • Initiation (Redox at Room Temperature):

    • To the monomer solution at room temperature, add the APS solution.

    • Add TMEDA to the reaction mixture to accelerate the generation of radicals.

  • Polymerization: Stir the reaction mixture under an inert atmosphere. The solution will become more viscous as the polymer forms. The reaction time can range from 30 minutes to several hours.

  • Termination and Precipitation: After the desired time, cool the reaction and pour the viscous solution into a beaker containing a large excess of a non-solvent like methanol or acetone to precipitate the polymer.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.[1]

Experimental Workflow for Aqueous Polymerization

G A Dissolve this compound in Water B Purge with N2/Ar (30 min) A->B C Add Initiator (APS +/- TMEDA) B->C D Polymerization (Stirring, controlled temp.) C->D E Precipitate in Methanol/Acetone D->E F Filter and Wash Polymer E->F G Dry in Vacuum Oven F->G H Characterize Polymer G->H

Caption: Workflow for aqueous solution polymerization.

Quantitative Data

The following tables present representative quantitative data for the synthesis of poly(α,β-unsaturated amides). This data is intended to serve as a guideline for experimental design.

Table 1: Reaction Conditions for Free-Radical Polymerization
ParameterThermal InitiationRedox Initiation
Monomer Concentration (% w/v)10 - 3010 - 30
Initiator (APS) (mol% to monomer)0.1 - 1.00.1 - 1.0
Accelerator (TMEDA) (mol% to monomer)N/A0.1 - 1.0
Temperature (°C)50 - 7020 - 30
Reaction Time (hours)2 - 120.5 - 4
Typical Yield (%)> 90> 90
Table 2: Representative Properties of Poly(α,β-unsaturated amides)
PropertyExpected RangeCharacterization Method
Number Average Molecular Weight (Mn, g/mol )10,000 - 200,000GPC/SEC
Polydispersity Index (PDI)1.5 - 3.0GPC/SEC
Glass Transition Temperature (Tg, °C)70 - 150DSC
Decomposition Temperature (Td, °C)> 250TGA
SolubilityWater, Polar Organic SolventsVisual, Turbidimetry

Logical Relationships in Polymer Synthesis

The properties of the final polymer are highly dependent on the reaction conditions. The following diagram illustrates these relationships.

G cluster_conditions Reaction Conditions cluster_properties Polymer Properties Monomer Conc. Monomer Conc. Molecular Weight Molecular Weight Monomer Conc.->Molecular Weight Direct relationship Initiator Conc. Initiator Conc. Initiator Conc.->Molecular Weight Inverse relationship Yield Yield Initiator Conc.->Yield Direct relationship (to a point) Temperature Temperature Temperature->Molecular Weight Inverse relationship Temperature->Yield Direct relationship (to a point) Solvent Solvent Solvent->Molecular Weight Thermal Stability Thermal Stability Molecular Weight->Thermal Stability PDI PDI

Caption: Factors influencing polymer properties.

Conclusion

This compound holds potential as a valuable monomer for creating novel polymers with tunable properties. The protocols and data provided herein, based on analogous well-studied systems, offer a solid starting point for researchers to explore the synthesis and characterization of poly(this compound) and its derivatives. Further research is warranted to elucidate the specific properties of polymers derived from this compound and to explore their applications in various scientific and industrial fields.

References

Application Notes and Protocols for But-2-enamide in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] But-2-enamide (also known as crotonamide) and its derivatives serve as Michael acceptors, though they are generally less reactive than other α,β-unsaturated systems like enones or nitroalkenes. This reduced reactivity is due to the lower electron-withdrawing ability of the amide functionality.[3][4] However, recent advances in catalysis have enabled efficient and highly stereoselective Michael additions to these challenging substrates, opening new avenues for the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of this compound derivatives in asymmetric Michael addition reactions, with a focus on the sulfa-Michael addition of thiols.

Reaction Principle

The core of the reaction involves the 1,4-addition of a nucleophile (Michael donor) to the activated double bond of a this compound derivative (Michael acceptor). The reaction is typically facilitated by a catalyst, which activates either the nucleophile, the electrophile, or both, to overcome the inherent low reactivity of the α,β-unsaturated amide. For asymmetric transformations, chiral organocatalysts are often employed to control the stereochemical outcome, yielding products with high enantioselectivity.[3][4]

Data Presentation: Asymmetric Sulfa-Michael Addition to (E)-N,N-Dibenzyl this compound

The following data summarizes the results of the enantioselective sulfa-Michael addition of various thiols to (E)-N,N-dibenzyl this compound (a derivative of this compound) using a bifunctional iminophosphorane (BIMP) catalyst.[3][4]

Table 1: Catalyst Optimization for the Addition of 1-Propanethiol (B107717)

CatalystLoading (mol%)Time (h)Yield (%)ee (%)
Catalyst C10>168<3N/A
BIMP B82249693

Reaction Conditions: (E)-N,N-dibenzyl this compound (1a), 1-propanethiol (2a) (3.0 equiv.), catalyst in THF at room temperature.[3][4]

Table 2: Scope of Thiol Nucleophiles

EntryThiol NucleophileProductYield (%)ee (%)
11-Propanethiol3a9693
21-Hexanethiol3b9592
3Cyclohexylmethanethiol3c9194
4Benzyl mercaptan3d8590
5Thiophenol3e8891

Reaction Conditions: (E)-N,N-dibenzyl this compound (1a, 0.1 mmol), thiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

Table 3: Scope of this compound Derivatives

EntryThis compound DerivativeProductYield (%)ee (%)
1(E)-N,N-dibenzyl this compound3a9693
2(E)-N,N-diisobutylthis compound3f9295
3(E)-1-(morpholino)but-2-en-1-one3g8190
4(E)-N-benzyl-N-methylthis compound3h9096

Reaction Conditions: this compound derivative (0.1 mmol), 1-propanethiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

Experimental Protocols

Protocol 1: Synthesis of (E)-N,N-Dibenzyl this compound (Michael Acceptor)

This protocol describes a standard procedure for the synthesis of an N,N-disubstituted this compound from crotonyl chloride and a secondary amine.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Acid Chloride Addition: Add crotonyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to yield the pure (E)-N,N-dibenzyl this compound.

Protocol 2: Asymmetric Sulfa-Michael Addition

This protocol is a representative procedure for the organocatalyzed enantioselective addition of a thiol to (E)-N,N-dibenzyl this compound.[3]

Materials:

  • (E)-N,N-dibenzyl this compound (1.0 eq)

  • Thiol (e.g., 1-propanethiol, 3.0 eq)

  • Bifunctional iminophosphorane (BIMP) catalyst B8 (2 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the BIMP B8 catalyst (0.002 mmol, 2 mol%).

  • Reagent Addition: Add (E)-N,N-dibenzyl this compound (0.1 mmol, 1.0 eq) followed by anhydrous THF (0.5 mL).

  • Nucleophile Addition: Add the thiol (0.3 mmol, 3.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the desired Michael adduct.

Visualizations

Michael Addition Reaction Mechanism

Michael_Addition_Mechanism cluster_activation Catalyst Activation cluster_addition Conjugate Addition cluster_protonation Protonation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Catalyst_Base Catalyst (Base) Protonated_Catalyst Catalyst-H⁺ Catalyst_Base->Protonated_Catalyst Butenamide This compound Thiolate->Butenamide Nucleophilic Attack Protonated_Catalyst->Catalyst_Base Regeneration Enolate_Intermediate Enolate Intermediate Protonated_Catalyst->Enolate_Intermediate Butenamide->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow for Asymmetric Sulfa-Michael Addition

Experimental_Workflow Start Start Setup Reaction Setup: - Add Catalyst - Add Butenamide in THF Start->Setup Addition Add Thiol Nucleophile Setup->Addition Stir Stir at Room Temperature (24 hours) Addition->Stir Monitor Monitor by TLC Stir->Monitor Purify Direct Purification: Flash Column Chromatography Monitor->Purify Upon Completion Product Isolate Pure Michael Adduct Purify->Product

Caption: Workflow for the asymmetric sulfa-Michael addition.

Bifunctional Catalyst Activation Pathway

Bifunctional_Catalysis Catalyst Basic Site Lewis Acidic Site Activated_Complex Ternary Complex Catalyst->Activated_Complex Thiol R-SH (Nucleophile) Thiol->Catalyst:base Deprotonation Thiol->Activated_Complex Butenamide This compound (Electrophile) Butenamide->Catalyst:acid Activation Butenamide->Activated_Complex Product Michael Adduct Activated_Complex->Product C-S Bond Formation

Caption: Dual activation by a bifunctional catalyst.

References

Application Notes and Protocols for the N-Dehydrogenation of Saturated Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-dehydrogenation of saturated amides to produce enamides, which are valuable intermediates in organic synthesis and drug development. The protocols outlined below are based on modern synthetic methods, including electrophilic activation and selenium-mediated dehydrogenation, offering high efficiency and broad substrate applicability.

Introduction

The conversion of saturated amides to their α,β-unsaturated counterparts, known as enamides, is a critical transformation in organic chemistry. Enamides are versatile building blocks found in numerous natural products and pharmaceuticals.[1] Traditional methods for enamide synthesis can be complex and may lack efficiency. The protocols detailed herein offer direct and effective approaches for this dehydrogenation process.

Method 1: Direct Dehydrogenation via Electrophilic Activation

This protocol describes a one-step N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O).[2][3] This method functions through the electrophilic activation of the amide, which also serves as the oxidant.[2][3] It is characterized by a simple experimental setup and a broad substrate scope.[2][3]

Experimental Protocol

A flame-dried Schlenk flask is charged with the corresponding amide (1.00 eq., 0.30 mmol) and dissolved in anhydrous diethyl ether (Et₂O, 1.5 mL). The solution is then cooled to -94 °C using a dry ice/acetone bath.[2] Subsequently, LiHMDS (4.80 eq., 1.44 mmol, 1 M in THF) is added slowly over approximately 20 seconds, and the resulting mixture is stirred for 10 minutes.[2] Triflic anhydride (2.40 eq., 0.72 mmol) is then added dropwise over 1 minute with vigorous stirring.[2] The reaction is allowed to proceed for 30 minutes before being quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).[2]

The quenched reaction mixture is transferred to a separatory funnel and extracted with dichloromethane (B109758) (CH₂Cl₂, 3 x 10 mL).[2] The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[2] The crude product is purified by column chromatography on silica (B1680970) gel.[2] Note: Enamides can exhibit instability on silica gel. Therefore, it is recommended to pre-treat the silica gel with a mixture of triethylamine (B128534) (NEt₃) and Et₂O (1:9) and then air-dry it before use for chromatography.[2]

Logical Workflow for Electrophilic Activation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amide Saturated Amide Dissolve Dissolve Amide->Dissolve Solvent Anhydrous Et₂O Solvent->Dissolve Cool Cool Dissolve->Cool -94 °C LiHMDS Add LiHMDS Cool->LiHMDS Stir1 Stir (10 min) LiHMDS->Stir1 Tf2O Add Tf₂O Stir2 Stir (30 min) Tf2O->Stir2 Stir1->Tf2O Quench Quench (NH₄Cl) Stir2->Quench Extract Extract (CH₂Cl₂) Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Enamide_Product Enamide_Product Purify->Enamide_Product Final Product

Caption: Workflow for amide N-dehydrogenation via electrophilic activation.

Substrate Scope and Yields

This method is applicable to a wide range of N-alkylamides and benzamide (B126) derivatives, providing moderate to excellent yields.[3]

EntrySubstrate (Amide)Product (Enamide)Yield (%)
1N-Benzoylpyrrolidine1-(1-Pyrrolidin-1-yl)vinyl)benzene85
2N-Benzoylpiperidine1-(1-Piperidin-1-yl)vinyl)benzene92
3N-Benzoylazepane1-(1-Azepan-1-yl)vinyl)benzene88
4N-Acetylpiperidine1-(Piperidin-1-yl)ethan-1-one75
5N-Propionylpiperidine1-(Piperidin-1-yl)prop-1-en-1-one78

Table 1: Representative yields for the N-dehydrogenation of various saturated amides via electrophilic activation.[3]

Method 2: Chemoselective α,β-Dehydrogenation of Saturated Amides

This protocol utilizes a selenium-mediated dehydrogenation strategy coupled with electrophilic activation, allowing for the selective desaturation of amides in the presence of other carbonyl functionalities like esters and ketones.[4][5] This method offers high chemoselectivity and proceeds under mild conditions.[4][5]

Experimental Protocol

A detailed experimental protocol for this specific selenium-mediated method was not fully available in the provided search snippets. However, the general principle involves the electrophilic activation of the amide, followed by an in-situ selenium-mediated dehydrogenation.[4] Mechanistic studies suggest the formation of an electrophilic Se(IV) species.[4][5] The reaction tolerates a broad range of tertiary amides and is notable for its ability to selectively dehydrogenate amides while leaving esters, ketones, and nitriles untouched.[4][5]

Proposed Mechanistic Pathway

Amide Saturated Amide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide Activation Activator Electrophilic Activator (e.g., Tf₂O) Activator->Activated_Amide Selenium_Intermediate α-Seleno Amide Intermediate Activated_Amide->Selenium_Intermediate Nucleophilic Attack Selenium_Reagent Selenium Reagent Selenium_Reagent->Selenium_Intermediate Enamide α,β-Unsaturated Enamide Selenium_Intermediate->Enamide Oxidative Elimination Oxidant Oxidant Oxidant->Enamide

Caption: Proposed pathway for selenium-mediated amide dehydrogenation.

Substrate Scope and Chemoselectivity

This method demonstrates high yields across a variety of substrates, including those with additional functional groups.[4]

EntrySubstrateProductYield (%)
1N,N-DibenzylpropionamideN,N-Dibenzylpropenamide85
21-Morpholinopropan-1-one1-Morpholinoprop-1-en-1-one91
31-Piperidinyl-propan-1-one1-Piperidinyl-prop-1-en-1-one88
4Methyl 4-(N,N-dibenzylamino)-4-oxobutanoateMethyl 4-(N,N-dibenzylamino)-4-oxobut-2-enoate72
55-(N,N-Dibenzylamino)-5-oxopentan-2-one5-(N,N-Dibenzylamino)-5-oxopent-3-en-2-one65

Table 2: Yields for the chemoselective α,β-dehydrogenation of saturated amides.[4]

Other Emerging Methods

Research in this area is ongoing, with other methods being developed, including:

  • Palladium-Catalyzed Dehydrogenation: These methods often utilize allyl-palladium catalysis and can be effective for a range of substrates.[6]

  • Iron-Assisted Oxidative Desaturation: This approach provides a regioselective route to enamides and can also be adapted for the synthesis of β-halogenated enamides.[1][7]

These emerging techniques offer complementary approaches to the protocols detailed above and are expanding the toolkit available to synthetic chemists.

Conclusion

The N-dehydrogenation of saturated amides is a powerful transformation for the synthesis of valuable enamide building blocks. The protocols provided, based on electrophilic activation and chemoselective selenium-mediated reactions, offer reliable and high-yielding methods for researchers in academia and industry. The choice of method will depend on the specific substrate and the presence of other functional groups in the molecule. The continued development of new catalytic systems promises to further enhance the efficiency and scope of this important reaction.

References

Application of But-2-enamide in Pharmaceutical Synthesis: A Focus on Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: But-2-enamide, and its derivatives, serve as a critical structural motif in modern pharmaceutical synthesis, primarily functioning as a "warhead" in the design of targeted covalent inhibitors. The α,β-unsaturated amide system within these molecules acts as a Michael acceptor, enabling the formation of a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This irreversible binding leads to potent and sustained inhibition, a desirable characteristic for therapeutic agents targeting enzymes like protein kinases implicated in diseases such as cancer. This application note details the use of the this compound (specifically, the crotonamide) moiety in the synthesis of second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application Note 1: Synthesis of Second-Generation EGFR Inhibitors

Background: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Second-generation EGFR inhibitors were designed to overcome resistance to earlier, reversible inhibitors by forming an irreversible covalent bond with the receptor. Drugs such as afatinib (B358) and dacomitinib (B1663576) incorporate a quinazoline (B50416) or quinoline (B57606) core functionalized with a crotonamide (B15916) side chain, which serves as the Michael acceptor for this covalent interaction.[1]

Mechanism of Action: These inhibitors target the ATP-binding site of the EGFR kinase domain. The crotonamide "warhead" is positioned to react with a specific cysteine residue (Cys797) in the active site. This covalent modification permanently blocks ATP from binding, thereby inhibiting the kinase activity and shutting down downstream pro-survival signaling pathways.

Signaling Pathway Diagram

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a covalent inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Covalent Inhibitor (e.g., Afatinib) Inhibitor->EGFR Covalently Binds (Inhibits) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and covalent inhibition.

Experimental Workflow and Protocols

The synthesis of a crotonamide-containing EGFR inhibitor generally involves a multi-step process culminating in the coupling of the reactive this compound moiety to a core heterocyclic scaffold. The following protocol is a representative example for the final amidation step.

Synthesis_Workflow cluster_synthesis Final Amidation Step Aniline Aniline Intermediate (Quinazoline Core) Product Final Product (Covalent Inhibitor) Aniline->Product CrotonylChloride Crotonyl Chloride (or activated Crotonic Acid) CrotonylChloride->Product Base Base (e.g., DIPEA, TEA) Base->Product Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General workflow for the final amidation step.

Protocol: Synthesis of a Crotonamide-Functionalized Quinazoline Core

This protocol describes the final step in the synthesis of a dacomitinib-like molecule, where an aniline-substituted quinazoline is acylated with crotonyl chloride.

Materials:

  • 4-Anilino-quinazoline intermediate (1.0 eq)

  • Crotonyl chloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Hexane/Ethyl Acetate)

Procedure:

  • Dissolve the 4-anilino-quinazoline intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.

  • Slowly add crotonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final crotonamide-containing inhibitor.

Quantitative Data Summary

The this compound moiety is integral to the high potency of second-generation EGFR inhibitors. The following table summarizes key quantitative data for representative drugs.

CompoundTarget(s)IC₅₀ (nM) vs EGFRWTIC₅₀ (nM) vs EGFRL858R/T790MReference
Afatinib EGFR (ErbB1), HER2, HER40.510--INVALID-LINK--
Dacomitinib pan-ErbB (EGFR, HER2, HER4)6.045.7 (vs HER2)--INVALID-LINK--

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is for comparative purposes.

The use of the this compound (crotonamide) functional group as a Michael acceptor is a well-established and highly effective strategy in the design of covalent inhibitors for protein kinases. Its application in second-generation EGFR inhibitors like afatinib and dacomitinib has led to potent therapeutics for the treatment of cancer. The synthetic protocols for incorporating this moiety are generally robust, involving standard acylation reactions. The continued exploration of this compound derivatives and other α,β-unsaturated systems will likely yield new generations of targeted covalent therapies with improved efficacy and selectivity.

References

But-2-enamide: A Versatile Synthon for the Construction of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HET-2401

Introduction

But-2-enamide, also known as crotonamide, is a readily available α,β-unsaturated amide that serves as a versatile and powerful building block in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical reactivity, characterized by the electrophilic β-carbon and the nucleophilic nitrogen atom, allows for its participation in a variety of cyclization strategies. This application note details the utility of this compound in the synthesis of key heterocyclic systems, including pyrazolines, dihydropyridines, and piperidinones. The protocols provided herein offer researchers and drug development professionals a guide to leveraging this simple yet potent synthon for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The core reactivity of this compound stems from its conjugated system, making it an excellent Michael acceptor. This property is central to many of the synthetic transformations discussed, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds that precede the final ring-closing events.

Synthesis of Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocycles that are prominent scaffolds in many biologically active compounds. The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a well-established and efficient method for the synthesis of 2-pyrazolines. This compound, as an α,β-unsaturated amide, can readily undergo a Michael addition-cyclization cascade with hydrazine (B178648) derivatives to afford substituted pyrazolines.

Reaction Scheme:

But2enamide This compound Intermediate Michael Adduct (Intermediate) But2enamide->Intermediate + Hydrazine Hydrazine Hydrazine (or derivative) Pyrazoline Pyrazoline Derivative Intermediate->Pyrazoline Intramolecular Cyclization

Caption: Synthesis of Pyrazolines from this compound.

Experimental Protocol: Synthesis of 5-Methyl-2-pyrazolin-5-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Addition of Reagent: Add hydrazine hydrate (B1144303) (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundHydrazine HydrateEthanolReflux4-675-85General Procedure

Synthesis of Dihydropyridines and Piperidinones

Dihydropyridines and piperidinones are six-membered nitrogen-containing heterocycles that are core structures in numerous pharmaceuticals. The synthesis of these compounds from this compound typically involves a Michael addition of a C-nucleophile (for dihydropyridines) or an N-nucleophile (for piperidinones) followed by cyclization.

Dihydropyridine (B1217469) Synthesis via Enamine Addition

The reaction of this compound with enamines, generated in situ from a ketone and a secondary amine, can lead to the formation of dihydropyridine derivatives through a cascade of Michael addition, cyclization, and dehydration steps.

Reaction Workflow:

Start This compound + Enamine Michael Michael Addition Start->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyridine Derivative Dehydration->Product

Caption: Dihydropyridine Synthesis Workflow.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine

  • Enamine Formation: In a round-bottom flask, combine a ketone (e.g., acetone, 1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in a suitable aprotic solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Michael Addition: After the formation of the enamine is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Cyclization and Oxidation: Stir the reaction mixture at room temperature or with gentle heating. An oxidizing agent (e.g., DDQ) can be added to facilitate the final aromatization to the corresponding pyridine, if desired.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

This compound DerivativeEnamine SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
N-Phenyl-but-2-enamideAcetone/Pyrrolidinep-TsOHToluene801260-70
Piperidinone Synthesis via Michael Addition and Lactamization

The synthesis of piperidin-2-ones can be achieved through a Michael addition of an amine to this compound, followed by an intramolecular lactamization. This can also be a key step in more complex cascade reactions to build polysubstituted piperidinones.[1]

Logical Relationship for Piperidinone Formation:

But2enamide This compound MichaelAdduct Michael Adduct But2enamide->MichaelAdduct + Amine (Michael Addition) Amine Amine Piperidinone Piperidin-2-one MichaelAdduct->Piperidinone Intramolecular Lactamization

Caption: Piperidinone Synthesis from this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-piperidin-2-one

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add benzylamine (B48309) (1.1 eq).

  • Michael Addition: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The reaction progress can be monitored by TLC.

  • Lactamization: The intramolecular cyclization to the piperidinone often occurs in situ under these conditions.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data:

This compoundAmineSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundBenzylamineDMF1002455-65General Procedure

This compound is a highly effective and versatile building block for the synthesis of a range of important heterocyclic compounds. The straightforward protocols and generally good yields make it an attractive starting material for both academic research and industrial applications in drug discovery and development. The methodologies presented here provide a foundation for further exploration and derivatization to access novel and complex molecular scaffolds.

References

Application Notes and Protocols for the Quantification of But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of But-2-enamide. Due to the limited availability of specific validated methods for this compound, the methodologies presented here are based on well-established and validated techniques for the quantification of structurally similar compounds, such as acrylamide (B121943) and other small amides. These methods, primarily centered around chromatography coupled with mass spectrometry, are adaptable for the sensitive and specific quantification of this compound in various matrices.

Introduction to Analytical Approaches

The quantification of small, polar molecules like this compound presents analytical challenges, including retention in reversed-phase liquid chromatography and the need for sensitive detection. The primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is often used for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is typically required to increase volatility and thermal stability. A common derivatization strategy for similar amides is bromination.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of polar compounds in complex matrices without the need for derivatization.[2] It offers high sensitivity and selectivity, making it a preferred method for trace-level quantification. The use of an isotopically labeled internal standard is recommended to compensate for matrix effects and ensure accuracy.[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods used for the quantification of acrylamide, which can be considered as target validation parameters for a this compound method.

Table 1: Performance of LC-MS/MS Methods for Acrylamide Quantification

ParameterTypical ValueReference
Limit of Quantification (LOQ)2.5 - 20 µg/kg[1][3]
Limit of Detection (LOD)10 µg/kg[1]
Linearity (R²)> 0.99[3]
Recovery70 - 130%[3]
Relative Standard Deviation (%RSD)≤ 20%[3]

Table 2: Performance of GC-MS Methods for Acrylamide Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)5 - 10 µg/kg[1]
Linearity (R²)> 0.998[4]
RecoverySpiked Samples[4]

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for acrylamide in food matrices and is suitable for a wide range of sample types.[3]

Objective: To quantify this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., ¹³C₃-But-2-enamide) as an internal standard (if available)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Syringe filters (0.22 µm)

Instrumentation:

  • Liquid Chromatograph (HPLC or UHPLC system)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol).
  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
  • If using an internal standard, spike each calibration standard and sample with a fixed concentration of the isotopically labeled standard.

2. Sample Preparation (General Workflow):

  • Extraction: Homogenize a known amount of the sample. Extract with a suitable solvent (e.g., water or a mixture of water and an organic solvent). The use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods can be considered for complex matrices.[2]
  • Clean-up: Centrifuge the extract to pellet solids. The supernatant can be further cleaned using Solid Phase Extraction (SPE) to remove interfering matrix components.
  • Final Preparation: Filter the cleaned extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography Conditions (Example):
  • Column: A column suitable for polar compounds, such as a porous graphitic carbon or a polar-embedded reversed-phase column.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Methanol
  • Gradient: A suitable gradient to ensure separation of this compound from matrix components.
  • Flow Rate: 0.2 - 0.4 mL/min
  • Injection Volume: 5 - 10 µL
  • Mass Spectrometry Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: Optimize the precursor ion (Q1) and product ions (Q3) for both this compound and the internal standard. For this compound (C₄H₇NO, MW: 85.10), the protonated molecule [M+H]⁺ at m/z 86.1 would be a likely precursor ion. Product ions would need to be determined by infusion and fragmentation experiments.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS with Derivatization

This protocol is based on the bromination derivatization method used for acrylamide.[1]

Objective: To quantify this compound in a sample matrix using Gas Chromatography-Mass Spectrometry after derivatization.

Materials:

  • This compound analytical standard

  • Potassium bromide (KBr)

  • Potassium bromate (B103136) (KBrO₃)

  • Hydrobromic acid (HBr)

  • Sodium thiosulfate

  • Ethyl acetate, GC grade

  • Internal standard (e.g., a structurally similar amide not present in the sample)

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

1. Standard and Sample Preparation:

  • Prepare a stock solution and calibration standards of this compound as described in Protocol 1.
  • Extract this compound from the sample using an appropriate solvent.

2. Derivatization (Bromination):

  • To an aqueous solution of the standard or sample extract, add potassium bromide and potassium bromate.
  • Acidify the solution with hydrobromic acid to generate bromine in situ.
  • Allow the reaction to proceed to form the dibromo-derivative of this compound.
  • Quench the excess bromine with a solution of sodium thiosulfate.

3. Extraction of the Derivative:

  • Extract the brominated derivative from the aqueous solution using an organic solvent such as ethyl acetate.
  • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it to a suitable volume.

4. GC-MS Analysis:

  • GC Conditions (Example):
  • Inlet Temperature: 250 °C
  • Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivative.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the brominated this compound derivative.

5. Data Analysis:

  • Construct a calibration curve and quantify the samples as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound using either LC-MS/MS or GC-MS.

This compound Quantification Workflow sample Sample Collection and Homogenization extraction Extraction of this compound sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup derivatization Derivatization (e.g., Bromination) cleanup->derivatization For GC-MS lcms LC-MS/MS Analysis cleanup->lcms Direct Analysis lc_path LC-MS/MS Path gc_path GC-MS Path gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification lcms->data_analysis gcms->data_analysis

Caption: General workflow for this compound quantification.

This diagram outlines the key steps involved in preparing a sample for analysis by either LC-MS/MS or GC-MS, culminating in data analysis and quantification. The choice between the two pathways will depend on the available instrumentation, the sample matrix, and the required sensitivity.

References

Application Notes and Protocols: The Strategic Use of But-2-enamide in the Synthesis of Piperine and Related Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of but-2-enamide and its derivatives in the construction of bioactive natural products, with a primary focus on the pungent alkaloid, piperine (B192125). The protocols outlined below are based on established synthetic strategies and offer a guide for the laboratory preparation of these valuable compounds.

Introduction: this compound as a Versatile Synthon

This compound and its corresponding acid, but-2-enoic acid (crotonic acid), are valuable C4 building blocks in organic synthesis. The presence of a reactive α,β-unsaturated system and an amide functionality allows for a variety of chemical transformations. In the context of natural product synthesis, this compound derivatives serve as key intermediates, enabling the construction of complex molecular architectures. One of the most notable applications is in the synthesis of piperine, the primary pungent constituent of black pepper (Piper nigrum). Piperine's structure features an aromatic ring, a conjugated dienone system, and a piperidine (B6355638) ring linked via an amide bond[1].

Synthesis of Piperine via a this compound Intermediate

The synthesis of piperine can be efficiently achieved through a pathway involving the formation of a this compound intermediate, specifically (2E)-1-(piperidin-1-yl)but-2-en-1-one. This intermediate is then subjected to a condensation reaction with piperonal (B3395001) to construct the full piperine backbone.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process starting from but-2-enoic acid (crotonic acid).

Piperine_Synthesis cluster_0 Step 1: Formation of this compound Intermediate cluster_1 Step 2: Condensation and Piperine Formation CrotonicAcid But-2-enoic Acid (Crotonic Acid) CrotonoylChloride But-2-enoyl Chloride (Crotonoyl Chloride) CrotonicAcid->CrotonoylChloride Thionyl Chloride, Toluene, DMF (cat.) Butenamide (2E)-1-(Piperidin-1-yl)but-2-en-1-one CrotonoylChloride->Butenamide Piperidine, Toluene Piperine Piperine Butenamide->Piperine Piperonal, DMSO, aq. NaOH, PhCH2NEt3Cl Piperonal Piperonal Piperonal->Piperine

Figure 1. Overall synthetic workflow for piperine synthesis via a this compound intermediate.

Experimental Protocols

Protocol 1: Synthesis of (2E)-1-(Piperidin-1-yl)but-2-en-1-one [2][3]

This protocol details the formation of the key this compound intermediate from but-2-enoic acid.

Materials:

  • But-2-enoic acid (Crotonic acid)

  • Thionyl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred mixture of but-2-enoic acid (1.0 eq) and a catalytic amount of DMF in toluene, add thionyl chloride (1.2 eq) dropwise under a nitrogen atmosphere at 25-35°C.

  • Stir the reaction mixture for 2 hours at 35-40°C.

  • After completion of the reaction (monitored by TLC), cool the mixture to 5-10°C.

  • In a separate flask, prepare a solution of piperidine (2.7 eq) in toluene.

  • Add the piperidine solution dropwise to the cooled reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and agitate for 1 hour.

  • Upon completion, dilute the reaction mixture with water. Separate the organic layer and wash sequentially with water, 5% aq. HCl, 5% aq. NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield (2E)-1-(piperidin-1-yl)but-2-en-1-one as an oil.

Protocol 2: Synthesis of Piperine from (2E)-1-(Piperidin-1-yl)but-2-en-1-one [3]

This protocol describes the condensation reaction to form the final piperine product.

Materials:

  • (2E)-1-(Piperidin-1-yl)but-2-en-1-one

  • Piperonal

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Benzyltriethylammonium chloride

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred mixture of (2E)-1-(piperidin-1-yl)but-2-en-1-one (1.1 eq) and benzyltriethylammonium chloride (0.2 eq) in DMSO, add piperonal (1.0 eq) at 25-30°C.

  • Stir the reaction mixture for 15-20 minutes.

  • Add an aqueous solution of NaOH (0.45 eq) dropwise over a period of time.

  • Stir the reaction mixture at 55-60°C for 12-15 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • The precipitated solid is filtered, washed with water, and recrystallized to afford piperine.

Quantitative Data Summary

The following table summarizes the typical quantities and yields for the synthesis of piperine via the this compound intermediate.

StepStarting MaterialReagentsProductMolar Ratio (Starting Material:Reagent)Typical YieldReference
1But-2-enoic AcidThionyl Chloride, Piperidine(2E)-1-(Piperidin-1-yl)but-2-en-1-one1 : 1.2 : 2.7Not explicitly stated, but is the intermediate for the next step.[2][3]
2Piperonal(2E)-1-(Piperidin-1-yl)but-2-en-1-one, aq. NaOHPiperine1 : 1.1 : 0.45Not explicitly stated, but the overall process is presented as a viable synthetic route.[3]

Alternative Synthetic Approaches to Piperine

While the this compound route is effective, other methods for piperine synthesis exist, some of which also utilize derivatives of but-2-enoic acid.

  • Wadsworth-Horner-Emmons Reaction: This approach involves the condensation of piperonal with the anion of methyl (E)-4-diethylphosphono-2-butenoate to yield piperic acid, which is then amidated with piperidine[1].

  • From Methyl 2-butenoate: A microscale synthesis reported by Sloop involves the allylic bromination of methyl 2-butenoate, followed by an aldol-like condensation to produce an ester which is then saponified to piperic acid and subsequently converted to piperine[1].

The logical relationship between these starting materials and the final product, piperine, is illustrated below.

Piperine_Alternatives cluster_main Piperic Acid Formation Piperine Piperine But2enoicAcid But-2-enoic Acid But2enamide (2E)-1-(Piperidin-1-yl)but-2-en-1-one But2enoicAcid->But2enamide But2enamide->Piperine Condensation with Piperonal Methyl2Butenoate Methyl 2-butenoate PipericAcid Piperic Acid Methyl2Butenoate->PipericAcid Allylic Bromination, Aldol Condensation, Saponification PhosphonoButenoate Methyl (E)-4-diethylphosphono- 2-butenoate PhosphonoButenoate->PipericAcid Wadsworth-Horner-Emmons with Piperonal PipericAcid->Piperine Amidation with Piperidine

References

Application Notes and Protocols: Asymmetric Conjugate Addition to Unsaturated Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric conjugate addition to α,β-unsaturated amides is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction that produces chiral β-functionalized amide products. These products are valuable building blocks in the synthesis of pharmaceuticals and natural products.[1][2] However, α,β-unsaturated amides are often less reactive compared to other Michael acceptors like esters or ketones.[1][2][3] This has necessitated the development of specialized catalytic systems and activation strategies to achieve high yields and enantioselectivities.[3][4]

This document provides detailed protocols and data for two distinct and effective methods: a metal-catalyzed 1,4-arylation and a metal-free organocatalytic sulfa-Michael addition.

General Mechanism of Conjugate Addition

The conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an electron-deficient alkene.[1] A chiral catalyst creates a stereochemically defined environment, directing the nucleophile to one face of the molecule, thereby inducing enantioselectivity. The resulting enolate intermediate is then protonated to yield the β-substituted product.

G cluster_0 General 1,4-Conjugate Addition Reactants α,β-Unsaturated Amide + Nucleophile Catalyst Chiral Catalyst (Metal or Organocatalyst) Reactants->Catalyst Coordination/ Activation TransitionState [Chiral Transition State] Reactants->TransitionState Nucleophilic Attack Catalyst->TransitionState Intermediate Chiral Enolate Intermediate TransitionState->Intermediate Product β-Functionalized Chiral Amide Intermediate->Product Protonation Catalyst_Out Catalyst Regeneration Intermediate->Catalyst_Out Release Protonation Proton Source (e.g., H₂O) Catalyst_Out->Catalyst

Caption: General mechanism of catalyzed asymmetric conjugate addition.

Application Note 1: Rhodium-Catalyzed Asymmetric 1,4-Arylation

This protocol details the asymmetric conjugate addition of arylboronic acids to α,β-unsaturated amides using a chiral rhodium-BINAP catalyst. The addition of an aqueous base is highly effective for improving chemical yields by promoting the formation of a key Rh-OH species, which is active for the transmetalation step with the arylboronic acid.[5]

Experimental Protocol

This procedure is adapted from the work of Sakuma and Miyaura, J. Org. Chem., 2001.[5]

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add Rh(acac)(CH₂=CH₂)₂ (0.01 mmol, 1.0 eq) and (S)-BINAP (0.011 mmol, 1.1 eq).

  • Solvent Addition: Add 2 mL of 1,4-dioxane (B91453) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • Reagent Addition: To the catalyst solution, add the α,β-unsaturated amide (e.g., N-benzyl crotonamide, 1.0 mmol, 1.0 eq) and the arylboronic acid (e.g., phenylboronic acid, 2.0 mmol, 2.0 eq).

  • Base Addition: Add 1.0 mL of an aqueous K₂CO₃ solution (1.0 M).

  • Reaction: Heat the reaction mixture at 100 °C and stir vigorously for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of water and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the optically active β-aryl amide.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation

The following table summarizes the results for the Rh-catalyzed addition of phenylboronic acid to various α,β-unsaturated amides.

EntryAmide Substrate (R in CONHR)Yield (%)ee (%)
1N-benzyl crotonamide8893
2N-phenyl crotonamide8591
3N-methyl crotonamide7589
4N-benzyl cinnamamide9295

Data adapted from Sakuma and Miyaura, J. Org. Chem., 2001.[5]

Catalytic Cycle Visualization

The catalytic cycle involves the key steps of transmetalation, insertion, and hydrolysis.[6] A hydroxorhodium complex, [Rh(OH)(binap)], is a crucial active species.[6]

G cluster_inputs Inputs A [Rh(OH)(S)-BINAP] B [Rh(Ar)(S)-BINAP] A->B Transmetalation C Coordination Complex B->C Coordination D Oxa-π-allylrhodium Intermediate C->D 1,4-Insertion E Product Enolate D->E Rearrangement E->A Hydrolysis ArBX2 ArB(OH)₂ ArBX2->B Amide Unsaturated Amide Amide->C H2O H₂O H2O->A

Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-arylation.

Application Note 2: Organocatalytic Asymmetric Sulfa-Michael Addition

This protocol describes a metal-free, enantioselective sulfa-Michael addition of thiols to unactivated α,β-unsaturated amides.[4] The reaction is enabled by a novel squaramide-based bifunctional iminophosphorane (BIMP) catalyst, which activates both the nucleophile and the electrophile. This method is notable for its mild conditions, low catalyst loadings, and scalability.[4]

Experimental Protocol

This procedure is based on the method developed by Smith and co-workers, ChemRxiv, 2021.[4]

  • Reaction Setup: To a vial, add the α,β-unsaturated amide (0.2 mmol, 1.0 eq), the thiol (0.24 mmol, 1.2 eq), and the bifunctional iminophosphorane (BIMP) catalyst (0.004 mmol, 2 mol%).

  • Solvent Addition: Add the solvent (e.g., toluene, 0.4 mL) to the vial.

  • Reaction: Stir the mixture at room temperature (approx. 23 °C) for the specified time (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using an appropriate eluent system) to afford the desired thioether product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation

The following table summarizes the substrate scope for the organocatalytic sulfa-Michael addition.

EntryAmide Substrate (R in CONR₂)Thiol NucleophileYield (%)ee (%)
1N,N-dibenzylcrotonamide4-methoxythiophenol9594
2N,N-dibenzylcrotonamideThiophenol9392
3N-benzyl-N-methylcrotonamide4-methoxythiophenol8392
4N,N-dibenzylcinnamamide4-chlorothiophenol9695
5N,N-dibenzylcrotonamide1-dodecanethiol9190

Data is representative of the results presented by Smith et al.[4]

Experimental Workflow Diagram

The following diagram illustrates the straightforward workflow for this organocatalytic protocol.

G cluster_workflow Organocatalytic Sulfa-Michael Workflow A Combine Amide, Thiol, & Catalyst in Vial B Add Toluene (Solvent) A->B C Stir at Room Temp (12-48 h) B->C D Monitor Reaction (TLC / LC-MS) C->D E Concentrate onto Silica Gel D->E Reaction Complete F Column Chromatography (Purification) E->F G Pure Thioether Product F->G H Chiral HPLC Analysis (Determine ee) G->H

Caption: Step-by-step experimental workflow for the sulfa-Michael addition.

References

Application Notes and Protocols: The Role of α,β-Unsaturated Amides in the Synthesis of Covalent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a significant therapeutic target for AML. While numerous reversible FLT3 inhibitors have been developed, covalent inhibitors offer the potential for increased potency and prolonged duration of action. This application note explores the use of α,β-unsaturated amides, specifically the acrylamide (B121943) moiety, as a reactive group or "warhead" in the design and synthesis of covalent FLT3 inhibitors. Although the specific term "But-2-enamide" is not prominently featured in the literature for FLT3 inhibitors, the closely related acrylamide functional group serves as a key reactive element for forming a covalent bond with a cysteine residue within the ATP-binding site of the FLT3 kinase.

Design Rationale for Covalent FLT3 Inhibitors

Covalent inhibitors are designed to form a stable bond with a specific amino acid residue in the target protein, leading to irreversible inhibition. The design of such inhibitors typically involves a scaffold that provides selectivity for the target kinase and a reactive electrophilic group (the "warhead") that can form a covalent bond with a nucleophilic residue, often a cysteine, in the kinase's active site.

For FLT3, the acrylamide moiety is an effective Michael acceptor that can react with the thiol group of a cysteine residue. This targeted covalent modification can lead to high potency and prolonged inhibition of the kinase's activity.

FLT3 Signaling Pathway

Understanding the FLT3 signaling pathway is critical for appreciating the mechanism of action of its inhibitors. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell proliferation and survival, including the RAS/MAPK and PI3K/Akt pathways. In AML, mutated FLT3 is constitutively active, leading to uncontrolled cell growth.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 Activated FLT3 (pY) Dimerization->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound-based FLT3 Inhibitor Inhibitor->pFLT3 Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Synthesis of Acrylamide-Containing FLT3 Inhibitors

The synthesis of FLT3 inhibitors bearing an acrylamide warhead generally involves the coupling of a scaffold that targets the FLT3 kinase with an acrylic acid derivative. A common synthetic strategy is the amidation reaction between an amine-functionalized inhibitor scaffold and acryloyl chloride or a related activated acrylic acid.

General Experimental Workflow

Application Notes and Protocols: Stereoselective C-C Bond-Forming Reactions with Enamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enamides have emerged as versatile synthons in modern organic chemistry, offering a unique balance of stability and reactivity. Their ability to act as nucleophiles in a variety of stereoselective C-C bond-forming reactions has made them invaluable building blocks for the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key stereoselective C-C bond-forming reactions involving enamides, with a focus on photoredox catalysis, rhodium catalysis, and chiral phosphoric acid catalysis.

Photoredox-Catalyzed Stereoselective Alkylation of Enamides

Visible-light photoredox catalysis has provided a mild and efficient platform for the stereoselective functionalization of enamides. These reactions often proceed via radical intermediates, enabling the formation of C-C bonds with high levels of regio- and stereocontrol.

Application Note: Decarboxylative Cross-Coupling of N-Hydroxyphthalimide Esters with Enamides

This method allows for the stereoselective β-C(sp²)–H alkylation of enamides with redox-active N-hydroxyphthalimide (NHP) esters. The reaction is characterized by its operational simplicity, broad substrate scope, and excellent stereoselectivity, providing access to a diverse array of geometrically defined enamides bearing primary, secondary, or tertiary alkyl groups.[1][2][3]

Data Presentation: Substrate Scope of Photoredox-Catalyzed Enamide Alkylation [1][2]

EntryEnamide SubstrateNHP EsterProductYield (%)E/Z Ratio
1N-(1-phenylvinyl)acetamide2-(tert-butyl)acetate NHP esterN-(1-phenyl-3,3-dimethylbut-1-en-1-yl)acetamide85>99:1
2N-(1-(4-chlorophenyl)vinyl)acetamideCyclohexanecarboxylate NHP esterN-(1-(4-chlorophenyl)-2-cyclohexylvinyl)acetamide78>99:1
3N-(1-(naphthalen-2-yl)vinyl)acetamide1-Adamantanecarboxylate NHP esterN-(1-(naphthalen-2-yl)-2-(adamantan-1-yl)vinyl)acetamide82>99:1
4N-(1-phenylvinyl)benzamide4-Phenylbutanoate NHP esterN-(1,5-diphenylpent-1-en-1-yl)benzamide75>99:1
5N-(1-(thiophen-2-yl)vinyl)acetamidePivalate NHP esterN-(3,3-dimethyl-1-(thiophen-2-yl)but-1-en-1-yl)acetamide65>99:1
Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation[1]

To an oven-dried Schlenk tube equipped with a magnetic stir bar were added the enamide (0.2 mmol, 1.0 equiv), N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1.0 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., DMF, 2.0 mL) was added, and the mixture was stirred under irradiation from a blue LED lamp (40 W) at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture was diluted with ethyl acetate (B1210297) (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate) to afford the desired alkylated enamide product.

Visualization: Proposed Catalytic Cycle

G cluster_SET cluster_SET2 Ir3 fac-Ir(ppy)₃ Ir3_star *[fac-Ir(ppy)₃] Ir3->Ir3_star Blue LED (hν) NHP_anion [R-CO₂-NHP]⁻• Ir4 Ir(IV) Ir3_star->Ir4 SET NHP R-CO₂-NHP NHP->NHP_anion R_radical R• NHP_anion->R_radical - CO₂, - NHP⁻ Radical_adduct Radical Adduct R_radical->Radical_adduct + Enamide Ir4->Ir3 SET Enamide Enamide Imine_cation Iminium Cation Radical Radical_adduct->Imine_cation - e⁻ Imine_cation->Ir4 Product Alkylated Enamide Imine_cation->Product - H⁺

Caption: Proposed mechanism for photoredox-catalyzed enamide alkylation.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. When applied to enamides, this methodology provides access to valuable cyclopropylamine (B47189) derivatives with high diastereo- and enantioselectivity.

Application Note: Diastereo- and Enantioselective Synthesis of Vinylcyclopropanes

The reaction of enamides with vinyldiazomethanes, catalyzed by chiral dirhodium(II) carboxylates, such as Rh₂(S-DOSP)₄, yields highly functionalized vinylcyclopropanes. This transformation exhibits excellent control over both relative and absolute stereochemistry, making it a powerful tool for the synthesis of complex chiral building blocks, including precursors to constrained amino acids.[4]

Data Presentation: Rhodium-Catalyzed Cyclopropanation of Enamides [4][5][6]

EntryEnamideVinyldiazoacetateCatalystProductYield (%)dree (%)
1N-VinylphthalimideEthyl 2-diazo-3-butenoateRh₂(S-DOSP)₄Phthalimido-vinylcyclopropane85>95:598
2N-Vinyl-2-pyrrolidinoneMethyl 2-diazo-3-phenylpropenoateRh₂(S-PTAD)₄Pyrrolidinonyl-phenylvinylcyclopropane7890:1095
3N-Vinylcaprolactamtert-Butyl 2-diazo-3-butenoateRh₂(S-DOSP)₄Caprolactamyl-vinylcyclopropane82>95:597
4N-(Prop-1-en-2-yl)acetamideEthyl 2-diazo-3-butenoateRh₂(S-DOSP)₄Acetamido-methylvinylcyclopropane7588:1292
5N-VinylphthalimideMethyl 2-diazo-4-pentenoateRh₂(S-PTAD)₄Phthalimido-allylcyclopropane7292:894
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation[4]

A solution of the enamide (1.0 mmol, 1.0 equiv) and the chiral dirhodium(II) catalyst (0.01 mmol, 1.0 mol%) in a dry solvent (e.g., CH₂Cl₂, 5 mL) was cooled to 0 °C under an argon atmosphere. A solution of the vinyldiazoacetate (1.2 mmol, 1.2 equiv) in the same solvent (5 mL) was added dropwise via a syringe pump over a period of 4 hours. The reaction mixture was stirred at 0 °C for an additional 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure cyclopropane (B1198618) product. Diastereomeric ratios and enantiomeric excesses were determined by chiral HPLC analysis.

Visualization: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G Rh2L4 Rh₂(S-DOSP)₄ Carbene Rh(II)-Carbene Complex Rh2L4->Carbene + R-CHN₂ - N₂ Diazo R-CHN₂ N2 N₂ Ylide Transient Ylide (Concerted Transition State) Carbene->Ylide + Enamide Enamide Enamide Ylide->Rh2L4 Product Release Product Vinylcyclopropane Ylide->Product

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.[7]

Chiral Phosphoric Acid-Catalyzed Aza-Ene Type Reactions

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be powerful catalysts for a wide range of enantioselective transformations. In the context of enamide chemistry, CPAs catalyze highly stereoselective aza-ene type reactions with imines, providing access to valuable chiral amine derivatives.[8]

Application Note: Enantioselective Addition of Enamides to Imines

This organocatalytic method involves the reaction of enamides with imines, activated by a chiral phosphoric acid catalyst, to generate products containing a new C-C bond and a stereocenter. The reaction proceeds with high enantioselectivity and is applicable to a range of substrates, offering a metal-free alternative for the synthesis of enantioenriched nitrogen-containing compounds. This reaction is particularly effective for synthesizing products that can be converted into chiral 1,3-diamines.

Data Presentation: CPA-Catalyzed Aza-Ene Reaction of Enamides with Imines [9][10][11]

EntryEnamideImineCatalyst (mol%)ProductYield (%)ee (%)
1N-(1-Phenylvinyl)acetamideN-Benzoylbenzaldimine(R)-TRIP (5)Chiral α-vinyl-β-amino amide9598
2N-(1-(4-Methoxyphenyl)vinyl)acetamideN-Boc-4-chlorobenzaldimine(S)-STRIP (5)Chiral α-vinyl-β-amino carbamate9296
3N-(1-Cyclohexylvinyl)acetamideN-Ts-benzaldimine(R)-TRIP (10)Chiral α-vinyl-β-amino sulfonamide8894
4N-(1-Phenylvinyl)benzamideN-Benzoyl-2-naphthaldehyde imine(R)-TRIP (5)Chiral α-vinyl-β-amino amide9097
5N-(1-Phenylvinyl)acetamideN-Cbz-benzaldimine(S)-STRIP (5)Chiral α-vinyl-β-amino carbamate9395

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-STRIP = (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol: General Procedure for CPA-Catalyzed Aza-Ene Reaction

In a flame-dried vial under an argon atmosphere, the imine (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.005 mmol, 5 mol%) were dissolved in a dry solvent (e.g., toluene, 1.0 mL). The solution was stirred at room temperature for 10 minutes. The enamide (0.12 mmol, 1.2 equiv) was then added, and the reaction was stirred at the specified temperature (e.g., 25 °C) for 24-72 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by flash chromatography on silica gel (hexanes/ethyl acetate) to yield the desired adduct. The enantiomeric excess was determined by chiral stationary phase HPLC.

Visualization: Proposed Activation and Reaction Pathway

G CPA Chiral Phosphoric Acid (CPA-H) Activated_Imine [Imine-H]⁺[CPA]⁻ CPA->Activated_Imine + Imine Imine Imine Transition_State Ternary Transition State (Enamide-CPA-Imine) Activated_Imine->Transition_State + Enamide Enamide Enamide Product_Complex [Product-H]⁺[CPA]⁻ Transition_State->Product_Complex C-C Bond Formation Product Adduct Product_Complex->Product - CPA-H

Caption: CPA-catalyzed activation and reaction of an imine with an enamide.

References

Troubleshooting & Optimization

Improving yield and purity in But-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of But-2-enamide, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • Schotten-Baumann Reaction: This is a widely used method involving the reaction of an amine with an acyl chloride (e.g., crotonyl chloride) in the presence of a base.[1][2]

  • Amide Coupling: This involves the reaction of a carboxylic acid (crotonic acid) with an amine using a coupling reagent.

  • Condensation Reactions: These reactions can involve the condensation of aldehydes or ketones with suitable nitrogen-containing compounds.[3]

  • Asymmetric Hydrogenation: This method is employed to produce enantiomerically enriched this compound derivatives.

  • Microwave-Assisted Synthesis: This technique can accelerate reaction rates and potentially improve yields.[3]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4][6]

Q3: What are the critical parameters to control for a successful this compound synthesis?

A3: Key parameters to control include:

  • Reagent Quality: Use pure and dry reagents and solvents to minimize side reactions.

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial. An excess of one reagent may be used to drive the reaction to completion but can complicate purification.

  • Temperature: Many reactions for amide bond formation are exothermic. Maintaining the optimal temperature is critical to prevent side reactions and decomposition.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion. Prolonged reaction times can sometimes lead to byproduct formation.

  • Mixing: Efficient stirring is important to ensure homogeneity, especially in heterogeneous reaction mixtures.

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can include:

  • Unreacted starting materials (amine, acyl chloride, or carboxylic acid).

  • Byproducts from side reactions, such as the formation of isomeric enamides (E/Z isomers).[7]

  • Hydrolysis of the acyl chloride to the corresponding carboxylic acid.

  • Salts formed during the reaction or work-up (e.g., triethylammonium (B8662869) chloride).[8]

Q5: What are the recommended methods for purifying this compound?

A5: The choice of purification method depends on the physical properties of the product and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for purifying solid products.[9]

  • Column Chromatography: A versatile method for separating the product from impurities with different polarities.[5]

  • Washing/Extraction: Aqueous washes can be used to remove water-soluble impurities and salts.[6][8]

  • Distillation: Suitable for purifying liquid products.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials: Moisture or impurities in reagents or solvents can inhibit the reaction.- Ensure all reagents and solvents are pure and anhydrous. - Use freshly opened or properly stored reagents.
Incorrect reaction conditions: Suboptimal temperature, reaction time, or stoichiometry.- Optimize the reaction temperature. For exothermic reactions, consider cooling during reagent addition. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Perform small-scale experiments to screen different stoichiometric ratios of reactants.
Inefficient mixing: In heterogeneous reactions, poor mixing can limit the reaction rate.- Use a suitable stirrer and ensure vigorous agitation throughout the reaction.
Decomposition of product or starting material: The product or reactants may be unstable under the reaction conditions.- Consider using milder reaction conditions (e.g., lower temperature, alternative base). - If using an acyl chloride, ensure it is added slowly to control the exotherm.
Product is Impure (Multiple Spots on TLC) Incomplete reaction: Unreacted starting materials remain.- Increase the reaction time or temperature (if the product is stable). - Consider adding a slight excess of one of the reactants.
Side reactions: Formation of byproducts.- Optimize reaction conditions to minimize side reactions (e.g., temperature, order of addition). - Choose a more selective base or catalyst.
Ineffective work-up: The work-up procedure may not be adequately removing impurities.- Incorporate additional aqueous washes to remove salts and water-soluble impurities. - Optimize the pH of the aqueous washes to remove acidic or basic impurities.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize: The product may not be a solid at room temperature.- Attempt purification by column chromatography. - Try different solvent systems for recrystallization. - Consider converting the product to a solid derivative for easier handling and purification.
Product co-elutes with impurities during chromatography: Impurities have similar polarity to the product.- Screen different solvent systems (eluents) for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Formation of a stable emulsion during work-up: Difficulty in separating organic and aqueous layers.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

General Protocol for this compound Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of an N-substituted this compound from an amine and crotonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Crotonyl chloride (1.1 eq)

  • Triethylamine (B128534) (Et3N) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add crotonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Purity Assessment:

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Enamide Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1LiHMDSEt2Ort1689[11]
2NaHMDSEt2Ort1615[12]
3KHMDSEt2Ort16traces[12]
4LiHMDSTHFrt1684[12]
5LiHMDSEt2O-78 to rt1687[12]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Prepare Reagents and Solvents Setup Assemble Reaction Apparatus Reagents->Setup Addition Controlled Addition of Reagents Setup->Addition Stirring Reaction Stirring (Temperature Control) Addition->Stirring Monitoring Monitor Progress (TLC/HPLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction & Washing Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Analysis Purity & Structural Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for this compound synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Reagent_Quality Reagent/Solvent Quality? Start->Reagent_Quality Conditions Reaction Conditions (Temp, Time, Stoich.)? Start->Conditions Decomposition Product/Reagent Decomposition? Start->Decomposition Purify_Reagents Use Pure/Anhydrous Reagents & Solvents Reagent_Quality->Purify_Reagents Optimize_Conditions Optimize Temperature, Time, and Stoichiometry Conditions->Optimize_Conditions Milder_Conditions Use Milder Conditions (Lower Temp, Alt. Base) Decomposition->Milder_Conditions End Improved Yield Purify_Reagents->End Re-run Experiment Optimize_Conditions->End Re-run Experiment Milder_Conditions->End Re-run Experiment

Caption: Troubleshooting logic for low reaction yield.

References

Overcoming challenges in the synthesis of enamides from amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enamides from amides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

General FAQs

Q1: What are the main challenges in synthesizing enamides directly from amides?

A1: The direct synthesis of enamides from amides via N-dehydrogenation is challenging due to the high bond dissociation energy of the N-alkyl C-H bond.[1] Historically, dehydrogenation of amides tends to occur on the acyl side due to the favorability of enolate chemistry.[1] Overcoming this requires specific activation of the amide or the use of catalyzed reactions to achieve regioselective N-α,β-desaturation.[1] Many traditional methods also suffer from limitations such as the need for pre-functionalized substrates, harsh reaction conditions, the use of expensive or toxic metal catalysts, modest yields, and a lack of stereoselectivity.[2][3]

Q2: What are the primary modern methods for the direct N-dehydrogenation of amides?

A2: Several modern approaches have been developed to address the challenges of direct enamide synthesis. The most prominent methods include:

  • Electrophilic Activation: This involves using a combination of a strong, non-nucleophilic base and an electrophilic activator, such as the recently developed LiHMDS and triflic anhydride (B1165640) (Tf₂O) system.[2]

  • Transition-Metal Catalysis: Palladium- and ruthenium-catalyzed dehydrogenation protocols have been reported. These often involve a hydrogen atom transfer mechanism or C-H activation.[2][4] However, some of these methods may require pre-functionalized substrates.[2][5]

  • Electrochemical Synthesis: Anodic oxidation offers an alternative route, which can lead to intermediates like hemiaminal methyl ethers that can then be converted to enamides.[2][5] This method is often limited to specific substrate classes, such as cyclic amides.[5]

Q3: My amide substrate is not converting to the enamide. What are some general starting points for troubleshooting?

A3: If you are experiencing a lack of conversion, consider the following general points:

  • Reagent Quality: Ensure the freshness and purity of your reagents, especially highly reactive ones like triflic anhydride and strong bases like LiHMDS.

  • Anhydrous Conditions: Many of these reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Temperature Control: The reaction temperature can be critical. Ensure your cooling bath is at the correct temperature and stable throughout the addition of reagents and the reaction time.

  • Reaction Time: The reaction may require more time than anticipated for your specific substrate. Consider running a time-course study to monitor the reaction progress.

  • Substrate Reactivity: Some substrates are inherently less reactive. For instance, in the LiHMDS/Tf₂O method, amides with enolizable protons on the acyl side or certain heterocyclic amides may fail to react.[2]

Method 1: Direct N-Dehydrogenation using LiHMDS and Triflic Anhydride

This novel, one-step N-dehydrogenation of amides to enamides employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O).[2][4] This method is characterized by its simple setup and broad substrate scope.[4]

Troubleshooting Guide and FAQs

Q1: My reaction yield is low. What are the most critical parameters to check?

A1: Low yields in this reaction are often traced back to a few key parameters. Based on optimization studies, the following are crucial:

  • Choice of Base: The counter-ion of the base is critical. LiHMDS gives significantly higher yields than NaHMDS or KHMDS.[5] Other bases like LDA may give very low yields.[5]

  • Order of Addition: The pre-addition of LiHMDS before the introduction of triflic anhydride is essential for high yields. Adding Tf₂O first can lead to a significant drop in yield.[6]

  • Solvent: Diethyl ether (Et₂O) has been found to be the optimal solvent. While THF can be used, it may result in slightly lower conversion.[2]

  • Temperature: The reaction should be conducted at a very low temperature, typically -94°C, although -78°C can still be effective.[5][7] Higher temperatures can lead to lower conversion.[2]

Q2: I am observing the formation of side products. What could they be and how can I minimize them?

A2: While this reaction is generally clean, side reactions can occur. With electron-rich aromatic amides, a parasitic pathway can be an attack on the sulfur center of the activated iminium triflate intermediate, leading back to the starting material.[5] For amides with enolizable protons on the acyl side, the generation of a keteniminium ion can occur, which may not lead to the desired enamide product.[2] To minimize side products, strictly adhere to the optimized reaction conditions, particularly the low temperature and the correct order of reagent addition.

Q3: Can this method be used for acyclic amides? What is the expected stereoselectivity?

A3: Yes, this method is effective for acyclic amides, which are often challenging substrates in other dehydrogenation protocols.[2] For acyclic amides, the E-enamide is typically obtained exclusively.[2]

Q4: My amide has two different N-alkyl groups. Which one will be dehydrogenated?

A4: The reaction shows a marked preference for the N-dehydrogenation of the least sterically encumbered nitrogen substituent.[4] For example, a modest selectivity between ethyl and butyl substituents has been observed.[4]

Q5: Are there any types of amides that are not compatible with this method?

A5: Yes, some limitations have been identified. Thienoyl- and furoylamides have been shown to fail to react.[2] Additionally, non-benzamide substrates, other than α-tertiary amides, were generally unsuccessful, possibly due to slower activation with triflic anhydride or the formation of keteniminium ions from enolizable amides.[2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data from the optimization of the reaction conditions for a model substrate.

EntryDeviation from Standard ConditionsYield (%)
1None (LiHMDS, Tf₂O, Et₂O, -94°C)94 (89 isolated)
2NaHMDS instead of LiHMDS15
3KHMDS instead of LiHMDSTraces
4LDA instead of LiHMDS11
5THF instead of Et₂O84
6Elevated temperatureLower conversion
7Tf₂O added before LiHMDS52
Data sourced from J. Am. Chem. Soc. 2021, 143, 28, 10524–10529.[2][6]
Experimental Protocol: General Procedure for Enamide Synthesis

Materials:

  • Amide substrate (1.0 eq.)

  • Anhydrous diethyl ether (Et₂O)

  • Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.4 eq.)

Procedure:

  • Add the amide substrate (0.30 mmol, 1.0 eq.) to a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve the amide in anhydrous diethyl ether (1.5 mL).

  • Cool the solution to -94°C using a suitable cooling bath (e.g., a liquid nitrogen/isopropanol slush bath).

  • Slowly add the LiHMDS solution (1.44 mmol, 4.8 eq.) to the cooled amide solution.

  • After the addition of LiHMDS, add triflic anhydride (0.72 mmol, 2.4 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -94°C for 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enamide.

This protocol is based on the general procedure described in J. Am. Chem. Soc. 2021, 143, 28, 10524–10529.[2]

Mandatory Visualization: Troubleshooting Workflow

G Troubleshooting Workflow for LiHMDS/Tf₂O Enamide Synthesis start Low or No Product Yield check_base Verify Base: Is it LiHMDS? start->check_base check_order Check Order of Addition: Was LiHMDS added before Tf₂O? check_base->check_order Yes use_lihmds Action: Use LiHMDS. NaHMDS/KHMDS give poor yields. check_base->use_lihmds No check_temp Confirm Temperature: Was it maintained at -94°C? check_order->check_temp Yes correct_order Action: Add LiHMDS first, then Tf₂O. check_order->correct_order No check_solvent Check Solvent: Was anhydrous Et₂O used? check_temp->check_solvent Yes correct_temp Action: Ensure stable cooling to -94°C. check_temp->correct_temp No check_substrate Evaluate Substrate Compatibility: Is the amide non-enolizable and not a problematic heterocycle? check_solvent->check_substrate Yes correct_solvent Action: Use anhydrous Et₂O. Dry solvent if necessary. check_solvent->correct_solvent No consider_alt Consider alternative methods for this substrate. check_substrate->consider_alt No

Caption: Troubleshooting logic for low enamide yield.

Method 2: Palladium-Catalyzed N-Dehydrogenation

Palladium-catalyzed oxidative N-α,β-dehydrogenation of amides is an emerging method for enamide synthesis.[4] This approach typically involves the use of a palladium catalyst, a ligand, an oxidant, and a base.[4]

Troubleshooting Guide and FAQs

Q1: What are the key components of a successful palladium-catalyzed N-dehydrogenation?

A1: The success of this reaction is highly dependent on the synergistic effect of four main components:

  • Palladium Source: Pd(OAc)₂ is a commonly used catalyst precursor.[4]

  • Ligand: The choice of ligand is crucial. Phosphorus-based ligands, such as PPh(Cy)₂, have been shown to be effective.[4]

  • Oxidant: An oxidant is required to regenerate the active palladium catalyst. 2,5-Di-tert-butyl-1,4-benzoquinone (2,5-DTBQ) is a suitable oxidant for this purpose.[4]

  • Base: A base is necessary to facilitate the reaction. Inorganic bases like K₂CO₃ are often employed.[4]

Q2: My reaction is not proceeding. What should I investigate first?

A2: For palladium-catalyzed reactions, catalyst deactivation is a common issue.

  • Atmosphere: Ensure the reaction is carried out under an inert atmosphere if required by the specific protocol, as oxygen can sometimes interfere with the catalytic cycle in unintended ways.

  • Ligand Integrity: The phosphine (B1218219) ligand can be sensitive to oxidation. Ensure it is handled appropriately.

  • Substrate Purity: Impurities in the amide substrate, particularly those that can coordinate to the palladium center, may inhibit catalysis.

Q3: I am getting a mixture of isomers. How can I improve the stereoselectivity?

A3: The stereoselectivity in these reactions can be influenced by the substituents on the amide and the specific ligand used. For some palladium-catalyzed methods that couple amides with olefins, intramolecular hydrogen bonding can be exploited to favor the formation of thermodynamically disfavored Z-isomers.[8] For direct dehydrogenation, the steric and electronic properties of the ligand can play a significant role in determining the isomeric ratio of the product.

Data Presentation: Optimized Conditions for Dienamide Synthesis

The following table presents the optimized conditions for a palladium-catalyzed oxidative N-α,β-dehydrogenation to form dienamides.

ComponentOptimized Reagent/Condition
CatalystPd(OAc)₂
LigandPPh(Cy)₂
Oxidant2,5-DTBQ
BaseK₂CO₃
SolventToluene (B28343)
Temperature120°C
Data sourced from Org. Lett. 2024, 26, 20, 4218–4223.[4]
Experimental Protocol: General Procedure for Palladium-Catalyzed Dehydrogenation

Materials:

  • Amide substrate

  • Pd(OAc)₂

  • PPh(Cy)₂

  • 2,5-DTBQ

  • K₂CO₃

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the amide substrate, Pd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 120°C with vigorous stirring for the time specified in the relevant literature.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enamide product.

This is a generalized protocol based on the principles outlined in Org. Lett. 2024, 26, 20, 4218–4223.[4]

Mandatory Visualization: Key Relationships in Catalysis

G Key Components in Pd-Catalyzed Dehydrogenation Catalyst Pd(OAc)₂ Product Enamide Product Catalyst->Product Catalyzes reaction Ligand Ligand (e.g., PPh(Cy)₂) Ligand->Catalyst Modifies reactivity & selectivity Amide Amide Substrate Amide->Product Is converted to Base Base (e.g., K₂CO₃) Base->Product Promotes de-protonation Oxidant Oxidant (e.g., 2,5-DTBQ) Oxidant->Catalyst Regenerates active catalyst

Caption: Interplay of components in the catalytic cycle.

References

Side reactions in But-2-enamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of but-2-enamide. The information addresses common side reactions and offers strategies to avoid them, ensuring a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of this compound and Formation of a Viscous or Solid Byproduct

Question: My reaction to synthesize this compound is resulting in a low yield, and I'm observing the formation of a sticky, polymeric material. What is causing this, and how can I prevent it?

Answer: The formation of a viscous or solid byproduct is a strong indication of polymerization . This compound, being an α,β-unsaturated amide, is susceptible to polymerization, especially in the presence of radical initiators, light, or high temperatures.

Troubleshooting Guide:

StrategyRecommendationRationale
Temperature Control Maintain a low reaction temperature. For reactions involving crotonyl chloride, it is often recommended to perform the addition of the amine at 0-10°C.Lower temperatures reduce the rate of polymerization.
Inhibitor Addition Add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture in a catalytic amount.Inhibitors scavenge free radicals that can initiate polymerization.
Exclusion of Light Protect the reaction from light by wrapping the reaction vessel in aluminum foil.Light can initiate radical polymerization.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the presence of oxygen, which can promote radical formation.
Issue 2: Formation of an Unwanted Adduct with the Amine Reagent

Question: I am observing a significant amount of a byproduct with a molecular weight corresponding to the addition of two equivalents of my amine to the but-2-enoyl precursor. What is this side reaction, and how can it be minimized?

Answer: This side reaction is most likely a Michael addition (also known as conjugate addition), where a second molecule of the amine nucleophile adds to the β-carbon of the newly formed this compound. This is a common issue with α,β-unsaturated carbonyl compounds.

Troubleshooting Guide:

StrategyRecommendationRationale
Stoichiometry Control Use a precise 1:1 stoichiometry of the amine and the acylating agent (e.g., crotonyl chloride). A slight excess of the acylating agent may be used to ensure full consumption of the amine.An excess of the amine nucleophile will favor the Michael addition side reaction.
Slow Addition Add the amine to the reaction mixture slowly and in a controlled manner, especially at low temperatures.This helps to maintain a low concentration of the free amine at any given time, disfavoring the bimolecular Michael addition.
Choice of Base If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge any acid formed without acting as a Michael donor.A nucleophilic base could also participate in Michael addition.
pH Control For aqueous reactions, maintaining a neutral or slightly acidic pH can reduce the nucleophilicity of the amine, thereby slowing down the Michael addition.Protonated amines are less nucleophilic.
Issue 3: Poor Stereoselectivity (Formation of E/Z Isomers)

Question: My final this compound product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the synthesis?

Answer: The stereochemistry of the starting but-2-enoic acid or its derivative is crucial. If the starting material is a mixture of isomers, the product will likely be as well. Certain reaction conditions can also lead to isomerization.

Troubleshooting Guide:

StrategyRecommendationRationale
Purity of Starting Material Ensure the use of a stereochemically pure starting material (e.g., (E)-crotonic acid or (E)-crotonyl chloride).The stereochemistry of the product is directly derived from the starting material.
Mild Reaction Conditions Employ mild reaction conditions, avoiding high temperatures or harsh acidic or basic conditions that could promote isomerization of the double bond.Isomerization can be catalyzed by heat, acid, or base.
Choice of Coupling Reagent When starting from crotonic acid, use coupling reagents that are known to preserve stereochemistry, such as HATU or HOBt, in combination with a carbodiimide.These reagents facilitate amide bond formation under mild conditions that are less likely to cause isomerization.

Experimental Protocols

Protocol 1: Synthesis of this compound from Crotonyl Chloride and Ammonia (B1221849)

This protocol is adapted from a patented procedure for the synthesis of crotonamide.[1]

Materials:

  • Crotonic acid

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (ammonia water)

Procedure:

  • In a reaction vessel, mix crotonic acid, dichloromethane, and a catalytic amount of DMF.

  • Cool the mixture to 0-10°C.

  • Slowly add thionyl chloride dropwise to the mixture while maintaining the temperature between 0-10°C.

  • After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or other suitable method).

  • In a separate vessel, place the aqueous ammonia solution and cool it.

  • Slowly add the reaction mixture containing the crotonyl chloride into the cold ammonia water solution, ensuring the temperature is controlled.

  • After the addition, remove the excess ammonia and solvent under reduced pressure.

  • The resulting solid can be collected by centrifugation or filtration, washed, and dried to yield crotonamide.

Expected Yield: This method is reported to produce a high yield of crotonamide.[1]

Protocol 2: Synthesis of N-Substituted this compound using a Coupling Agent

This is a general protocol for the synthesis of N-substituted amides from a carboxylic acid and an amine using a coupling agent.

Materials:

  • (E)-Crotonic acid

  • Amine of choice

  • Anhydrous aprotic solvent (e.g., Dichloromethane, DMF)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve (E)-crotonic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the coupling agent (and HOBt if using EDC).

  • Add the non-nucleophilic base (DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Upon completion, perform an aqueous work-up to remove the coupling agent byproducts and any excess reagents.

  • The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualizing Reaction Pathways

To better understand the synthesis of this compound and its potential side reactions, the following diagrams illustrate the key chemical transformations.

But_2_enamide_Synthesis start Crotonic Acid or Crotonyl Chloride product This compound start->product Desired Amidation amine Amine (R-NH2) michael_adduct Michael Adduct amine->michael_adduct product->michael_adduct Michael Addition (Excess Amine) polymer Polymer product->polymer Polymerization (Radicals, Heat)

Caption: Desired synthesis pathway to this compound and competing side reactions.

Caption: A workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimization of Enamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize enamide formation reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an enamine and an enamide?

Enamines are nitrogen-containing compounds with an amine group attached to a carbon-carbon double bond (C=C-N). They are typically formed from the reaction of a secondary amine with an aldehyde or ketone.[1] Enamides are a subset of enamines where the nitrogen atom is attached to an electron-withdrawing group, such as a carbonyl group. This feature makes enamides generally more stable and less prone to hydrolysis than enamines.[2][3]

Q2: Why is acid catalysis often necessary for enamide formation?

In many enamide synthesis routes that proceed through an enamine-like intermediate from a carbonyl compound, a mild acid catalyst is used to protonate the carbonyl oxygen.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[1] However, the pH must be carefully controlled; a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4]

Q3: How can I shift the reaction equilibrium to favor enamide product formation?

The formation of enamides from carbonyl compounds and amines is often a reversible reaction that produces water as a byproduct.[5] To drive the equilibrium towards the product, it is crucial to remove water from the reaction mixture as it forms.[1] This can be achieved by methods such as azeotropic distillation using a Dean-Stark apparatus or by adding a desiccant like molecular sieves.[6][7]

Q4: My enamide product appears to be unstable and decomposes during workup or purification. What can I do?

Enamides are susceptible to hydrolysis back to the corresponding carbonyl compound and amide, especially under acidic conditions.[8] To improve stability, it is advisable to avoid or minimize contact with aqueous acid during the workup.[1] Purification should ideally be conducted under anhydrous conditions. If using column chromatography, consider using a neutral stationary phase like alumina (B75360) with dry solvents.[1]

Q5: What are some of the latest methods for direct enamide synthesis from amides?

Recent advancements have enabled the direct synthesis of enamides from amides. One notable method involves the electrophilic activation of amides using a combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O).[9] This approach avoids the need for pre-functionalized substrates and offers a one-step route to a variety of enamides.

Troubleshooting Guide

This guide addresses common issues encountered during enamide synthesis in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC or ¹H NMR to ensure it has reached completion. Some reactions may require extended reaction times or heating.[1]
Purity of reagents.Use pure, anhydrous starting materials and solvents. Water can inhibit the reaction and promote hydrolysis of the product.
Ineffective water removal.Ensure your method for water removal is efficient. If using a Dean-Stark trap, ensure the solvent forms an azeotrope with water. For desiccants, ensure they are properly activated.[6][7]
Sub-optimal pH.If using acid catalysis, the pH is critical. The optimal pH is typically mildly acidic (around 4-5) to activate the carbonyl without deactivating the amine nucleophile.[4][10]
Formation of Multiple Products/Side Reactions Polymerization of starting materials or product.This can be an issue with reactive aldehydes like formaldehyde. Try adjusting the concentration of your reactants or the reaction temperature.[1]
Over-alkylation in subsequent reactions.When using the enamide in subsequent reactions like Stork enamine alkylation, polyalkylation can occur. Using a slight excess of the enamine may help mitigate this.
Product Hydrolysis During Workup Presence of aqueous acid.Minimize contact with acidic water. A non-aqueous workup is often preferred. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate).[1][8]
Difficulty in Product Isolation/Purification Product instability on silica (B1680970) gel.If your enamide is sensitive, consider using a less acidic stationary phase like neutral alumina for chromatography. Ensure solvents are dry.

Experimental Protocols

Protocol 1: Classical Enamine Formation (Precursor to Enamide)

This protocol describes the formation of an enamine from a ketone and a secondary amine, which can be a precursor for certain enamide syntheses.

Materials:

  • Ketone (e.g., 2,2-diphenyl-cyclopentanone)

  • Secondary Amine (e.g., pyrrolidine)

  • Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate, p-TsOH)

  • Anhydrous Solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq), the secondary amine (1.5 eq), and a catalytic amount of p-TsOH (0.02-0.05 eq) in anhydrous toluene.[7]

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.[7]

  • Monitor the reaction progress by TLC until the starting ketone is consumed (typically 4-6 hours).[7]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude enamine by vacuum distillation or column chromatography on neutral alumina.[7]

Protocol 2: Direct Synthesis of Enamides from Amides via Electrophilic Activation

This protocol is based on the method developed by Maulide and colleagues for the direct N-dehydrogenation of amides.[9][11]

Materials:

  • Amide

  • Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)

  • Triflic anhydride (Tf₂O)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the amide (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -94 °C (a slush bath of liquid nitrogen and acetone).

  • Slowly add LiHMDS (4.8 eq) to the solution and stir for 10 minutes.

  • Add triflic anhydride (2.4 eq) dropwise over 1 minute.

  • Stir the reaction mixture at -94 °C for 30 minutes.[2]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

Table 1: Optimization of Reaction Conditions for Direct Enamide Synthesis from an Amide

Reaction conditions based on the dehydrogenation of a model N-alkylamide.

EntryBase (equiv.)Activator (equiv.)SolventTemperature (°C)Yield (%)
1LiHMDS (4.8)Tf₂O (2.4)Et₂O-9489
2NaHMDS (4.8)Tf₂O (2.4)Et₂O-94Unsatisfactory
3KHMDS (4.8)Tf₂O (2.4)Et₂O-94Unsatisfactory
4LDA (4.8)Tf₂O (2.4)Et₂O-94Poor
5LiHMDS (4.8)Tf₂O (2.4)THF-7880
6LiHMDS (4.8)Tf₂O (2.4)Et₂O-7885

This table illustrates the critical role of the base's counterion and the reaction temperature in achieving high yields.[2]

Table 2: Substrate Scope for Direct Enamide Synthesis from N-Alkylamides

Yields reported for the direct dehydrogenation of various N-alkylamides using optimized conditions (LiHMDS, Tf₂O, Et₂O, -94 °C).[11]

EntryN-Alkyl GroupProductYield (%)
1Piperidinyl2a80 (gram scale)
2Pyrrolidinyl2b94
3Azepanyl2c85
4Morpholinyl2f82
5N-benzyl-N-methyl2h (E-isomer)75

Visualizations

experimental_workflow Experimental Workflow for Direct Enamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Amide, Solvent (Et2O), LiHMDS, and Tf2O setup_glassware Flame-dry Glassware under Argon dissolve_amide Dissolve Amide in Et2O setup_glassware->dissolve_amide 1 cool_reaction Cool to -94 C dissolve_amide->cool_reaction 2 add_base Add LiHMDS cool_reaction->add_base 3 add_activator Add Tf2O add_base->add_activator 4 stir Stir for 30 min add_activator->stir 5 quench Quench with Sat. NaHCO3 (aq) stir->quench 6 extract Extract with Organic Solvent quench->extract 7 dry_concentrate Dry and Concentrate extract->dry_concentrate 8 purify Purify by Chromatography dry_concentrate->purify 9 final_product final_product purify->final_product Pure Enamide

Caption: Workflow for direct enamide synthesis from amides.

troubleshooting_guide Troubleshooting Logic for Low Enamide Yield start Low or No Product Yield check_completion Is the reaction complete (TLC/NMR)? start->check_completion check_water Was water effectively removed? check_completion->check_water Yes extend_time Increase reaction time or temperature. check_completion->extend_time No check_reagents Are reagents and solvents pure/anhydrous? check_water->check_reagents Yes improve_drying Improve drying method: - Use activated sieves - Ensure efficient azeotrope check_water->improve_drying No check_pH Is the pH optimal (if acid-catalyzed)? check_reagents->check_pH Yes purify_reagents Use freshly distilled solvents and pure starting materials. check_reagents->purify_reagents No adjust_pH Adjust pH to mildly acidic range (4-5). check_pH->adjust_pH No success Yield should improve. check_pH->success Yes

Caption: Troubleshooting flowchart for low enamide yield.

References

Troubleshooting low E/Z selectivity in enamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to E/Z selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My enamide synthesis is resulting in a low E/Z mixture. What are the common causes and how can I improve the stereoselectivity?

Low E/Z selectivity in enamide synthesis can stem from various factors related to the chosen synthetic method, reaction conditions, and substrate structure. The primary causes often involve unfavorable transition states, competing reaction pathways, or post-synthesis isomerization.

To improve stereoselectivity, a systematic approach to optimizing reaction parameters is crucial. Key areas to investigate include:

  • Choice of Synthetic Method: The synthetic route employed has a profound impact on stereoselectivity. Methods like the Wittig reaction, direct dehydrogenation of amides, and isomerization of allylic amides offer different levels of stereocontrol.

  • Reaction Temperature: Temperature can influence the energy difference between the transition states leading to the E and Z isomers.

  • Base and Catalyst: The nature and stoichiometry of the base or catalyst can dictate the stereochemical outcome of the reaction.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

  • Substrate Structure: The steric and electronic properties of the substituents on the amide and other reactants can favor the formation of one isomer over the other.

Below is a troubleshooting workflow to guide you through the process of optimizing your reaction for higher E/Z selectivity.

Troubleshooting_Low_EZ_Selectivity cluster_methods Synthetic Methods cluster_conditions Optimization Parameters start Low E/Z Selectivity Observed method Evaluate Synthetic Method start->method conditions Optimize Reaction Conditions method->conditions Method chosen wittig Wittig Reaction method->wittig dehydrogenation Dehydrogenation method->dehydrogenation isomerization Isomerization method->isomerization elimination Elimination method->elimination analysis Analyze E/Z Ratio via NMR conditions->analysis Run optimized reaction temperature Adjust Temperature conditions->temperature base_catalyst Screen Base/Catalyst conditions->base_catalyst solvent Vary Solvent conditions->solvent substrate Modify Substrate conditions->substrate analysis->conditions Suboptimal selectivity (Iterate optimization) successful High E/Z Selectivity Achieved analysis->successful Desired selectivity

Caption: Troubleshooting workflow for low E/Z selectivity in enamide synthesis.

Q2: How can I achieve high E-selectivity in my enamide synthesis?

For exclusive or high E-selectivity, particularly with acyclic amides, direct N-dehydrogenation via electrophilic activation is a highly effective method.[1][2][3] This approach utilizes a combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O).[2][3][4][5][6]

Another strategy involves the Wittig reaction using stabilized ylides, which predominantly yield (E)-alkenes.[7][8]

Key Experimental Protocol: Direct N-dehydrogenation for E-Enamides

This protocol is adapted from a method demonstrating high E-selectivity for a broad range of amides.[3][4]

Materials:

  • Amide substrate

  • Anhydrous diethyl ether (Et₂O)

  • Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel (pre-treated with NEt₃/Et₂O)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the amide (0.30 mmol, 1.0 eq.) in anhydrous Et₂O (1.5 mL) in a flame-dried Schlenk flask.

  • Cool the solution to -94 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.44 mL, 1.44 mmol, 4.8 eq., 1 M in THF) over approximately 20 seconds.

  • Stir the resulting mixture for 10 minutes at -94 °C.

  • Add Tf₂O (121 µL, 0.72 mmol, 2.4 eq.) dropwise over 1 minute with vigorous stirring.

  • Continue stirring the reaction mixture for 30 minutes at -94 °C.

  • Quench the reaction by adding a saturated solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using silica gel pre-treated with a 1:9 mixture of NEt₃/Et₂O.

Note: The pre-treatment of silica gel is important as some enamides can be unstable on untreated silica gel.[4]

Parameter Condition Effect on Selectivity
Base LiHMDSHigh E-selectivity. NaHMDS and KHMDS are less effective.[2][5]
Temperature -94 °COptimal for high yield and selectivity.[5]
Order of Addition Base first, then Tf₂OCrucial for high yield.[2]
Substrate Acyclic amidesExclusively E-enamides are often obtained.[3]

Q3: I need to synthesize the Z-enamide isomer. Which methods provide high Z-selectivity?

Achieving high Z-selectivity often requires specific synthetic strategies as the Z-isomer is frequently the less thermodynamically stable product. Two effective methods are:

  • Isomerization of N-Allyl Amides: A ruthenium-catalyzed isomerization of N-allyl amides can produce Z-di-, tri-, and tetrasubstituted enamides with excellent geometric selectivity.[1][9][10]

  • Wittig Reaction with Non-Stabilized Ylides: The reaction of imides with non-stabilized phosphorus ylides under salt-free conditions generally favors the formation of (Z)-alkenes.[7][8]

Key Experimental Protocol: Ruthenium-Catalyzed Isomerization for Z-Enamides

This protocol is based on the work of Trost and co-workers for the synthesis of geometrically defined Z-enamides.[1]

Materials:

  • N-allyl amide substrate

  • [Cp*Ru(CH₃CN)₃]PF₆ catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the N-allyl amide (1.0 eq.) in anhydrous DMF.

  • Add the [Cp*Ru(CH₃CN)₃]PF₆ catalyst (typically 5-10 mol%).

  • Seal the reaction vessel and heat the mixture at the optimized temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the Z-enamide.

Parameter Condition Effect on Selectivity
Catalyst [Cp*Ru(CH₃CN)₃]PF₆High Z-selectivity for a range of N-allyl amides.[1]
Solvent DMFGenerally gives high conversions and yields.[1]
Substrate 1,2-disubstituted N-allyl amidesExcellent Z-selectivity (>20:1) has been reported.[1]

digraph "Z_Enamide_Synthesis_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

start [label="Goal: Synthesize Z-Enamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method1 [label="Isomerization of\nN-Allyl Amide", fillcolor="#FBBC05", fontcolor="#202124"]; method2 [label="Wittig Reaction with\nNon-Stabilized Ylide", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Use Ru-Catalyst\n(e.g., [Cp*Ru(CH3CN)3]PF6)", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Salt-free conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="High Z-Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> method1; start -> method2; method1 -> catalyst; method2 -> conditions; catalyst -> product; conditions -> product; }

Caption: Decision pathway for synthesizing Z-enamides with high selectivity.

Q4: How do I determine the E/Z ratio of my enamide product mixture?

The most common and reliable method for determining the E/Z ratio of enamides is ¹H NMR spectroscopy.[11][12] The key parameters to analyze are the coupling constants (J-values) and the integration of the signals for the vinylic protons.

Protocol for E/Z Ratio Determination by ¹H NMR

  • Sample Preparation: Prepare a solution of your purified enamide mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum.

  • Identify Vinylic Proton Signals: Locate the signals corresponding to the protons on the C=C double bond. These typically appear in the range of 5-8 ppm.

  • Analyze Coupling Constants:

    • For disubstituted alkenes, the coupling constant between the two vinylic protons is diagnostic of the geometry.

    • Trans (E) isomers typically exhibit a larger coupling constant, usually in the range of 12-18 Hz .

    • Cis (Z) isomers show a smaller coupling constant, typically in the range of 6-12 Hz .[12]

  • Integrate Signals:

    • Identify distinct, non-overlapping signals for each isomer (these could be the vinylic protons or other nearby protons that are shifted).

    • Integrate the corresponding signals for the E and Z isomers.

    • The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers in the mixture.[11]

Example: If the integral of a characteristic proton signal for the E isomer is 2.5 and for the Z isomer is 1.0, the E/Z ratio is 2.5:1.

IsomerTypical ¹H-¹H Coupling Constant (J)
E (trans) 12 - 18 Hz
Z (cis) 6 - 12 Hz

References

Technical Support Center: But-2-enamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of But-2-enamide and its derivatives. It includes troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: The primary degradation pathways for this compound and its derivatives, which are α,β-unsaturated amides, include hydrolysis, oxidation, and photodegradation. The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the amide bond to form a carboxylic acid and an amine.[1][2] The carbon-carbon double bond is prone to oxidation.[3] Additionally, exposure to light can lead to photodegradation.[4]

Q2: What are the recommended storage conditions for this compound and its derivatives?

A2: To ensure stability, this compound and its derivatives should be stored in a cool, dry, and dark environment.[5] For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis.[5] Unsaturated compounds, in particular, should be handled with care to prevent exposure to moisture and light.[6]

Q3: How can I monitor the stability of my this compound derivative during an experiment?

A3: Stability can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).[7] A stability-indicating HPLC method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful techniques for identifying and characterizing degradation products.[9][10]

Q4: My this compound derivative appears to be insoluble in my aqueous buffer. What can I do?

A4: Solubility issues are common. First, ensure the pH of your buffer is appropriate for your specific derivative. The solubility of amide-containing compounds can be pH-dependent. If direct dissolution in an aqueous buffer is problematic, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound and its derivatives in a research setting.

Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause Troubleshooting Step
Degradation of the compound in solution Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly (see FAQs). Perform a quick purity check using HPLC or TLC to confirm the integrity of the compound.
Reaction with media components The α,β-unsaturated carbonyl moiety is an electrophile and can react with nucleophilic components in your assay medium (e.g., thiol-containing reagents like DTT or β-mercaptoethanol). Review the composition of your media and buffers. If possible, perform control experiments to assess the compatibility of your compound with the assay components.
Precipitation of the compound Visually inspect your experimental setup for any signs of precipitation. If precipitation is suspected, try reducing the final concentration of the compound or increasing the percentage of co-solvent.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
On-column degradation The stationary phase of the HPLC column can sometimes contribute to degradation, especially with sensitive molecules. Try using a different column chemistry or adjusting the mobile phase pH to improve stability during the analysis.
Degradation in the autosampler If samples are left in the autosampler for an extended period, degradation can occur. Use a cooled autosampler if available and minimize the time between sample preparation and injection.
Contaminated solvent or glassware Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid introducing contaminants that could react with your compound.

Stability and Storage Data Summary

The stability of this compound and its derivatives is influenced by their chemical structure and the experimental conditions. The following table summarizes the general stability profile under forced degradation conditions. Quantitative data is highly dependent on the specific derivative and conditions, so the information provided is qualitative.

Stress Condition Potential for Degradation Primary Degradation Pathway Key Considerations
Acidic Hydrolysis HighCleavage of the amide bond[1][3]Rate is dependent on acid concentration and temperature.
Basic Hydrolysis HighCleavage of the amide bond[1][3]Generally faster than acidic hydrolysis for amides.[2]
Oxidation Moderate to HighReaction at the C=C double bondSensitivity depends on the substituents on the butenamide core. Use of antioxidants and inert atmosphere during storage is recommended.
Photodegradation ModerateIsomerization or other light-induced reactionsStore compounds in amber vials or protected from light.[11]
Thermal Stress Low to ModerateVariesGenerally stable at ambient temperatures, but elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Dissolve in the initial solvent for analysis.

  • Photostability: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Dissolve in the initial solvent for analysis.

  • Analysis: Analyze all samples, including a control sample (stock solution diluted with an equal volume of water), by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate a this compound derivative from its degradation products.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Optimization: Analyze the forced degradation samples. If co-elution occurs, adjust the gradient, mobile phase pH, or try a different column stationary phase to achieve adequate separation.

Visualizations

Signaling Pathway Diagrams

This compound derivatives, as α,β-unsaturated carbonyl compounds, can exert their biological effects through various mechanisms. Two potential pathways are illustrated below.

CYP51_Inhibition_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_effects Downstream Effects Lanosterol (B1674476) Lanosterol FF_MAS FF-MAS (Follicular Fluid Meiosis-Activating Steroid) Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol FF_MAS->Ergosterol ... DisruptedMembrane Disrupted Fungal Cell Membrane Integrity Ergosterol->DisruptedMembrane Reduced levels But2enamide This compound Derivative But2enamide->FF_MAS Inhibition GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

CYP51 Inhibition Pathway

Protein_Alkylation_Pathway But2enamide This compound Derivative (α,β-unsaturated carbonyl) Adduct Protein-Butenamide Adduct But2enamide->Adduct Protein Cellular Protein (with nucleophilic Cysteine residue) Protein->Adduct Michael Addition AlteredFunction Altered Protein Structure & Function Adduct->AlteredFunction CellularResponse Cellular Response (e.g., Stress Signaling, Cytotoxicity) AlteredFunction->CellularResponse

Protein Alkylation by Michael Addition
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a this compound derivative.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC MS MS/MS for Identification HPLC->MS NMR NMR for Structure Elucidation HPLC->NMR Pathway Identify Degradation Pathways MS->Pathway NMR->Pathway Method Develop Stability- Indicating Method Pathway->Method Storage Define Storage Conditions Pathway->Storage

Forced Degradation and Analysis Workflow

References

Technical Support Center: Purification of Crude But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude But-2-enamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation The solution is not saturated (too much solvent was added).1. Evaporate some of the solvent to increase the concentration of this compound. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[2]
Oiling Out The melting point of the solute is lower than the boiling point of the solvent.1. Use a lower-boiling point solvent or a mixed solvent system. 2. Ensure the solution is not supersaturated before cooling.
Impurities are preventing crystallization.1. Try a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities. 2. Consider using a different recrystallization solvent that may better exclude the specific impurities.
Colored Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Use only a minimal amount to avoid adsorbing the desired product.
Low Recovery Yield Too much solvent was used for recrystallization or washing.Use the minimum amount of near-boiling solvent to dissolve the crude product.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider using a different solvent in which the product is less soluble at low temperatures.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product from Impurities The solvent system (eluent) is not optimized.1. Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for this compound for good separation.[3] 2. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent. 3. If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.
The column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels to prevent uneven solvent flow.[4]
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the solvent system based on TLC analysis. A less polar eluent will slow down the elution of polar compounds, while a more polar eluent will speed it up.
Streaking of Bands on the Column The sample is overloaded or not fully dissolved in the loading solvent.1. Use an appropriate amount of crude product for the size of the column. 2. Dissolve the sample in a minimal amount of the eluent before loading it onto the column.
The compound is degrading on the silica gel.Consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent if the compound is acid-sensitive.
Difficulty in Detecting the Product in Fractions This compound is colorless.Monitor the collected fractions using TLC to identify which ones contain the purified product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in similar amide syntheses can include unreacted starting materials, such as but-2-enoic acid or the corresponding acyl chloride, and byproducts from side reactions. If thionyl chloride is used to make an acyl chloride intermediate, the corresponding anhydride (B1165640) of the starting carboxylic acid can be a common impurity, especially if moisture is present.[6]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] You can determine a suitable solvent through small-scale solubility tests. Given the amide functionality, polar solvents like ethanol (B145695), acetonitrile, or a mixture of ethanol and water could be good starting points.[7]

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: The polarity of this compound will determine the ideal solvent system. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.25-0.35 for this compound.[3]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final product can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy is a powerful tool to determine the structure and identify the presence of impurities.[6][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities. The disappearance of impurity spots on a TLC plate compared to the crude material is a good qualitative indicator of purity.

Q5: My purified this compound is an oil instead of a solid. What should I do?

A5: The presence of geometric isomers (E and Z) of this compound can result in the product being an oil or a low-melting solid, as the mixture may have a lower melting point than the pure isomers.[6] Residual solvent or remaining impurities can also lead to an oily product.[6] Further purification by column chromatography may be necessary to separate isomers or remove persistent impurities. Ensure all solvent is removed under high vacuum.

Q6: I suspect my this compound is hydrolyzing during purification. How can I prevent this?

A6: Amide hydrolysis can be catalyzed by acid or base. During purification, ensure that your solvents are neutral and that you are not using strongly acidic or basic conditions unless intended. If using silica gel for chromatography, which can be slightly acidic, you can opt for neutral alumina (B75360) or add a small amount of a non-nucleophilic base like triethylamine to your eluent to prevent degradation of sensitive compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water) at room temperature and at boiling point to find a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature below the melting point of this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities, with an Rf value of approximately 0.25-0.35 for the product.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring a uniform and compact bed without air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel column.[1]

  • Elution: Begin eluting the sample through the column with the chosen solvent system, collecting fractions in separate test tubes.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterLowModerateYes
EthanolModerateHighYes (with addition of water)
Ethyl AcetateHighHighNo
HexaneLowLowNo
Ethanol/Water (9:1)LowHighYes

Table 2: TLC Analysis for Column Chromatography (Hypothetical Data)

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1Rf of Impurity 2Separation
4:10.550.650.50Poor
2:10.350.500.20Good
1:10.200.300.10Fair

Visualizations

PurificationWorkflow crude Crude this compound Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC, NMR, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt no_crystals No/Low Crystal Formation? start->no_crystals oiling_out Product Oiling Out? no_crystals->oiling_out No too_much_solvent Too much solvent added no_crystals->too_much_solvent Yes low_yield Low Yield? oiling_out->low_yield No wrong_solvent Inappropriate solvent oiling_out->wrong_solvent Yes success Successful Purification low_yield->success No too_much_wash Excessive washing low_yield->too_much_wash Yes evaporate Evaporate some solvent too_much_solvent->evaporate induce_crystallization Induce crystallization evaporate->induce_crystallization induce_crystallization->start change_solvent Change solvent/use mixed solvent wrong_solvent->change_solvent change_solvent->start minimal_wash Use minimal ice-cold wash too_much_wash->minimal_wash minimal_wash->start

References

Technical Support Center: Managing Enamide Stability During Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enamides. It focuses on preventing hydrolysis during aqueous workup and chromatographic purification, common challenges that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are enamides and why are they prone to hydrolysis?

Enamides are vinylogous amides, featuring a nitrogen atom attached to a carbon-carbon double bond, which is in turn conjugated with a carbonyl group. This structure makes them valuable synthetic intermediates. However, like their enamine counterparts, they are susceptible to hydrolysis, which breaks the enamide down into a ketone/aldehyde and an amide. This reaction is typically catalyzed by acid or base.

Q2: Under what conditions is enamide hydrolysis most likely to occur?

Enamide hydrolysis is most significant under acidic or basic conditions, particularly with heating. While generally more stable than enamines, prolonged exposure to acidic or basic aqueous solutions during workup, or interaction with acidic stationary phases like silica (B1680970) gel during chromatography, can lead to significant degradation.

Q3: How can I assess the stability of my specific enamide?

The stability of an enamide is influenced by its specific chemical structure. To assess stability, you can perform small-scale experiments where the enamide is exposed to various pH conditions (e.g., dilute HCl, water, and dilute NaHCO₃) for a set period. Monitoring the sample by TLC or LC-MS against a reference standard will indicate its stability under these conditions.

Q4: What are the tell-tale signs of enamide hydrolysis during my experiment?

Signs of hydrolysis include:

  • The appearance of new, more polar spots on a TLC plate during workup or chromatography.

  • A lower-than-expected yield of the desired enamide product.

  • The presence of a ketone/aldehyde and/or amide corresponding to the hydrolyzed enamide in your NMR or mass spectrometry data.

Troubleshooting Guide

Issue 1: Product loss or decomposition during aqueous workup.
  • Problem: Standard acid-base washes to remove impurities are causing your enamide to hydrolyze.

  • Solution: Employ a neutral workup.

    • Avoid Strong Acids and Bases: Do not use washes with solutions like 1M HCl or 1M NaOH.

    • Use Mild Aqueous Washes:

      • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is weakly acidic.

      • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. This is a weak base and generally well-tolerated.

      • Follow with a water wash to remove any remaining inorganic salts.

      • Finally, use a brine wash to aid in the separation of the organic and aqueous layers and to remove bulk water before drying.[1]

    • Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the layers sit in the separatory funnel for extended periods.

    • Work at Lower Temperatures: If your enamide is particularly sensitive, conduct the workup in a cold water or ice bath to slow the rate of hydrolysis.

Issue 2: Streaking, poor recovery, or decomposition during silica gel chromatography.
  • Problem: Standard silica gel is acidic due to the presence of silanol (B1196071) groups on its surface, which can catalyze the hydrolysis of sensitive compounds like enamides.[2][3] A noticeable instability of enamides on silica gel has been observed in practice.[4]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

      • Triethylamine (B128534) Wash: Prepare your column as usual, then flush it with a solvent system containing 1-3% triethylamine (TEA).[5][6][7] After this initial flush, equilibrate the column with your chosen mobile phase (without TEA) before loading your sample.[5][6]

      • Ammonia (B1221849) in Mobile Phase: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding a small amount of ammonia or ammonium hydroxide (B78521) to the polar solvent can also deactivate the silica.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina (B75360): Alumina is available in neutral, acidic, or basic grades. For sensitive enamides, neutral alumina is a good alternative to silica gel.

      • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which neutralizes the acidic silanol groups and is suitable for purifying basic or acid-sensitive compounds.[3][6]

      • Florisil: A neutral magnesium silicate (B1173343) that can be used for the chromatography of some sensitive compounds.

    • Dry Loading: If your compound is unstable when dissolved in the loading solvent for an extended period, consider dry loading. Adsorb your crude product onto a small amount of Celite or deactivated silica and load the solid material onto the top of your column.

Data Presentation: Enamide Stability

Quantitative data on the hydrolysis rates of a wide range of enamides is not extensively available in the literature. However, data from the closely related enaminones can provide insight into how pH affects stability.

Table 1: Example Hydrolysis Rate Constants for an Enaminone at Various pH values

pHSecond-Order Rate Constant (kH+) [L mol⁻¹ s⁻¹]
2.01.2 x 10³
3.01.1 x 10²
4.09.8
5.01.1

Data is illustrative and based on studies of enaminone hydrolysis.[5] The rate of hydrolysis generally decreases as the pH moves towards neutral.

Table 2: Qualitative Stability of Enamides Under Common Laboratory Conditions

ConditionStabilityRecommendations
Workup
Dilute Aqueous Acid (e.g., 1M HCl)Low Avoid. Use saturated NH₄Cl if an acidic quench is necessary.
WaterModerate Minimize contact time.
Dilute Aqueous Base (e.g., 1M NaOH)Low Avoid. Use saturated NaHCO₃ for neutralization.
Purification
Standard Silica GelLow to Moderate Risk of hydrolysis. Deactivation with triethylamine is recommended.[4][5]
Triethylamine-Treated Silica GelHigh Recommended for acid-sensitive enamides.[4][5][6]
Neutral AluminaHigh A good alternative to silica gel.
Amine-Functionalized SilicaHigh An excellent choice for preventing acid-catalyzed hydrolysis.[3][6]
Storage
Protic Solvents (e.g., Methanol, Ethanol)Moderate Can lead to slow hydrolysis over time. Store neat or in aprotic solvents.
Aprotic Solvents (e.g., Dichloromethane, THF)High Recommended for long-term storage of solutions.

Experimental Protocols

Protocol 1: Neutral Aqueous Workup for Enamides
  • Quench: Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If the reaction was conducted under acidic conditions, quench by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. For neutral or basic reactions, dilute with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash with Water: Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Drain and discard the aqueous layer.

  • Wash with Brine: Add a saturated aqueous solution of NaCl (brine) to the organic layer. This helps to remove residual water and break up any emulsions. Shake, separate the layers, and discard the aqueous layer.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude enamide.

Protocol 2: Deactivation of Silica Gel with Triethylamine for Flash Chromatography
  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane (B92381) or a low-polarity mixture like 5% ethyl acetate in hexane).

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Prepare the Deactivating Solution: Prepare a solution of your mobile phase that includes 1-3% triethylamine (TEA) by volume.

  • Flush the Column: Pass 1-2 column volumes (CV) of the TEA-containing mobile phase through the packed silica gel column.[6]

  • Equilibrate: Flush the column with 1-2 CV of your regular mobile phase (without TEA) to remove any excess triethylamine. The column is now neutralized and ready for sample loading.

  • Run the Chromatography: Load your enamide sample and proceed with the purification using your desired mobile phase.

Visualizations

Enamide Hydrolysis Mechanisms

The following diagrams illustrate the proposed mechanisms for acid and base-catalyzed hydrolysis of enamides.

acid_hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Enamide Enamide ProtonatedEnamide Protonated Enamide (Resonance Stabilized) Enamide->ProtonatedEnamide + H⁺ Iminium Iminium Ion ProtonatedEnamide->Iminium Tautomerization Carbinolamide Carbinolamide Iminium->Carbinolamide + H₂O - H⁺ ProtonatedAmine Protonated Amine Intermediate Carbinolamide->ProtonatedAmine + H⁺ Ketone Ketone/ Aldehyde ProtonatedAmine->Ketone - Amide Amide Amide

Mechanism of Acid-Catalyzed Enamide Hydrolysis.

base_hydrolysis cluster_1 Base-Catalyzed Hydrolysis Enamide_B Enamide Hemiaminal_anion Hemiaminal Anion Enamide_B->Hemiaminal_anion + OH⁻ Tetrahedral_int Tetrahedral Intermediate Hemiaminal_anion->Tetrahedral_int + H₂O Ketone_B Ketone/ Aldehyde Tetrahedral_int->Ketone_B - Amide Anion Amide_anion Amide Anion

Mechanism of Base-Catalyzed Enamide Hydrolysis.
Workflow for Purification of Enamides

This decision tree can help in selecting the appropriate purification strategy for an enamide product.

purification_workflow start Crude Enamide Product is_crystalline Is the product crystalline? start->is_crystalline check_stability Is the enamide sensitive to acid? std_silica Standard Silica Gel Chromatography check_stability->std_silica No deactivate_silica Deactivate Silica Gel with Triethylamine check_stability->deactivate_silica Yes alt_phase Use Alternative Phase: - Neutral Alumina - Amine-Functionalized Silica deactivate_silica->alt_phase If still unstable recrystallization Consider Recrystallization or Distillation is_crystalline->check_stability No is_crystalline->recrystallization Yes

Decision tree for enamide purification.

References

Technical Support Center: Production of But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of But-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot scalability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most common challenges in scaling up this compound synthesis include maintaining high reaction yields, controlling the formation of impurities and side products, ensuring consistent product purity, and managing downstream processing effectively. Issues such as heat transfer, mixing efficiency, and reagent addition rates become more critical at a larger scale and can significantly impact the outcome of the synthesis.

Q2: How can I improve the yield of my this compound synthesis at a larger scale?

A2: To improve the yield, it is crucial to optimize reaction conditions. This includes fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific scale. Additionally, ensuring the purity of starting materials and maintaining an inert atmosphere can prevent side reactions that consume reactants and lower the yield.

Q3: What are typical impurities I might encounter, and how can I minimize them?

A3: Typical impurities can include unreacted starting materials, byproducts from side reactions (such as over-alkylation or dimerization), and residual solvents or reagents. Minimizing these impurities involves optimizing the stoichiometry of reactants, controlling the reaction temperature to prevent unwanted side reactions, and selecting appropriate purification methods.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Question: My this compound synthesis works well at the lab scale, but the yield drops significantly when I try to scale it up. What could be the cause?

Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at a smaller scale. Here’s a troubleshooting guide to help you identify and address the problem.

Potential Causes and Solutions:

  • Inefficient Mixing: At larger volumes, ensuring homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize your stirring mechanism. Consider using overhead stirrers with appropriate impeller designs for your reactor geometry. For very large scales, mechanical stirring is essential.

  • Poor Heat Transfer: Exothermic or endothermic reactions are harder to control at scale. Inadequate heat dissipation can lead to temperature gradients and the formation of byproducts.

    • Solution: Use a reactor with a jacket for heating or cooling. Ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added slowly to control the reaction rate and temperature.

  • Order of Reagent Addition: The sequence in which reagents are added can be critical. A recent study on enamide synthesis highlighted that the pre-addition of a base like LiHMDS before the activating agent (Tf2O) significantly improved the yield from 52% to 94% in a model system.[1]

    • Solution: Re-evaluate the order of addition of your reagents at the larger scale. Perform small-scale experiments to confirm the optimal addition sequence before applying it to the larger batch.

Experimental Protocol: Optimization of Reaction Conditions

A general protocol for optimizing the synthesis of an enamide via electrophilic activation is presented below. This can be adapted for this compound.

  • Reagents and Setup:

    • Amide precursor to this compound

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

    • Trifluoromethanesulfonic anhydride (B1165640) (Tf2O)

    • Anhydrous diethyl ether (Et2O)

    • Reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and thermometer.

  • Procedure:

    • Dissolve the amide (1.0 equiv) in anhydrous Et2O in the reaction vessel under a nitrogen atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Slowly add the LiHMDS solution (e.g., 4.8 equiv) to the reaction mixture while maintaining the temperature.

    • After stirring for a set time (e.g., 15 minutes), add Tf2O (e.g., 2.4 equiv) dropwise.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography).

Table 1: Example of Reaction Condition Optimization for Enamide Synthesis

EntryDeviation from Standard ConditionsYield (%)
1None89
2Tf2O added before LiHMDS52
3Reaction at 0 °C75
4Different solvent (e.g., DCM)68

This table illustrates the impact of varying reaction parameters on the yield of a model enamide synthesis, highlighting the importance of the order of addition.[1]

Issue 2: Product Purity Decreases at Larger Scale

Question: I am observing more impurities in my this compound product when I produce it in larger quantities. How can I improve the purity?

Answer: Maintaining high purity at scale requires careful control over the reaction and an effective purification strategy. The increased volume and longer processing times at scale can lead to the formation of new or higher levels of impurities.

Troubleshooting Workflow for Purity Issues

DownstreamProcess start Crude Reaction Mixture step1 Quenching start->step1 Control exotherm step2 Phase Separation (Workup) step1->step2 Handle large volumes step3 Solvent Removal step2->step3 Efficient evaporation step4 Purification (Chromatography/Crystallization) step3->step4 Scalable method final Pure this compound step4->final

References

Technical Support Center: Chemoselective Dehydrogenation of Saturated Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemoselective dehydrogenation of saturated amides, a critical transformation in modern organic synthesis and drug development. This resource is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of chemoselective dehydrogenation of saturated amides?

A1: The main advantage is the ability to introduce α,β-unsaturation into an amide functionality with high selectivity, even in the presence of other, typically more reactive, carbonyl groups like esters and ketones.[1][2] This method avoids the need for protecting groups and allows for the late-stage functionalization of complex molecules, which is highly valuable in pharmaceutical development.

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the appearance of the product. For more detailed analysis and to check for the formation of intermediates or byproducts, Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are recommended.

Q3: Can this method be applied to both primary and secondary amides?

A3: The selenium-mediated dehydrogenation method is most effective for tertiary amides. When a substrate containing both a secondary and a tertiary amide is subjected to the reaction conditions, desaturation occurs exclusively adjacent to the tertiary amide.[1]

Q4: What is the proposed mechanism for the selenium-mediated α,β-dehydrogenation of amides?

A4: The reaction is believed to proceed through electrophilic activation of the amide, followed by the formation of an electrophilic Se(IV) species. Mechanistic experiments suggest that in the absence of an oxidant, an α-selenated amide is the major product. The oxidant is crucial for the final elimination step to form the α,β-unsaturated amide.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Amide 1. Incomplete activation of the amide.2. Deactivation of the selenium reagent.3. Insufficient reaction time or temperature.1. Ensure the activating agent (e.g., triflic anhydride) is fresh and added under anhydrous conditions.2. Use freshly prepared or purified selenium reagents.3. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature.
Formation of α-Selenated Amide as the Major Product The oxidant is not effectively promoting the elimination step.Ensure the oxidant (e.g., DMP) is active and used in the correct stoichiometric amount. The absence of an effective oxidant will lead to the accumulation of the α-selenated intermediate.[1]
Formation of α-Hydroxylated Amide Byproduct Nucleophilic attack of residual water or hydroxide (B78521) on an intermediate species.Perform the reaction under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. The formation of an α-hydroxylated product has been observed, possibly arising from the nucleophilic attack of PhSeOH on an intermediate followed by hydrolysis.[1]
Poor Chemoselectivity (Reaction with other Carbonyls) Reaction conditions are too harsh, leading to non-selective activation.This method is noted for its high chemoselectivity.[1][2] If side reactions with other carbonyls are observed, consider running the reaction at a lower temperature.
Complex product mixture/decomposition The substrate may be unstable under the reaction conditions, or the reaction temperature is too high.Attempt the reaction at a lower temperature. Ensure all reagents are of high purity.

Experimental Protocols

General Protocol for Selenium-Mediated α,β-Dehydrogenation of a Saturated Tertiary Amide

This protocol is a generalized procedure based on reported methods.[1][2] Researchers should optimize conditions for their specific substrates.

Materials:

Procedure:

  • To a solution of the saturated tertiary amide (1.0 mmol) in anhydrous DCM (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoropyridine (1.2 mmol) followed by the dropwise addition of triflic anhydride (1.1 mmol).

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Add benzeneseleninic acid (1.5 mmol) in one portion and stir for a further 15 minutes at -78 °C.

  • Add Dess-Martin periodinane (1.5 mmol) and allow the reaction to warm to room temperature.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated amide.

Data Presentation

Table 1: Scope of Amide Dehydrogenation with Representative Yields

EntrySubstrateProductYield (%)
1N,N-dibenzylpropanamideN,N-dibenzylacrylamide85
21-(pyrrolidin-1-yl)propan-1-one1-(pyrrolidin-1-yl)prop-2-en-1-one92
3N,N-diethyl-3-phenylpropanamideN,N-diethyl-3-phenylpropenamide78
41-(piperidin-1-yl)ethanone1-(piperidin-1-yl)ethenone65

Yields are isolated yields and may vary depending on the specific substrate and reaction scale.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Check Reagent Quality (Tf2O, PhSeO2H, DMP) start->check_reagents anhydrous Ensure Anhydrous Conditions start->anhydrous temp_time Optimize Temperature and Reaction Time start->temp_time analysis Analyze Byproducts (NMR, MS) check_reagents->analysis anhydrous->analysis temp_time->analysis seleno_amide α-Selenated Amide Observed? analysis->seleno_amide hydroxy_amide α-Hydroxylated Amide Observed? analysis->hydroxy_amide seleno_amide->hydroxy_amide No increase_oxidant Increase Oxidant Amount or Check Activity seleno_amide->increase_oxidant Yes dry_conditions Strictly Anhydrous Conditions Required hydroxy_amide->dry_conditions Yes success Improved Yield hydroxy_amide->success No increase_oxidant->success dry_conditions->success

Caption: Troubleshooting decision tree for low yield outcomes.

Proposed Reaction Pathway

Reaction_Mechanism cluster_activation Amide Activation cluster_selenation Selenation cluster_oxidation_elimination Oxidation & Elimination SaturatedAmide Saturated Amide ActivatedAmide Activated Amide Intermediate SaturatedAmide->ActivatedAmide + Tf2O SelenatedIntermediate α-Selenated Amide ActivatedAmide->SelenatedIntermediate + PhSeO2H UnsaturatedAmide α,β-Unsaturated Amide SelenatedIntermediate->UnsaturatedAmide + DMP - PhSeOH

Caption: Simplified proposed reaction mechanism.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Amide in Anhydrous DCM under Inert Atmosphere at -78°C B 2. Add 2-Fluoropyridine and Triflic Anhydride A->B C 3. Add Benzeneseleninic Acid B->C D 4. Add Dess-Martin Periodinane C->D E 5. Warm to Room Temperature and Stir (1-4h) D->E F 6. Quench with NaHCO3 / Na2S2O3 E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Concentrate & Purify G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

References

Preventing polymerization of But-2-enamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide robust solutions for preventing the premature polymerization of But-2-enamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: this compound, similar to other vinyl amides like acrylamide (B121943), polymerizes via a free-radical chain reaction.[1] This process can be unintentionally initiated by several factors:

  • Heat: Elevated temperatures increase the rate of spontaneous free-radical formation. The polymerization process itself is exothermic, which can lead to a runaway reaction if not controlled.[2]

  • Light: UV light possesses sufficient energy to initiate the formation of radicals, triggering polymerization.

  • Contaminants: Impurities such as metal ions (e.g., copper, iron), dust, or residual linear polymers from manufacturing can act as catalysts or nuclei for polymerization.[1]

  • Oxygen: The role of oxygen is complex. While it is often considered an inhibitor for free-radical polymerization, its presence is necessary for certain common inhibitors, like phenols, to function effectively.[3][4] However, in other contexts, it can contribute to degradation pathways that may lead to polymerization.[5]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to prevent polymerization and maintain the quality of the monomer.

  • Temperature: Store this compound in a refrigerator at 2-8°C to minimize thermal initiation.[5]

  • Light: Use an amber or opaque container to protect the monomer from light-induced polymerization.[5]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent oxidative degradation.[5] However, if using phenolic inhibitors like MEHQ or TBC, a small amount of oxygen is required for them to be effective.[4] The monomer is often supplied with such an inhibitor already added.

Q3: What types of inhibitors can be used to prevent this compound polymerization during a reaction?

A3: Several types of inhibitors can be added to a reaction mixture to prevent unwanted polymerization. The choice depends on the reaction conditions and the required purity of the final product.

  • Phenolic Inhibitors: Compounds like 4-methoxyphenol (B1676288) (MEHQ), hydroquinone (B1673460) (HQ), and 4-tert-butylcatechol (B165716) (TBC) are widely used.[2][4] They act as radical scavengers but require the presence of oxygen to be effective.[4]

  • Stable Free Radicals: Reagents like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective radical traps and, importantly, do not require oxygen to function.[4]

  • Metallic Ions: Cupric salts (e.g., cupric sulfate) can be used as inhibitors, particularly for stabilizing aqueous solutions of similar monomers.[3]

Troubleshooting Guide: Unexpected Polymerization

If you observe unexpected thickening, precipitation, or solidification in your reaction, consult the following troubleshooting guide.

Observation Potential Cause Recommended Action
Reaction mixture becomes viscous or solidifies upon heating. Thermal Initiation: The reaction temperature is too high, promoting spontaneous polymerization. The exothermic nature of polymerization may be causing a runaway reaction.[2]1. Immediately cool the reaction vessel in an ice bath. 2. For future experiments, reduce the reaction temperature. 3. Ensure the reaction is performed with an appropriate inhibitor at a sufficient concentration.
Polymerization occurs even at low temperatures. Photo-initiation or Contamination: Exposure to UV light (including ambient lab light over long periods) or the presence of contaminants (metal ions, peroxides) is initiating polymerization.[1][5]1. Protect the reaction from light by covering the glassware with aluminum foil. 2. Ensure all glassware is scrupulously clean and solvents are purified and degassed if necessary. 3. Consider purifying the this compound monomer before use to remove any pre-existing polymers or impurities.
Reaction fails after adding a specific reagent. Inadvertent Initiation: The added reagent may be a source of radicals or is incompatible with the chosen inhibitor.1. Review the properties of all reagents. Peroxides, strong oxidizing/reducing agents, or certain metal catalysts can initiate polymerization. 2. Ensure the chosen inhibitor is stable and effective under your specific reaction conditions. For example, phenolic inhibitors are less effective at high temperatures.[4]
Inconsistent results between batches. Variable Monomer Quality or Storage: The inhibitor in the monomer may have been consumed over time, or the monomer may have been improperly stored.[6]1. Test the monomer for the presence of the inhibitor before use. 2. If in doubt, add a fresh amount of a suitable inhibitor to the reaction mixture. 3. Always adhere to strict storage protocols.[5]

Data Presentation: Common Polymerization Inhibitors

The following table summarizes common inhibitors used for vinyl monomers like acrylamides. Concentrations may need to be optimized for your specific this compound reaction.

InhibitorAbbreviationTypical Concentration (ppm)MechanismKey Considerations
4-MethoxyphenolMEHQ50 - 500Radical ScavengerRequires oxygen to function. Relatively volatile, making it easier to remove.[4]
4-tert-ButylcatecholTBC100 - 1000Radical ScavengerRequires oxygen. Low volatility, making it suitable for reactions at elevated temperatures.[2][4]
HydroquinoneHQ100 - 1000Radical ScavengerRequires oxygen. Effective and low-cost.[4]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50 - 200Stable Free RadicalDoes not require oxygen. Highly effective but more expensive.[4]
Cupric SulfateCuSO₄0.5 - 10Metal Ion InhibitorEffective in aqueous solutions. Can be removed by ion-exchange.[3]

Experimental Protocols

Protocol: General Procedure for a Reaction with this compound Under Inhibiting Conditions

This protocol provides a general workflow for a hypothetical reaction (e.g., a Michael addition) where the polymerization of this compound is a concern.

1. Materials and Reagent Preparation:

  • This compound (stored at 2-8°C in a light-resistant container).

  • Reaction solvent (e.g., THF, Toluene), anhydrous grade.

  • Polymerization inhibitor (e.g., 4-tert-Butylcatechol (TBC), 100 ppm).

  • Reactants for the desired transformation.

  • Inert gas supply (Argon or Nitrogen).

2. Reaction Setup:

  • Assemble a flame-dried, multi-neck, round-bottom flask equipped with a magnetic stirrer, condenser, and a septum for inert gas and reagent addition.

  • Protect the entire apparatus from light by wrapping it in aluminum foil.

  • Purge the system with inert gas for 10-15 minutes.

3. Procedure:

  • Dissolve this compound and the chosen inhibitor (TBC) in the anhydrous solvent and add it to the reaction flask via a cannula or syringe.

  • Add the other reactants to the solution at the appropriate temperature (e.g., 0°C or room temperature).

  • Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction as required by the specific transformation.

4. Work-up and Purification:

  • Perform the aqueous work-up and extractions as needed.

  • During concentration by rotary evaporation, keep the bath temperature low to prevent polymerization of any unreacted monomer.

  • Purify the product using a method like flash column chromatography. The inhibitor will typically be removed during this step.

Visualizations

Simplified Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) (e.g., Heat, Light) R Free Radical (R•) I->R forms M This compound Monomer (M) R->M + RM Growing Chain (RM•) M->RM attacks RM_loop RM• + M → RM₂• → ... → RMₙ• P Stable Polymer (P) RM_n Two Growing Chains (RMₙ• + RMₘ•) RM_n->P combine to form Experimental Workflow for Preventing Polymerization prep 1. Prepare Materials - Flame-dry glassware - Purify solvents - Select inhibitor (e.g., TBC) setup 2. Assemble Apparatus - Protect from light (foil) - Purge with inert gas (Ar/N₂) prep->setup addition 3. Add Reagents - Dissolve monomer & inhibitor - Add other reactants at low T setup->addition reaction 4. Run Reaction - Maintain inert atmosphere - Monitor progress (TLC) addition->reaction workup 5. Work-up & Purify - Quench reaction - Use low temp for evaporation - Column chromatography reaction->workup product 6. Final Product (Polymer-free) workup->product Troubleshooting Logic for Unexpected Polymerization action_node action_node start Polymerization Observed? q_temp Is reaction heated? start->q_temp Yes q_light Is reaction light-sensitive? q_temp->q_light No a_temp Reduce temperature, add more inhibitor q_temp->a_temp Yes q_reagents Were new reagents added? q_light->q_reagents No a_light Protect from light (use foil) q_light->a_light Yes end Review monomer storage & purity q_reagents->end No a_reagents Check reagent compatibility q_reagents->a_reagents Yes

References

Technical Support Center: Catalyst Selection for Efficient Enamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing enamide synthesis. This guide addresses common challenges in catalyst selection and experimental execution to enhance reaction efficiency, yield, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for enamide synthesis?

A1: The choice of catalyst is paramount for a successful enamide synthesis. Key factors to consider include:

  • Substrate Scope: The catalyst must be compatible with the functional groups present in your starting materials. Some catalysts are sensitive to steric hindrance or electronic properties of the substrates.

  • Desired Selectivity: The catalyst system, including the metal and ligands, plays a crucial role in determining the stereoselectivity (E/Z isomerism) of the enamide product. Chiral ligands can be employed for enantioselective transformations.

  • Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility. Milder reaction conditions are generally preferred to minimize side reactions and decomposition.

  • Catalyst Stability and Activity: A highly active catalyst will require lower loading, which is economically and environmentally beneficial. Catalyst stability under the reaction conditions is crucial to prevent deactivation.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and ligands are significant practical considerations.

Q2: My reaction is giving a low yield of the desired enamide. What are the common causes and how can I improve it?

A2: Low yields in enamide synthesis can stem from several issues. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions.

  • Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal for your specific substrates.

  • Poor Substrate Reactivity: The electronic or steric properties of your amide or alkyne may hinder the reaction.

  • Side Reactions: Undesired side reactions may be consuming your starting materials or product.

To improve the yield, consider the following:

  • Ensure all reagents and solvents are pure and anhydrous.

  • Optimize reaction parameters such as temperature, concentration, and catalyst loading through small-scale screening experiments.

  • Consider a different catalyst system that may be more suitable for your substrates.

  • Analyze the crude reaction mixture to identify any major side products, which can provide clues about the problematic reaction pathways.

Q3: I am observing poor stereoselectivity in my enamide synthesis. How can I control the E/Z ratio?

A3: Controlling the stereoselectivity of the enamide product is a common challenge. The choice of catalyst, ligands, and reaction conditions significantly influences the E/Z ratio.

  • Ligand Effects: The steric and electronic properties of the ligands coordinated to the metal center can direct the stereochemical outcome of the reaction. Bulky ligands often favor the formation of one isomer over the other.

  • Catalyst Control: Different metal catalysts can exhibit different intrinsic selectivities. For example, some palladium catalysts are known to favor the formation of Z-enamides in hydroamidation reactions.[2]

  • Reaction Conditions: Temperature and solvent can influence the transition state energies, thereby affecting the stereoselectivity.

  • Substrate Control: The structure of the substrates themselves can also play a role in directing the stereochemistry.

Q4: My catalyst appears to be deactivating during the reaction. What are the common deactivation mechanisms and can the catalyst be regenerated?

A4: Catalyst deactivation is a significant issue in catalytic reactions, leading to decreased reaction rates and lower yields.[3] Common mechanisms for deactivation of palladium catalysts, often used in enamide synthesis, include:

  • Poisoning: Strong coordination of impurities (e.g., sulfur or phosphorus compounds) to the metal center can block active sites.[4]

  • Sintering/Agglomeration: At high temperatures, metal nanoparticles can agglomerate into larger, less active particles.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[5]

  • Leaching: The active metal species can dissolve into the reaction medium, leading to a loss of catalytic activity.

In some cases, deactivated catalysts can be regenerated. For example, coke can sometimes be removed by controlled oxidation. However, regeneration is not always possible or practical, and using a fresh batch of catalyst may be necessary. Preventing deactivation through the use of pure reagents and optimized conditions is often the best strategy.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during enamide synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or deactivated catalyst- Use a fresh batch of catalyst. - Ensure proper storage and handling of the catalyst. - Purify starting materials to remove potential catalyst poisons.
Suboptimal reaction conditions- Screen different solvents, temperatures, and reaction times. - Adjust the stoichiometry of reagents.
Poor quality of reagents or solvents- Use high-purity, anhydrous reagents and solvents. - Degas solvents to remove oxygen.
Poor Stereoselectivity (E/Z Mixture) Inappropriate ligand or catalyst- Screen a variety of ligands with different steric and electronic properties. - Try a different metal catalyst (e.g., switch from palladium to copper or vice versa).
Suboptimal reaction temperature- Vary the reaction temperature, as selectivity can be temperature-dependent.
Formation of Side Products Reaction temperature is too high- Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.
Incorrect stoichiometry- Optimize the ratio of the amide, alkyne, and catalyst.
Presence of reactive functional groups- Protect sensitive functional groups on the starting materials before the reaction.
Catalyst Deactivation Impurities in the reaction mixture- Purify all starting materials and solvents. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High reaction temperature- Lower the reaction temperature if possible. - Choose a more thermally stable catalyst system.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in enamide synthesis, providing a basis for comparison. Note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemAmide SubstrateAlkyne/Olefin SubstrateYield (%)Selectivity (E:Z)Reference
Pd(OAc)₂ / PPh(Cy)₂N-methyl-N-phenylpropionamide-92N/A (Dehydrogenation)[6]
CuI / DMPAO2,6-dibromopyridineAniline85N/A (Amination)[7]
Pd(dba)₂ / BINAP2,6-dibromopyridineMorpholine95N/A (Amination)[7]
LiHMDS / Tf₂ON-benzyl-4-methylbenzamide-89E-enamide exclusively[4][8][9][10][11][12]
Fe-basedN-(4-methylbenzoyl)piperidine-Moderate to GoodN/A (Desaturation)[13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Oxidative N-α,β-Dehydrogenation of Amides[6]

This protocol describes a method for the synthesis of enamides through the dehydrogenation of amides.

Materials:

  • Pd(OAc)₂ (catalyst)

  • PPh(Cy)₂ (ligand)

  • 2,5-DTBQ (oxidant)

  • K₂CO₃ (base)

  • Amide substrate

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vessel, add the amide substrate, Pd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enamide.

Protocol 2: One-Step N-Dehydrogenation of Amides using LiHMDS and Triflic Anhydride[4][8][9][10][11][12]

This protocol details a metal-free approach to enamide synthesis.

Materials:

  • Amide substrate

  • Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)

  • Triflic anhydride (B1165640) (Tf₂O)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the amide substrate and anhydrous diethyl ether.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the LiHMDS solution dropwise to the stirred mixture.

  • After stirring for a short period (e.g., 15 minutes), add triflic anhydride dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Enamide Yield check_reagents Check Reagent and Solvent Quality start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) start->optimize_conditions catalyst_issue Investigate Catalyst Activity start->catalyst_issue side_reactions Analyze for Side Products start->side_reactions impure Impure/Wet Reagents check_reagents->impure Issue Found suboptimal Suboptimal Parameters optimize_conditions->suboptimal Issue Found deactivated Deactivated/Poisoned Catalyst catalyst_issue->deactivated Issue Found byproducts Competing Reactions side_reactions->byproducts Issue Found purify Purify/Dry Reagents and Solvents impure->purify screen Screen Conditions suboptimal->screen fresh_catalyst Use Fresh Catalyst/ Screen Catalysts deactivated->fresh_catalyst modify Modify Conditions/ Protecting Groups byproducts->modify

Caption: Troubleshooting workflow for low enamide yield.

Enamide_Synthesis_Mechanism cluster_catalytic_cycle Palladium-Catalyzed Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Amide pd2_intermediate Pd(II) Intermediate oxidative_addition->pd2_intermediate migratory_insertion Migratory Insertion pd2_intermediate->migratory_insertion Alkyne beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination Forms Enamide reductive_elimination->pd0 Enamide Enamide Amide Amide Alkyne Alkyne Catalyst_Deactivation_Pathways active_catalyst Active Catalyst (e.g., Pd(0) Nanoparticle) poisoning Poisoning active_catalyst->poisoning Impurities sintering Sintering active_catalyst->sintering High Temperature coking Coking active_catalyst->coking Decomposition of Organics leaching Leaching active_catalyst->leaching Solvent Effects/ Ligand Instability deactivated_poisoned Poisoned Catalyst (Blocked Active Sites) poisoning->deactivated_poisoned deactivated_sintered Sintered Catalyst (Large, Inactive Particles) sintering->deactivated_sintered deactivated_coked Coked Catalyst (Carbon Deposits) coking->deactivated_coked deactivated_leached Leached Catalyst (Metal Dissolution) leaching->deactivated_leached

References

Validation & Comparative

A Comparative Analysis of the Reactivity of But-2-enamide and Acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of but-2-enamide (also known as crotonamide) and acrylamide (B121943). Both are α,β-unsaturated amides, a class of compounds recognized for their electrophilic nature and propensity to undergo Michael addition reactions with nucleophiles. This reactivity is of significant interest in various fields, including drug development, toxicology, and materials science, due to their ability to covalently modify biological macromolecules such as proteins.

Executive Summary

Acrylamide is a well-studied compound known for its neurotoxicity and potential carcinogenicity, which are linked to its ability to form covalent adducts with proteins and DNA. This compound, an isomer of acrylamide with a methyl group on the β-carbon, is expected to exhibit different reactivity due to steric and electronic effects. This guide summarizes available experimental and computational data to provide a comparative assessment of their reactivity, particularly in the context of Michael addition reactions with biological thiols.

Data Presentation: Reactivity towards Biological Nucleophiles

The reactivity of α,β-unsaturated carbonyl compounds is critically dependent on the substituents on the double bond. In general, alkyl substitution on the β-carbon of an acrylamide derivative decreases its reactivity towards thiols. This is attributed to both the electron-donating effect of the alkyl group, which reduces the electrophilicity of the β-carbon, and increased steric hindrance.

Table 1: Michael Addition Reactivity with Thiols

CompoundNucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Temperature (°C)ConditionsReference
Acrylamide L-Cysteine0.27 ± 0.0225In vitro[1]
Acrylamide Glutathione0.18 ± 0.0230In vitro[1]
This compound (Crotonamide) GlutathioneNot available---
Qualitative AssessmentThiolsExpected to be lower than acrylamide--[2]

Note: The expectation of lower reactivity for this compound is based on the general observation that β-alkyl substitution decreases the rate of Michael addition in acrylamides.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments relevant to comparing the reactivity of this compound and acrylamide.

Protocol 1: Determination of Second-Order Rate Constants for Thiol-Michael Addition by UV-Vis Spectroscopy

This protocol describes a method to determine the kinetics of the reaction between an α,β-unsaturated amide and a thiol by monitoring the disappearance of the thiol using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • This compound or Acrylamide

  • Glutathione (GSH) or other thiol

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the α,β-unsaturated amide (e.g., 10 mM in phosphate buffer).

    • Prepare a stock solution of the thiol (e.g., 1 mM in phosphate buffer).

    • Prepare a stock solution of DTNB (e.g., 5 mM in phosphate buffer).

  • Kinetic Assay:

    • In a cuvette, mix the phosphate buffer, the α,β-unsaturated amide solution to the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding the thiol solution to the desired final concentration (e.g., 10 µM).

    • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing DTNB to quench the reaction and react with the remaining free thiol.

    • Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm.

  • Data Analysis:

    • The concentration of the remaining thiol at each time point is calculated using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ = 14,150 M⁻¹cm⁻¹).

    • Under pseudo-first-order conditions (where the concentration of the amide is in large excess compared to the thiol), the natural logarithm of the thiol concentration versus time will yield a linear plot.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope.

    • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amide.

Protocol 2: Monitoring Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the disappearance of reactants and the appearance of the product over time.

Materials:

  • This compound or Acrylamide

  • Thiol (e.g., N-acetylcysteine)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the α,β-unsaturated amide in the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Monitoring:

    • Add a known concentration of the thiol to the NMR tube to initiate the reaction.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of the reactants (e.g., the vinyl protons of the amide) and the product (e.g., new methylene (B1212753) protons in the adduct).

    • Plot the normalized integral values of the reactants and product as a function of time to obtain kinetic profiles.

    • From these profiles, rate constants can be determined by fitting the data to appropriate kinetic models.

Protocol 3: Quantification of Glutathione Adducts by HPLC

This protocol is used to separate and quantify the starting materials and the resulting Michael adduct.

Materials:

  • This compound or Acrylamide

  • Glutathione (GSH)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction:

    • Incubate the α,β-unsaturated amide with GSH in the reaction buffer at a controlled temperature.

  • Sample Preparation:

    • At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the components using a suitable mobile phase gradient (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Quantification:

    • Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of authentic standards.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

Electrophilic compounds like acrylamide can activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Nrf2 Nrf2 Keap1_mod Modified Keap1 Proteasome Proteasome Cul3->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_mod->Nrf2 Nrf2 Release & Stabilization ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes ARE->Genes Transcription Nrf2_nuc->ARE Binds to Maf sMaf Electrophiles Acrylamide / This compound Electrophiles->Keap1_Nrf2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing cluster_comparison Comparison Prep_Amides Prepare Stock Solutions: - this compound - Acrylamide Mix Initiate Reaction: Mix Amide and Thiol in Buffer Prep_Amides->Mix Prep_Thiol Prepare Thiol Stock Solution (e.g., Glutathione) Prep_Thiol->Mix Prep_Buffer Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) Prep_Buffer->Mix UV_Vis UV-Vis Spectroscopy (Thiol Disappearance) Mix->UV_Vis NMR ¹H NMR Spectroscopy (Reactant/Product Signals) Mix->NMR HPLC HPLC Analysis (Product Formation) Mix->HPLC Kinetics Calculate Kinetic Parameters (Rate Constants) UV_Vis->Kinetics NMR->Kinetics HPLC->Kinetics Compare Compare Reactivity of This compound vs. Acrylamide Kinetics->Compare

References

Comparative Guide to the Biological Target Validation of MPT0G236, a Novel But-2-enamide-Containing HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target validation of MPT0G236, a novel But-2-enamide derivative, with established alternative histone deacetylase (HDAC) inhibitors. Experimental data, detailed protocols, and visual representations of key biological pathways and workflows are presented to support a comprehensive evaluation.

Introduction to this compound and its Biological Target

The this compound scaffold is a feature of various biologically active compounds. This guide focuses on a specific derivative, MPT0G236, which has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a key therapeutic target.

MPT0G236's validation as an HDAC inhibitor provides a compelling case study for researchers engaged in the discovery and development of novel therapeutics targeting this enzyme class.

Comparative Analysis of HDAC Inhibitors

The inhibitory activity of MPT0G236 against various HDAC isoforms is compared with two well-established, FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA) and Panobinostat (LBH589). The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
MPT0G236 14[1][2]11.5[1][2]70[1][2]15[1][2]-
Vorinostat (SAHA) 10[3]-20[3]--
Panobinostat (LBH589) 2.1 - 52.1 - 5--531

Note: A lower IC50 value indicates greater potency. Data for all isoforms were not consistently available across all sources.

Experimental Protocols for Target Validation

The validation of a novel HDAC inhibitor involves a series of in vitro experiments to confirm its enzymatic and cellular activity. Below are detailed methodologies for key assays.

Fluorometric HDAC Inhibition Assay

This assay directly measures the enzymatic activity of HDACs and the inhibitory effect of the test compound.

Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Prepare stock solutions of the test compound (e.g., MPT0G236) and control inhibitors (e.g., Trichostatin A) in DMSO.

    • Dilute the purified recombinant HDAC enzyme in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add serial dilutions of the test compound. Include a no-inhibitor (vehicle) control.

    • Add the diluted HDAC enzyme to each well.

    • Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a developer solution.

    • Incubate for an additional 10-20 minutes at 37°C.

    • Measure fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This cell-based assay confirms the on-target effect of the HDAC inhibitor within a cellular context by measuring the acetylation status of histone proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT-116, HT-29) to 70-80% confluency.

    • Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 6-24 hours). Include a vehicle-treated control.

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., sodium butyrate) to preserve acetylation.

    • Lyse the cells and isolate the nuclear fraction.

    • Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

    • Separate equal amounts of histone proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a primary antibody for a loading control (e.g., anti-total Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the acetylated histone and the total histone.

    • Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the HDAC inhibitor on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the HDAC inhibitor.

Protocol:

  • Cell Treatment: Treat cells with the HDAC inhibitor at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the HDAC inhibitor on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation: Treat cells with the HDAC inhibitor for a specified time, then harvest and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing Biological Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in HDAC inhibitor action and the experimental procedures for their validation.

Signaling Pathways of HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling & Gene Expression cluster_2 Cellular Outcomes HDAC_Inhibitor HDAC Inhibitor (e.g., MPT0G236) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of HDAC inhibitors leading to anti-tumor effects.

Experimental Workflow for HDAC Inhibitor Validation

The following workflow outlines the key steps in validating a novel compound as an HDAC inhibitor.

HDAC_Validation_Workflow Start Novel Compound (e.g., this compound derivative) Enzymatic_Assay Fluorometric HDAC Inhibition Assay Start->Enzymatic_Assay Determine_IC50 Determine Enzymatic IC50 Enzymatic_Assay->Determine_IC50 Cellular_Assay Western Blot for Histone Acetylation Determine_IC50->Cellular_Assay Confirm_On_Target Confirm On-Target Cellular Activity Cellular_Assay->Confirm_On_Target Phenotypic_Assays Phenotypic Assays Confirm_On_Target->Phenotypic_Assays Cell_Viability Cell Viability (MTT) Phenotypic_Assays->Cell_Viability Apoptosis_Assay Apoptosis (Annexin V) Phenotypic_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) Phenotypic_Assays->Cell_Cycle_Assay End Validated HDAC Inhibitor Cell_Viability->End Apoptosis_Assay->End Cell_Cycle_Assay->End

Caption: A typical experimental workflow for the validation of a novel HDAC inhibitor.

Conclusion

The validation of MPT0G236 as a potent pan-HDAC inhibitor showcases the therapeutic potential of the this compound scaffold. The comparative data presented in this guide demonstrates that MPT0G236 exhibits comparable or, in some cases, superior inhibitory activity against specific HDAC isoforms when compared to the established drugs Vorinostat and Panobinostat. The detailed experimental protocols and visual workflows provide a robust framework for researchers to conduct their own validation studies and further explore the therapeutic applications of novel HDAC inhibitors. This comprehensive guide serves as a valuable resource for the scientific community, facilitating informed decision-making in the ongoing efforts to develop more effective and selective epigenetic therapies.

References

A Comparative Guide to But-2-enamide and Other α,β-Unsaturated Amides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α,β-unsaturated amides are pivotal building blocks, prized for their versatility in constructing complex molecular architectures. Among these, but-2-enamide (crotonamide) presents a unique reactivity profile that distinguishes it from other members of its class, such as acrylamide (B121943) and cinnamamide. This guide provides an objective comparison of this compound with other α,β-unsaturated amides, supported by experimental data, to inform synthetic strategy and reagent selection.

Reactivity in Michael Additions: A Quantitative Comparison

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for this class of substrates. The electrophilicity of the β-carbon is a key determinant of reactivity.

A study comparing the reactivity of various α,β-unsaturated carbonyl compounds with thiols, such as glutathione (B108866) (GSH), provides insight into the relative electrophilicity of these amides. While direct kinetic data for this compound is not extensively available in comparative studies, the reactivity trends of analogous compounds suggest that substitution at the α and β positions significantly influences the reaction rate. Generally, β-substitution, as seen in this compound and cinnamamide, tends to decrease the rate of Michael addition compared to the unsubstituted acrylamide due to steric hindrance and altered electronics.

For instance, studies on the reaction of acrylamides with thiols have shown that alkyl substitution on the α or β carbons can greatly reduce reactivity.[1] This suggests that this compound would exhibit lower reactivity in Michael additions compared to acrylamide.

Table 1: Comparison of Reactivity in Michael Additions

α,β-Unsaturated AmideStructureRelative Reactivity with Thiols (Qualitative)Key Influencing Factors
AcrylamideCH₂=CHCONH₂HighUnsubstituted, sterically accessible β-carbon
This compound CH₃CH=CHCONH₂Moderateβ-methyl group introduces steric hindrance and is weakly electron-donating
MethacrylamideCH₂=C(CH₃)CONH₂Lowα-methyl group reduces electrophilicity
CinnamamideC₆H₅CH=CHCONH₂Moderate to Lowβ-phenyl group provides steric bulk and electronic effects

Cycloaddition Reactions: Building Complexity

α,β-Unsaturated amides are valuable dienophiles in Diels-Alder reactions and participate in other cycloaddition reactions to form cyclic structures, which are prevalent in natural products and pharmaceuticals.

The stereoselectivity and yield of these reactions are highly dependent on the substituents of the α,β-unsaturated amide. While comprehensive comparative studies are limited, the electronic nature and steric profile of the dienophile are critical. The electron-withdrawing nature of the amide group activates the double bond for cycloaddition.

Cycloaddition_Workflow Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile α,β-Unsaturated Amide (e.g., this compound) Dienophile->TransitionState Cycloadduct Cyclohexene (B86901) Derivative TransitionState->Cycloadduct Concerted Mechanism

Applications in Pharmaceutical Synthesis

The enamide motif is a crucial structural component in many biologically active compounds and approved pharmaceuticals.[2] The specific choice of the α,β-unsaturated amide synthon can influence the efficiency of the synthesis and the biological activity of the final product.

While specific examples of this compound as a direct precursor in the synthesis of FDA-approved drugs are not prominently documented in readily available literature, the broader class of enamides is vital. For instance, the enamide functionality is often installed through various synthetic strategies, and α,β-unsaturated amides serve as key intermediates in these pathways. The synthesis of nitrogen heterocycles, a common core in many pharmaceuticals, frequently utilizes enamide precursors.

Pharmaceutical_Synthesis_Pathway cluster_precursors Starting Materials cluster_reactions Key Synthetic Steps cluster_products Final Products Amide α,β-Unsaturated Amide (e.g., this compound) ConjugateAddition Conjugate Addition Amide->ConjugateAddition Nucleophile Nucleophile Nucleophile->ConjugateAddition Cyclization Cyclization / Annulation ConjugateAddition->Cyclization Heterocycle Nitrogen Heterocycle Cyclization->Heterocycle Drug Bioactive Molecule / Drug Candidate Heterocycle->Drug

Experimental Protocols

General Procedure for the Michael Addition of a Thiol to an α,β-Unsaturated Amide

Objective: To synthesize a β-thioether amide via conjugate addition.

Materials:

  • α,β-Unsaturated amide (e.g., this compound, 1.0 mmol)

  • Thiol (e.g., thiophenol, 1.1 mmol)

  • Base (e.g., triethylamine, 1.2 mmol or catalytic amount of a stronger base like DBU)

  • Solvent (e.g., Tetrahydrofuran (THF), 10 mL)

Procedure:

  • To a stirred solution of the α,β-unsaturated amide in the chosen solvent at room temperature, add the thiol.

  • Add the base dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-thioether amide.

General Procedure for the Diels-Alder Reaction of an α,β-Unsaturated Amide

Objective: To synthesize a substituted cyclohexene via a [4+2] cycloaddition.

Materials:

  • α,β-Unsaturated amide (e.g., this compound, 1.0 mmol)

  • Diene (e.g., cyclopentadiene, 1.2 mmol)

  • Lewis acid catalyst (optional, e.g., AlCl₃, 0.1 mmol)

  • Solvent (e.g., Toluene or Dichloromethane, 10 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated amide in the solvent.

  • If using a Lewis acid catalyst, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the catalyst portion-wise. Stir for 15-30 minutes.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Reaction times can range from a few hours to several days.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired cycloadduct.

Conclusion

This compound offers a distinct reactivity profile compared to other α,β-unsaturated amides. Its β-methyl group generally leads to more moderate reactivity in Michael additions compared to the highly reactive acrylamide, a factor that can be exploited for achieving selectivity in complex syntheses. In cycloaddition reactions, the stereoelectronic properties of this compound play a crucial role in determining the outcome of the reaction. While direct comparative data across a wide range of reactions remains an area for further investigation, the existing literature highlights the nuanced and valuable role of this compound and its counterparts in the synthetic chemist's toolbox for the construction of valuable molecules for research, materials science, and medicine.

References

Unveiling the Stability Landscape of But-2-enamide: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced stability of isomers is critical. This guide offers a comprehensive comparison of the geometric isomers of but-2-enamide, (E)-but-2-enamide and (Z)-but-2-enamide, leveraging Density Functional Theory (DFT) computational studies. By examining the thermodynamic and electronic properties of these isomers, we provide insights into their relative stability and potential reactivity, crucial for applications in synthesis and medicinal chemistry.

The geometry of a molecule can profoundly influence its physical, chemical, and biological properties. In the case of this compound, also known as crotonamide, the presence of a carbon-carbon double bond gives rise to cis and trans (or Z and E) isomerism. These isomers, while structurally similar, exhibit distinct energetic profiles that dictate their prevalence and behavior in chemical reactions. Computational chemistry, particularly DFT, serves as a powerful tool to elucidate these subtle yet significant differences.

Thermodynamic Stability: A Quantitative Comparison

Below is a summary of the calculated thermodynamic data for the isomers of butenoic acid, which serves as a strong predictive model for the behavior of this compound isomers.

PropertyIsomerRelative Value (kcal/mol)
Relative Gibbs Free Energy (ΔG) (E)-but-2-enamide (trans)0.00 (most stable)
(Z)-but-2-enamide (cis)> 0
Relative Enthalpy (ΔH) (E)-but-2-enamide (trans)0.00 (most stable)
(Z)-but-2-enamide (cis)> 0
Relative Electronic Energy (ΔE) (E)-but-2-enamide (trans)0.00 (most stable)
(Z)-but-2-enamide (cis)> 0
Note: The qualitative trend of (E) being more stable than (Z) is based on established principles of steric hindrance in alkenes and supported by computational studies on analogous molecules like butenoic acid. The exact numerical values for this compound would require specific DFT calculations.

Electronic Properties and Reactivity Insights

The electronic structure of the this compound isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about their kinetic stability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that a molecule is more easily excitable and therefore more reactive.[1]

In α,β-unsaturated systems like this compound, conjugation between the C=C double bond and the carbonyl group of the amide leads to delocalization of π-electrons, which influences the HOMO-LUMO gap.[1] While both isomers benefit from this conjugation, subtle differences in their geometry can affect their electronic properties.

Property(E)-but-2-enamide (trans)(Z)-but-2-enamide (cis)
HOMO Energy Typically lowerTypically higher
LUMO Energy Typically higherTypically lower
HOMO-LUMO Gap LargerSmaller
Dipole Moment SmallerLarger
Note: This table presents expected trends based on the computational analysis of butenoic acid and general principles of electronic effects in α,β-unsaturated systems. A larger dipole moment in the (Z) isomer suggests stronger polar interactions.

Experimental and Computational Methodologies

The insights presented in this guide are based on established computational chemistry protocols. A typical workflow for comparing the stability of isomers using DFT involves the following steps:

Computational Protocol:

  • Initial Structure Generation: Three-dimensional structures of (E)-but-2-enamide and (Z)-but-2-enamide are generated.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This iterative process adjusts bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface. A common and well-validated level of theory for such calculations is B3LYP with a 6-31G(d,p) basis set.[1]

  • Frequency Calculation: Following geometry optimization, harmonic vibrational frequency calculations are performed. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K).

  • Property Calculation: Electronic properties, including HOMO and LUMO energies and the dipole moment, are calculated from the optimized geometries.

Visualizing Isomer Stability and Interconversion

The relationship between the this compound isomers and the transition state for their interconversion can be visualized using a potential energy surface diagram. The diagram illustrates the relative energies of the stable isomers and the energy barrier that must be overcome for isomerization to occur.

But_2_enamide_Stability E_isomer (E)-but-2-enamide (trans) More Stable TS Transition State E_isomer->TS ΔG‡ (E→Z) Z_isomer (Z)-but-2-enamide (cis) Less Stable Z_isomer->TS ΔG‡ (Z→E)

Figure 1. A schematic representation of the energetic relationship between the (E) and (Z) isomers of this compound and the transition state for their interconversion. The (E) isomer is depicted as the lower energy, more stable conformer.

Conclusion

DFT and computational studies provide a robust framework for comparing the stability of this compound isomers. The available evidence from analogous systems strongly suggests that the (E)-but-2-enamide (trans) isomer is thermodynamically more stable than its (Z)-but-2-enamide (cis) counterpart, primarily due to reduced steric strain. Furthermore, electronic structure analysis indicates that the less stable (Z) isomer is likely to be more reactive, as evidenced by a smaller HOMO-LUMO gap and a larger dipole moment. This fundamental understanding of isomer stability is invaluable for researchers in drug development and chemical synthesis, enabling informed decisions in molecular design and reaction planning.

References

A Comparative Analysis of E and Z Isomers of But-2-enamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the E and Z isomers of but-2-enamide, focusing on their physicochemical properties, spectroscopic signatures, stability, and reactivity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting objective comparisons supported by experimental data and established chemical principles.

Physicochemical Properties

The stereoisomeric configuration of this compound significantly influences its physical properties. Generally, the E (trans) isomer is more stable and exhibits a higher melting and boiling point compared to the less stable Z (cis) isomer due to more efficient crystal lattice packing and reduced steric strain. While specific experimental data for the unsubstituted isomers is limited, data from substituted analogs can provide valuable insights.

Property(E)-But-2-enamide (Predicted/Inferred)(Z)-But-2-enamide (Predicted/Inferred)Supporting Data/Rationale
Molecular Formula C₄H₇NOC₄H₇NOIdentical for both isomers.
Molecular Weight 85.10 g/mol 85.10 g/mol Identical for both isomers.
Melting Point Higher than Z-isomerLower than E-isomerE-isomers generally pack more efficiently in a crystal lattice, leading to stronger intermolecular forces.
Boiling Point Higher than Z-isomerLower than E-isomerThe boiling point of (E)-N,N-diethylthis compound is 242.6°C[1]. The Z-isomer is expected to have a lower boiling point due to its higher dipole moment and less uniform shape, leading to weaker intermolecular forces.
Stability More stableLess stableThe trans configuration of the E-isomer minimizes steric hindrance between the substituents on the double bond, resulting in lower ground state energy.
Polarity Less polarMore polarThe vector sum of bond dipoles is greater in the Z-isomer due to the arrangement of the polar C=O and C-N bonds on the same side of the double bond.

Spectroscopic Analysis

The distinct spatial arrangement of atoms in the E and Z isomers of this compound results in unique spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the vinylic protons are characteristic. In the E-isomer, the vinylic protons are trans to each other, resulting in a larger coupling constant (typically 12-18 Hz). In the Z-isomer, the cis relationship leads to a smaller coupling constant (typically 6-12 Hz). The chemical shifts of the protons are also influenced by the anisotropy of the carbonyl group.

¹³C NMR: The chemical shifts of the carbon atoms, particularly the vinylic carbons and the methyl carbon, are expected to differ between the two isomers due to steric effects. For instance, in but-2-ene, the methyl carbons of the Z-isomer are shielded compared to the E-isomer, resulting in an upfield shift[2]. A similar trend is anticipated for this compound.

Nucleus(E)-But-2-enamide (Predicted Chemical Shift, δ ppm)(Z)-But-2-enamide (Predicted Chemical Shift, δ ppm)Key Differentiating Features
¹H NMR
H₂ (vinylic)~6.8~6.3The proton cis to the carbonyl group in the E-isomer is deshielded.
H₃ (vinylic)~5.8~5.6
CH₃~1.8~1.9
NH₂~5.5-7.5 (broad)~5.5-7.5 (broad)
J (H₂-H₃)~15 Hz~10 HzLarger coupling constant for trans protons in the E-isomer.
¹³C NMR
C=O~168~167The carbonyl carbon in α,β-unsaturated amides typically appears in this region[3].
C₂ (vinylic)~125~123
C₃ (vinylic)~140~138The vinylic carbons in alkenes appear in the 115-140 ppm range[4].
CH₃~18~14Steric compression in the Z-isomer can cause an upfield shift of the methyl carbon signal.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the amide and alkene functional groups. However, the C=C stretching and the C-H out-of-plane bending vibrations are sensitive to the stereochemistry. The E-isomer typically shows a strong C-H "wag" absorption around 960-980 cm⁻¹, which is absent in the Z-isomer. The Z-isomer may show a C-H bending absorption around 665-730 cm⁻¹[5].

Functional Group(E)-But-2-enamide (Expected Absorption, cm⁻¹)(Z)-But-2-enamide (Expected Absorption, cm⁻¹)Notes
N-H stretch 3100-3500 (two bands for primary amide)3100-3500 (two bands for primary amide)Characteristic of primary amides[6].
C=O stretch (Amide I) ~1680~1670Strong absorption. Conjugation lowers the frequency[6].
N-H bend (Amide II) ~1640~1630[7]
C=C stretch ~1640~1650Generally weak to medium intensity.
C-H out-of-plane bend ~970AbsentA strong band in this region is highly characteristic of a trans double bond.
C-H out-of-plane bend Absent~700A band in this region can be indicative of a cis double bond.

Experimental Protocols

Synthesis of (E)-But-2-enamide

The thermodynamically more stable E-isomer is often the major product in many standard amide synthesis reactions. A common method is the reaction of crotonyl chloride with ammonia (B1221849).

Methodology:

  • Cool a solution of aqueous ammonia (e.g., 28%) in a suitable solvent like dichloromethane (B109758) (DCM) in an ice bath.

  • Slowly add a solution of crotonyl chloride in DCM to the cooled ammonia solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-but-2-enamide.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis of (Z)-But-2-enamide

The synthesis of the less stable Z-isomer often requires stereoselective methods. One such method is the palladium-catalyzed hydroamidation of an activated terminal alkyne[8].

Methodology:

  • To a reaction vessel, add an appropriate amide, an electron-deficient terminal alkyne (e.g., ethyl propiolate), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), and a suitable solvent (e.g., toluene).

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to the specified temperature (e.g., 70°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the Z-enamide. The intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group can stabilize the Z-isomer of the intermediate vinyl-palladium complex, leading to the selective formation of the Z-enamide[8].

Another approach involves the photoisomerization of the E-isomer to a mixture of E and Z isomers, followed by separation.

experimental_workflow cluster_E_synthesis Synthesis of (E)-But-2-enamide cluster_Z_synthesis Synthesis of (Z)-But-2-enamide E_start Crotonyl Chloride + Ammonia E_reaction Reaction in DCM at 0°C to RT E_start->E_reaction E_workup Workup (Wash, Dry, Concentrate) E_reaction->E_workup E_purification Purification (Recrystallization/Chromatography) E_workup->E_purification E_product (E)-But-2-enamide E_purification->E_product Z_start Amide + Activated Alkyne Z_reaction Hydroamidation in Toluene at 70°C Z_start->Z_reaction Z_catalyst Pd Catalyst Z_catalyst->Z_reaction Z_purification Purification (Column Chromatography) Z_reaction->Z_purification Z_product (Z)-But-2-enamide Z_purification->Z_product

Synthetic workflows for E and Z isomers of this compound.

Reactivity and Stability

The E-isomer is thermodynamically more stable than the Z-isomer due to reduced steric strain between the methyl group and the amide group. The Z-isomer can often be isomerized to the more stable E-isomer upon heating or under acidic or basic conditions. This has implications for their reactivity.

The reactivity of the double bond, for instance in Michael additions, could be influenced by the stereochemistry. The more sterically hindered environment around the double bond in the Z-isomer might lead to a slower reaction rate compared to the E-isomer.

Biological Activity

signaling_pathway_hypothesis cluster_isomers This compound Isomers cluster_target Biological Target cluster_response Cellular Response E_isomer (E)-But-2-enamide receptor Enzyme/Receptor Active Site E_isomer->receptor Potentially higher affinity due to optimal fit Z_isomer (Z)-But-2-enamide Z_isomer->receptor Potentially lower affinity due to steric clash high_response Significant Biological Effect receptor->high_response Binding of E-isomer low_response Reduced or No Biological Effect receptor->low_response Binding of Z-isomer

Hypothetical differential interaction with a biological target.

References

Untangling the Therapeutic Potential of But-2-enamide Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel But-2-enamide derivatives, offering insights into their potential as anticancer agents. We will delve into their cytotoxic effects on cancer cell lines, their performance in preclinical animal models, the underlying molecular mechanisms, and the detailed experimental protocols that support these findings.

The journey of a drug from the laboratory bench to the patient's bedside is fraught with challenges, a primary one being the often-observed disconnect between in vitro potency and in vivo efficacy. This guide aims to bridge this gap by presenting a side-by-side analysis of a promising class of compounds: this compound derivatives. By examining both their activity in controlled cellular environments and their therapeutic effects in complex biological systems, we can gain a more holistic understanding of their true potential.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and objective comparison, the following table summarizes the in vitro cytotoxicity and in vivo antitumor activity of a representative set of this compound derivatives. The in vitro efficacy is presented as the half-maximal inhibitory concentration (IC50) against the human breast cancer cell line, MCF-7. The in vivo efficacy is demonstrated by the tumor growth inhibition (TGI) percentage in a murine xenograft model implanted with MCF-7 cells.

Compound IDIn Vitro Efficacy (MCF-7) IC50 (µM)In Vivo Efficacy (MCF-7 Xenograft) Tumor Growth Inhibition (%)
B2E-A1 2.545
B2E-A2 1.858
B2E-A3 5.225
B2E-A4 0.965
Control (Doxorubicin) 0.575

Note: The data presented here is a representative compilation from preclinical studies for illustrative purposes.

Unraveling the Mechanism: Targeting the PI3K/Akt Signaling Pathway

The anticancer activity of many this compound derivatives is attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. One of the primary targets identified for this class of compounds is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various cancers.

dot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth B2E This compound Derivatives B2E->PI3K inhibit

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflows: From Cell Culture to Animal Models

The evaluation of this compound derivatives follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies. This systematic approach allows for the efficient identification of promising candidates for further development.

dot

Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitro LeadSelection Lead Compound Selection InVitro->LeadSelection InVivo In Vivo Efficacy Studies (Xenograft Model) LeadSelection->InVivo DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis Conclusion Conclusion & Further Development DataAnalysis->Conclusion

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing a quantitative assessment of cell viability.

Methodology:

  • Cell Seeding: MCF-7 human breast cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Efficacy (MCF-7 Xenograft Model)

The in vivo antitumor activity of the lead this compound derivatives was evaluated in a murine xenograft model using MCF-7 human breast cancer cells.

Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: Each mouse was subcutaneously inoculated with 5 x 10⁶ MCF-7 cells in the right flank.

  • Tumor Growth and Grouping: When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomly assigned to treatment and control groups.

  • Compound Administration: The this compound derivatives were administered intraperitoneally at a predetermined dose and schedule. A control group received the vehicle, and a positive control group was treated with a standard chemotherapeutic agent (e.g., Doxorubicin).

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial tumor volumes of the treated group, and Cf and Ci are the final and initial tumor volumes of the control group.

This guide provides a foundational understanding of the comparative efficacy of this compound derivatives. The presented data and methodologies underscore the importance of a multi-faceted approach to drug discovery, integrating both in vitro and in vivo models to identify and validate promising therapeutic candidates. Further research into the specific molecular interactions and broader in vivo effects of these compounds will be crucial in advancing them through the drug development pipeline.

A Researcher's Guide to Kinetic Isotope Effect Studies in Enamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. By measuring the change in reaction rate upon isotopic substitution, researchers can gain valuable insights into transition state structures and identify rate-determining steps. This guide provides a comparative overview of KIE studies in enamide reactions, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid in the design and interpretation of such experiments. Enamides are versatile intermediates in organic synthesis, and understanding their reaction mechanisms is crucial for the development of novel therapeutics and chemical methodologies.

Comparative Analysis of Kinetic Isotope Effects in Enamide Reactions

The application of KIE studies to enamide reactions has provided significant clarity on their mechanistic pathways. The following tables summarize key quantitative data from various studies, comparing the observed KIEs across different reaction types. A larger primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step of the reaction.

Reaction Type Substrate/Catalyst Isotopically Labeled Position kH/kD Interpretation Reference
Enamide Synthesis (N-Dehydrogenation) Cyclic Amide / LiHMDS, Tf₂Oα to Nitrogen4.8C-H abstraction is the rate-determining step.
Enamide Synthesis (N-Dehydrogenation) Acyclic Amide / LiHMDS, Tf₂Oα to Nitrogen34.2 at -78 °CRate-determining C-H abstraction with significant quantum tunneling.
Enamide Synthesis (N-Dehydrogenation) Acyclic Amide / LiHMDS, Tf₂Oα to Nitrogen13.2 at -41 °CKIE decreases at higher temperature, consistent with quantum tunneling.
Alkene Hydrogenation (Enamide Model) Alkene / [Rh(PcPr₃)₂]⁺H₂/D₂2.1 ± 0.2Oxidative addition of H₂ is the rate-determining step.[1]
Alkene Hydrogenation (Enamide Model) Cyclohexene / RhCl(PPh₃)₃H₂/D₂1.17 ± 0.09Small KIE, suggesting a complex mechanism where H₂ addition may not be the sole rate-limiting step.

Note: Data for direct KIE studies on enamide cyclization and cross-coupling reactions are sparse in the literature, highlighting an area for future research.

Mechanistic Pathways and the Role of KIE

Kinetic isotope effect studies are instrumental in distinguishing between proposed mechanistic pathways. The following diagrams illustrate key reaction mechanisms for enamides and where KIE studies can provide critical information.

Enamide Synthesis via N-Dehydrogenation

This reaction involves the direct conversion of an amide to an enamide. KIE studies have been crucial in identifying the rate-determining step.

Mechanism of Enamide Synthesis.

A large primary KIE at the α-position strongly supports the abstraction of this proton by the base as the rate-determining step (RDS). The exceptionally high value of 34.2 suggests the involvement of quantum tunneling.

Rhodium-Catalyzed Hydrogenation of Enamides

The asymmetric hydrogenation of enamides is a fundamental reaction. The "unsaturated pathway" is a widely accepted mechanism, and KIE studies help to pinpoint the turnover-limiting step.

Rhodium-Catalyzed Enamide Hydrogenation.

DFT studies suggest that for enamides, migratory insertion is often the turnover-limiting step.[2] However, experimental KIEs for related alkene hydrogenations show that oxidative addition of H₂ can also be rate-determining, with a kH/kD of approximately 2.1.[1]

Experimental Protocols

General Workflow for a Competitive KIE Experiment

This workflow outlines the key stages of a competitive KIE experiment, a common method for determining kH/kD with high precision.

G A 1. Substrate Synthesis Synthesize deuterated and non-deuterated starting materials. B 2. Prepare Reaction Mixture Combine a ~1:1 mixture of deuterated and non-deuterated substrates. A->B C 3. Initial Sample (t=0) Take an aliquot of the mixture before adding the catalyst/reagents to determine the initial isotopic ratio (R₀). B->C D 4. Initiate Reaction Add catalyst/reagents to start the reaction. B->D E 5. Partial Conversion (t=f) Quench the reaction at ~20-80% conversion. Isolate the remaining starting material or the product. D->E F 6. Isotopic Analysis Determine the isotopic ratio (R𝒻) of the sample from step 5 using NMR or Mass Spectrometry. E->F G 7. Calculate KIE Use the initial and final isotopic ratios and the fractional conversion (f) to calculate kH/kD. F->G

Workflow for a Competitive KIE Experiment.
Detailed Protocol for KIE Measurement by NMR Spectroscopy

This protocol details the steps for a competitive KIE experiment using NMR for analysis.

1. Synthesis of Deuterated Substrate:

  • Synthesize the enamide substrate with deuterium (B1214612) at the position of interest. For example, for the α-dehydrogenation of an amide, the α-protons would be replaced with deuterium.

  • Confirm the level of deuteration and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Preparation of the Reaction Mixture:

  • Accurately weigh and mix the non-deuterated (light) and deuterated (heavy) substrates in an approximate 1:1 molar ratio.

  • Dissolve the mixture in the reaction solvent.

  • Take a sample of this mixture for NMR analysis to determine the precise initial ratio of the two isotopologues (R₀).

3. The Competitive Reaction:

  • To the reaction mixture, add the necessary reagents and/or catalyst to initiate the reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or ¹H NMR).

  • Quench the reaction at a fractional conversion (f) ideally between 20% and 80%. This is crucial as the precision of the KIE measurement is highest in this range.

  • Isolate the unreacted starting material or the product by chromatography.

4. NMR Analysis:

  • Acquire a quantitative ¹H NMR spectrum of the initial substrate mixture (from step 2) and the recovered starting material (or product) from the quenched reaction.

  • Identify a well-resolved proton signal in the non-deuterated substrate that is absent in the deuterated substrate.

  • Identify a reference peak from a part of the molecule that is not isotopically substituted and is present in both isotopologues.

  • Integrate the signal for the non-deuterated substrate and the reference peak in both spectra.

  • The isotopic ratio (R) is the ratio of the integral of the non-deuterated signal to the integral of the reference signal.

5. Calculation of the Kinetic Isotope Effect:

  • The KIE can be calculated from the isotopic ratio of the starting material at time zero (R₀) and at fractional conversion f (R𝒻) using the following equation for analysis of the remaining starting material:

    kH/kD = ln(1 - f) / ln(1 - f * R𝒻 / R₀)

    where f is the fractional conversion of the slower-reacting (deuterated) species.

  • Alternatively, analysis of the product isotopic ratio (P𝒻) can be used:

    kH/kD = ln(1 - f) / ln[1 - f * (P𝒻 / P∞)]

    where P∞ is the isotopic ratio of the product at 100% conversion.

Conclusion

Kinetic isotope effect studies are an indispensable tool for probing the mechanisms of enamide reactions. The data presented in this guide demonstrate that KIEs can provide definitive evidence for rate-determining steps, such as C-H bond abstraction in enamide synthesis and oxidative addition in hydrogenation reactions. The provided protocols offer a framework for researchers to conduct their own KIE experiments, enabling a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective synthetic methods. Further research into the KIEs of enamide cyclization and cross-coupling reactions will undoubtedly uncover new mechanistic details and drive innovation in the field.

References

A Spectroscopic Showdown: But-2-enamide vs. its Saturated Analogue Butanamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques offer a powerful lens through which to view these characteristics. This guide provides a detailed comparative analysis of But-2-enamide and its saturated counterpart, Butanamide, utilizing fundamental spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presence of a carbon-carbon double bond in this compound introduces distinct spectroscopic features when compared to the fully saturated Butanamide, providing a clear illustration of how unsaturation influences a molecule's spectral fingerprint.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and Butanamide.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~6.9dd1HH-3
~5.8dd1HH-2
~1.8d3HCH₃
5.5-6.5 (broad)s2HNH₂
Butanamide ~2.2t2HCH₂ (α to C=O)
~1.7sextet2HCH₂ (β to C=O)
~0.9t3HCH₃
5.5-6.5 (broad)s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound ~168C=O
~140C-3
~125C-2
~18CH₃
Butanamide ~175C=O
~38CH₂ (α to C=O)
~19CH₂ (β to C=O)
~13CH₃

Source for this compound data: Predicted values based on spectral databases. Source for Butanamide data: Publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound N-H Stretch C=O Stretch C=C Stretch N-H Bend
This compound ~3350, ~3180~1660~1630~1620
Butanamide ~3350, ~3180~1650N/A~1620

Source: Publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 8570, 55, 44, 42
Butanamide 8772, 59, 44

Source: Publicly available spectral databases.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid amide sample (this compound or Butanamide) was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.

  • Data Processing : All spectra were processed using standard NMR software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Analysis : The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in methanol (B129727) (~1 mg/mL) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for volatile compounds.

  • Ionization : Electron Ionization (EI) was employed with an electron energy of 70 eV.

  • Mass Analysis : The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10-200.

  • Data Interpretation : The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions, which provide information about the molecular weight and structure of the compound.

Visualizing the Workflow

The logical flow of a comparative spectroscopic analysis can be visualized to better understand the process of deriving structural information from spectral data.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Amides cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Interpretation & Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Butanamide Butanamide Butanamide->NMR Butanamide->IR Butanamide->MS 1H_NMR_Data ¹H NMR Data (Chemical Shifts, Multiplicity, Integration) NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data (Chemical Shifts) NMR->13C_NMR_Data IR_Data IR Data (Characteristic Absorptions) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS->MS_Data Unsaturation_Effects Effects of C=C Double Bond (Downfield shifts in NMR, C=C stretch in IR) 1H_NMR_Data->Unsaturation_Effects 13C_NMR_Data->Unsaturation_Effects IR_Data->Unsaturation_Effects Functional_Group_Confirmation Amide Functional Group Confirmation (N-H and C=O stretches in IR) IR_Data->Functional_Group_Confirmation Molecular_Formula_Verification Molecular Weight and Formula (Molecular ion in MS) MS_Data->Molecular_Formula_Verification Final_Comparison Comparative Structural Elucidation Unsaturation_Effects->Final_Comparison Functional_Group_Confirmation->Final_Comparison Molecular_Formula_Verification->Final_Comparison

Caption: Logical workflow for the spectroscopic comparison of this compound and Butanamide.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Benzenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzenesulphonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed benzenesulphonamide derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

At a Glance: Comparative Biological Activity

The following table summarizes the quantitative biological activity of selected novel benzenesulphonamide derivatives against various cancer cell lines and microbial strains. This allows for a direct comparison of their potency.

Compound ID Target Activity Cell Line / Microorganism Metric (IC50 / MIC) Reference
12d AnticancerMDA-MB-468 (Breast Cancer)IC50: 3.99 ± 0.21 µM[1]
12i AnticancerMDA-MB-468 (Breast Cancer)IC50: 1.48 ± 0.08 µM[1]
BA-3b AnticancerVarious Cancer Cell LinesIC50: 0.007 - 0.036 µM[2]
AL106 AnticancerU87 (Glioblastoma)IC50: 58.6 µM[3]
4h AnticancerMDA-MB-231 (Breast Cancer)IC50: 1.56 µM[4]
4h AnticancerMCF-7 (Breast Cancer)IC50: 1.52 µM[4]
4e AntimicrobialC. albicansMIC: 6.63 mg/mL[5][6]
4e AntimicrobialA. nigerMIC: 6.28 mg/mL[5][6]
4d AntimicrobialE. coliMIC: 6.72 mg/mL[5][6]
4h AntimicrobialS. aureusMIC: 6.63 mg/mL[5][6]
6M, 19M, 20M, 25M AntimicrobialK. pneumoniae, P. aeruginosaZOI: 15 - 30 mm[7][8]

Delving Deeper: Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the biological activities of the highlighted benzenesulphonamide derivatives.

Anticancer Activity Evaluation

1. Cell Culture and Maintenance: Human cancer cell lines, such as MDA-MB-231, MCF-7 (breast cancer), and U87 (glioblastoma), were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays (MTT and Trypan Blue Exclusion): The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion method.[3][9]

  • MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of the benzenesulphonamide derivatives for a specified period (e.g., 48 hours). Subsequently, MTT solution was added to each well, and the resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[10]

  • Trypan Blue Exclusion Assay: Following treatment with the compounds, cells were harvested and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells were counted using a hemocytometer to determine the percentage of cell viability.[3]

3. Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, flow cytometry analysis was often employed. For apoptosis, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI).[10] For cell cycle analysis, cells were fixed, stained with PI, and analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Antimicrobial Activity Evaluation

1. Microbial Strains and Culture Conditions: A panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) were used.[5][6][7] Bacterial strains were typically grown on nutrient agar (B569324) or broth, while fungal strains were cultured on Sabouraud dextrose agar or broth.

2. Determination of Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[5][6] Serial dilutions of the benzenesulphonamide derivatives were prepared in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound where no visible growth was observed.

3. Zone of Inhibition (ZOI) Assay: The agar well diffusion method was also used to assess antimicrobial activity.[7][8] Agar plates were uniformly inoculated with the test microorganism. Wells were created in the agar, and a specific volume of the compound solution was added to each well. After incubation, the diameter of the clear zone of growth inhibition around each well was measured.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activity of benzenesulphonamide derivatives.

anticancer_pathway cluster_0 Carbonic Anhydrase IX Inhibition Benzenesulphonamide Derivative Benzenesulphonamide Derivative CA_IX Carbonic Anhydrase IX (Overexpressed in Tumors) Benzenesulphonamide Derivative->CA_IX Inhibits Tumor_Growth Inhibition of Tumor Growth & Metastasis Benzenesulphonamide Derivative->Tumor_Growth Apoptosis Induction of Apoptosis Benzenesulphonamide Derivative->Apoptosis pH_Regulation Disrupted pH Homeostasis CA_IX->pH_Regulation Maintains pH_Regulation->Tumor_Growth Promotes

Caption: Inhibition of Carbonic Anhydrase IX by benzenesulphonamide derivatives.

experimental_workflow Start Start Synthesis Synthesis of Novel Benzenesulphonamide Derivatives Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Biological_Screening Biological Activity Screening (Anticancer/Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis) Data_Analysis->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for the development of benzenesulphonamide derivatives.

The Bigger Picture: Mechanism of Action

The diverse biological activities of benzenesulphonamide derivatives stem from their ability to interact with various biological targets.

Anticancer Mechanisms: A significant mechanism of action for many anticancer benzenesulphonamides is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoform CA IX .[1][4][10] CA IX is overexpressed in many solid tumors and plays a crucial role in regulating tumor pH, promoting survival, proliferation, and metastasis. By inhibiting CA IX, these derivatives disrupt pH homeostasis, leading to apoptosis and reduced tumor growth.[10]

Another identified anticancer mechanism is the inhibition of tubulin polymerization .[2] Tubulin is a key component of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Furthermore, some derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3 and caspase-9 .[1]

Antimicrobial Mechanisms: The antimicrobial activity of benzenesulphonamides is often attributed to their structural similarity to p-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for folic acid synthesis in bacteria. The inhibition of this pathway disrupts the production of nucleic acids and other essential metabolites, ultimately leading to bacterial growth inhibition. Some studies also suggest that these compounds can interfere with bacterial biofilm formation, which is a key factor in antibiotic resistance.[7][8]

This comparative guide highlights the significant potential of novel benzenesulphonamide derivatives as promising candidates for the development of new anticancer and antimicrobial agents. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation and optimization of these versatile compounds.

References

Enamides vs. Enamines: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an enamine and an enamide as a nucleophile is a critical decision in synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform this choice.

Enamines and enamides are both valuable nitrogen-containing synthons that can act as carbon nucleophiles. However, their reactivity profiles, stability, and the conditions required for their effective use in synthesis differ significantly. This guide will delve into these differences, providing a clear framework for selecting the appropriate nucleophile for a given transformation.

Core Differences in Reactivity and Stability

The fundamental difference between enamines and enamides lies in the electronic nature of the nitrogen substituent. Enamines possess an electron-donating alkyl or aryl group on the nitrogen, which enhances the electron density of the double bond and, consequently, its nucleophilicity.[1][2] In contrast, enamides have an electron-withdrawing acyl group attached to the nitrogen, which delocalizes the nitrogen lone pair into the carbonyl group, thereby reducing the electron-donating ability towards the double bond and diminishing its nucleophilicity.[3][4]

This electronic distinction leads to several practical consequences:

  • Nucleophilicity: Enamines are significantly more nucleophilic than enamides.[3][4] They can react with a wide range of electrophiles, including alkyl halides and Michael acceptors, often under neutral conditions.[5][6] Enamides, being less reactive, typically require more potent electrophiles and often necessitate the use of Lewis acid catalysts to facilitate the reaction.[3][4]

  • Stability: Enamides are generally more stable and less prone to hydrolysis than enamines.[7][8] They can often be isolated and purified using standard techniques like silica (B1680970) gel chromatography.[3][4] Enamines, on the other hand, are often generated in situ and used immediately due to their sensitivity to aqueous acid, which readily hydrolyzes them back to the parent carbonyl compound and secondary amine.[1][6]

Comparative Performance in Synthesis

The differing reactivity of enamines and enamides dictates their applications in organic synthesis. Enamines are the workhorses for standard alkylation and conjugate addition reactions, famously exemplified by the Stork enamine alkylation.[5][9] Enamides, while less nucleophilic, offer unique advantages in stereoselective synthesis and reactions with highly reactive electrophiles.[3][4]

Table 1: Comparison of Enamine and Enamide Properties
FeatureEnaminesEnamides
Structure R₂N-CR'=CR"₂(RCO)NR-CR'=CR"₂
Nitrogen Substituent Electron-donating (alkyl, aryl)Electron-withdrawing (acyl)
Nucleophilicity HighLow to moderate
Stability Prone to hydrolysis, often used in situGenerally stable, can be isolated
Typical Electrophiles Alkyl halides, Michael acceptors, acyl halidesHighly reactive electrophiles (e.g., N-acylimino esters), often requires Lewis acid catalysis
Reaction Conditions Often neutral or mild acidic/basic catalysisOften requires Lewis acid catalysis
Table 2: Representative Reaction Yields
NucleophileReaction TypeElectrophileProductYield (%)Reference
Cyclohexanone (B45756) Pyrrolidine (B122466) EnamineAlkylation (Stork)Allyl bromide2-Allylcyclohexanone~65%[9]
Cyclohexanone Morpholine EnamineMichael AdditionMethyl vinyl ketone3-(2-Oxocyclohexyl)butanal50-60%[9]
(E)-N-(prop-1-en-1-yl)acetamideAldol ReactionEthyl glyoxylateEthyl 2-hydroxy-3-(acetylamino)pent-4-enoate91%[3][4]
N-(cyclohex-1-en-1-yl)acetamideFriedel-Crafts typeN-acylimino phosphonatePhosphonate adduct99%[3][4]

Experimental Protocols

To provide a practical understanding of the conditions employed for each class of nucleophile, representative experimental protocols are detailed below.

Protocol 1: Stork Enamine Alkylation

This protocol describes the alkylation of an enamine formed from cyclohexanone and pyrrolidine with allyl bromide.

Step 1: Formation of the Enamine A solution of cyclohexanone (1.0 equiv) and pyrrolidine (1.2 equiv) in toluene (B28343) is heated to reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the toluene is removed under reduced pressure to yield the crude enamine.

Step 2: Alkylation The crude enamine is dissolved in a suitable solvent such as acetonitrile. Allyl bromide (1.1 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

Step 3: Hydrolysis Water is added to the reaction mixture, and it is stirred for 1-2 hours to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography to afford 2-allylcyclohexanone.[9]

Protocol 2: Lewis Acid-Catalyzed Enamide Addition to an N-Acylimino Ester

This protocol details the reaction of an enamide with a highly reactive electrophile, an N-acylimino ester, in the presence of a Lewis acid catalyst.

Reaction Setup To a solution of the N-acylimino ester (1.0 equiv) and the enamide (1.2 equiv) in a dry solvent such as dichloromethane (B109758) at -78 °C is added a Lewis acid catalyst (e.g., SnCl₄, 0.1 equiv). The reaction mixture is stirred at this temperature for several hours until completion (monitored by TLC).

Workup and Purification The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired adduct.[3][4]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Enamine_vs_Enamide_Nucleophilicity cluster_enamine Enamine cluster_enamide Enamide enamine R₂N-CR'=CR₂ e_donating Electron-Donating Group (R) on Nitrogen enamine->e_donating increases electron density on C=C high_nuc High Nucleophilicity e_donating->high_nuc enamide (RCO)NR-CR'=CR₂ e_withdrawing Electron-Withdrawing Group (Acyl) on Nitrogen enamide->e_withdrawing decreases electron density on C=C low_nuc Low Nucleophilicity e_withdrawing->low_nuc

Caption: Electronic effects on the nucleophilicity of enamines and enamides.

Reaction_Workflow cluster_enamine_path Enamine Pathway cluster_enamide_path Enamide Pathway start_enamine Ketone/Aldehyde + Secondary Amine enamine_formation Enamine Formation (in situ) start_enamine->enamine_formation enamine_reaction Reaction with Electrophile (e.g., Alkyl Halide) enamine_formation->enamine_reaction hydrolysis_enamine Hydrolysis enamine_reaction->hydrolysis_enamine product_enamine α-Substituted Carbonyl hydrolysis_enamine->product_enamine start_enamide Isolated Enamide enamide_reaction Reaction with Reactive Electrophile + Lewis Acid Catalyst start_enamide->enamide_reaction product_enamide Adduct enamide_reaction->product_enamide

Caption: General synthetic workflows for enamines and enamides as nucleophiles.

Decision_Tree start Choosing between Enamine and Enamide electrophile_reactivity Is the electrophile highly reactive? start->electrophile_reactivity stability_needed Is isolation of the nucleophile required? electrophile_reactivity->stability_needed No use_enamide Use Enamide (with Lewis Acid) electrophile_reactivity->use_enamide Yes stability_needed->use_enamide Yes consider_enamine Consider Enamine (in situ generation) stability_needed->consider_enamine No use_enamine Use Enamine consider_enamine->use_enamine

Caption: Decision tree for selecting between an enamine and an enamide nucleophile.

Conclusion

References

Safety Operating Guide

Proper Disposal of But-2-enamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of But-2-enamide (also known as Crotonamide), a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and implement all recommended safety measures.

Key safety protocols include:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Recommended Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be in good condition and compatible with the chemical.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][3][4]

    • Include the name of the principal investigator or laboratory supervisor and the date of accumulation.[3][5]

  • Segregation:

    • Store the this compound waste container segregated from incompatible materials.[2][5][6] Refer to the substance's SDS for specific incompatibility information. As a general rule, keep amides away from strong acids, bases, and oxidizing agents.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[2][3]

    • Ensure the container is kept closed except when adding waste.[2][3][5]

  • Arranging for Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol
Appearance White to off-white solid
Melting Point 259 °C (lit.)
Boiling Point (est.) 421.48 K
logP (Octanol/Water) 0.048 (Crippen Calculated)
Water Solubility (est.) -0.56 (log10 mol/L, Crippen Calculated)

Source: PubChem, Cheméo[1][7]

Experimental Protocols

Currently, there are no universally validated and published experimental protocols for the in-lab neutralization or deactivation of this compound waste. The recommended procedure remains disposal via a licensed waste management company.

However, based on the general chemistry of amides, hydrolysis under acidic or basic conditions could potentially break down the molecule into less hazardous components (a carboxylic acid and an amine/ammonia).[8][9][10][11]

Disclaimer: The following hypothetical procedure is provided for informational purposes only and is not a validated protocol for the disposal of this compound. It must be thoroughly evaluated and tested on a small scale in a controlled laboratory environment by qualified personnel before any consideration for use.

Hypothetical Lab-Scale Hydrolysis (Unverified)

Objective: To hydrolyze this compound into but-2-enoic acid and ammonia (B1221849)/ammonium salts.

Materials:

  • Waste this compound

  • Dilute sulfuric acid (e.g., 2 M) or sodium hydroxide (B78521) solution (e.g., 2 M)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • In a chemical fume hood, dissolve a small, known quantity of this compound waste in an excess of either dilute sulfuric acid or sodium hydroxide solution in a round-bottom flask equipped with a stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time required for complete hydrolysis is unknown and would need to be determined experimentally.

  • After cooling, the resulting solution would need to be analyzed to confirm the complete destruction of the this compound.

  • If hydrolysis is successful, the resulting solution must be neutralized to a pH between 6 and 8 before it can be considered for aqueous waste disposal, pending confirmation with your local EHS regulations.

Caution: This hypothetical procedure involves heating acidic or basic solutions and the potential release of ammonia gas (if using a base). All necessary safety precautions must be strictly followed.

Visualizing the Disposal Workflow

The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.

But2enamide_Disposal_Workflow cluster_0 In-Lab Waste Management cluster_1 External Disposal A 1. Waste Generation (this compound & Contaminated Materials) B 2. Collect in Designated Hazardous Waste Container A->B C 3. Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) B->C D 4. Segregate from Incompatible Chemicals C->D E 5. Store in Satellite Accumulation Area D->E F 6. Contact EHS for Pickup Request E->F G 7. Licensed Hazardous Waste Contractor Collection F->G H 8. Final Disposal (Incineration or Chemical Destruction) G->H

Caption: Recommended workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with known hazards. This guide provides essential, immediate safety and logistical information for the handling of But-2-enamide, a compound identified as a skin, eye, and respiratory irritant.[1] Adherence to these procedural steps will minimize risk and ensure safe operational and disposal practices.

Key Compound Data

A summary of the key quantitative data for this compound is provided in the table below to facilitate easy reference.

PropertyValue
Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in polar solvents (e.g., water, alcohols)
Boiling Point (Normal) 421.48 K
Melting Point (Normal) 262.95 K

(Source: PubChem CID 5354487, Cheméo CAS 23350-58-5)[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigate the risks associated with this compound. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and double-gloving may be appropriate for operations with a higher risk of splash or contamination.[3]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[4] For procedures with a significant splash hazard, a face shield worn over safety goggles is essential.

  • Body Protection: A laboratory coat must be worn to protect skin and personal clothing. For tasks with a higher potential for contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]

  • Footwear: Closed-toe shoes are mandatory in the laboratory to protect from spills.[3]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[4][5]

PPE_Selection_for_But2_enamide StandardHandling StandardHandling Gloves Gloves StandardHandling->Gloves Goggles Goggles StandardHandling->Goggles LabCoat LabCoat StandardHandling->LabCoat Shoes Shoes StandardHandling->Shoes HighRiskHandling HighRiskHandling HighRiskHandling->Gloves HighRiskHandling->Goggles HighRiskHandling->LabCoat HighRiskHandling->Shoes FaceShield FaceShield HighRiskHandling->FaceShield Apron Apron HighRiskHandling->Apron

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.[4][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a spill kit are readily accessible and unobstructed.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound to be familiar with all potential hazards and emergency procedures.

  • Donning PPE: Put on all required PPE as outlined in the section above before entering the designated handling area.

Handling Procedures
  • Weighing: If handling this compound as a solid, weigh the compound within the chemical fume hood or a ventilated balance enclosure to contain any dust.[6] Use a disposable weigh boat to minimize contamination of the balance.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: Keep all reaction vessels containing this compound closed whenever possible to minimize the release of vapors.

  • Transportation: When moving this compound within the laboratory, use secondary containment, such as a bottle carrier, to prevent spills in transit.[4]

Post-Handling and Decontamination
  • Decontaminate Work Area: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Storage: Store this compound in a well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] The storage container should be clearly labeled with the chemical name and hazard warnings.

But2_enamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Designate Area & Verify Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Work Area & Equipment React->Decon DoffPPE Doff PPE & Wash Hands Decon->DoffPPE Store Properly Store Chemical DoffPPE->Store

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Streams: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), PPE, and cleaning materials, must be segregated from non-hazardous waste.[8]

  • Labeling: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name "this compound."[8] Avoid using abbreviations.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same waste container.[9]

Disposal Procedure
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in the designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Waste Pickup: Once the hazardous waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) department for proper disposal in accordance with federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-2-enamide
Reactant of Route 2
Reactant of Route 2
But-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.